1-(2-Hydroxyethyl)-3-phenylurea
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFMTSNQZYKQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190906 | |
| Record name | 1-(2-Hydroxyethyl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3747-47-5 | |
| Record name | N-(2-Hydroxyethyl)-N′-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3747-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Hydroxyethyl)-3-phenylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003747475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Hydroxyethyl)-3-phenylurea | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxyethyl)-3-phenylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.041 | |
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Chemical and physical properties of 1-(2-Hydroxyethyl)-3-phenylurea CAS 3747-47-5
An In-Depth Technical Guide to 1-(2-Hydroxyethyl)-3-phenylurea (CAS 3747-47-5)
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, potential synthesis, and areas of application for 1-(2-Hydroxyethyl)-3-phenylurea. As a substituted urea, this compound holds interest as a potential intermediate in organic synthesis and for its relationship to molecules with known biological and cosmetic applications.
Core Physicochemical Properties
1-(2-Hydroxyethyl)-3-phenylurea is a solid organic compound. Its structure incorporates a phenyl group, a urea backbone, and a hydroxyethyl side chain, which imparts specific solubility and reactivity characteristics. The terminal hydroxyl group and the N-H protons of the urea moiety allow for significant hydrogen bonding, influencing its melting point and solubility.
Data Summary Table
The following table summarizes the known and predicted physicochemical properties of 1-(2-Hydroxyethyl)-3-phenylurea. Predicted values, common in chemical databases for compounds that are not extensively studied, are derived from computational models and should be considered estimates.
| Property | Value | Source |
| CAS Number | 3747-47-5 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1][3][4] |
| Molecular Weight | 180.20 g/mol | [1][3][4] |
| Appearance | Beige Solid / Colorless Crystals | [6] |
| Melting Point | 121 °C | [1] |
| Boiling Point | 320.7 ± 34.0 °C (Predicted) | [1][2] |
| Density | 1.239 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | 11.75 ± 0.46 (Predicted) | [1] |
| Water Solubility | 1 g/L | |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Synthesis and Reaction Pathways
While specific, peer-reviewed synthesis procedures for 1-(2-Hydroxyethyl)-3-phenylurea are not extensively documented, its structure suggests a straightforward and common synthetic route for producing asymmetrically substituted ureas.
Proposed Synthetic Pathway
The most logical and efficient synthesis involves the nucleophilic addition of an amine to an isocyanate. Specifically, reacting phenyl isocyanate with 2-aminoethanol (ethanolamine) would yield the target compound. This reaction is typically rapid and proceeds with high yield at room temperature or with gentle heating.
Caption: Proposed synthesis of 1-(2-Hydroxyethyl)-3-phenylurea.
Context from Related Syntheses
-
Thiourea Analogue: A similar compound, 1-(2-hydroxyethyl)-3-phenylthiourea, was synthesized by reacting phenylisothiocyanate with aminoethanol.[7] This provides strong evidence for the feasibility of the analogous urea synthesis.
-
General Phenylurea Synthesis: Phenylurea itself can be prepared by boiling an aqueous solution of aniline hydrochloride and urea.[8] This method relies on the thermal decomposition of urea into isocyanic acid, which then reacts with the amine. While effective, it can be less specific and produce byproducts compared to the isocyanate route.
Potential Applications and Research Fields
Substituted ureas are a class of compounds with a broad spectrum of documented activities. The specific structure of 1-(2-Hydroxyethyl)-3-phenylurea suggests several areas for further investigation.
-
Pharmaceutical Intermediates: The core structure is a valuable scaffold in medicinal chemistry. It can serve as a starting material for synthesizing more complex molecules with potential therapeutic applications, such as enzyme inhibitors or receptor agonists.[9][10]
-
Agrochemicals: Phenylurea derivatives have a long history of use as herbicides. While this specific compound is not a known agrochemical, its structure fits the general profile, suggesting it could be explored in the development of new plant growth regulators.[9]
-
Cosmetic Science: The related compound Hydroxyethyl Urea is used in cosmetics as a humectant and skin conditioning agent. The presence of the hydroxyethyl group in 1-(2-Hydroxyethyl)-3-phenylurea suggests it may possess similar moisturizing properties, making it a candidate for formulation studies in skin and hair care.
-
Material Science: Urea derivatives are used as components in polymers and resins. The hydroxyl group offers a reactive site for polymerization, indicating potential use in creating novel materials.[7][9]
Caption: Relationship between structural motifs and potential applications.
Experimental Methodologies
For researchers working with or synthesizing this compound, a robust workflow for validation is critical. The following protocols outline a standard, self-validating system for synthesis and characterization.
Caption: A validated workflow for synthesis and analysis.
Protocol 1: Representative Synthesis
Objective: To synthesize 1-(2-Hydroxyethyl)-3-phenylurea.
-
Preparation: In a fume hood, add 2-aminoethanol (1.0 equivalent) to a suitable solvent (e.g., Dichloromethane or Tetrahydrofuran) in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction: Slowly add phenyl isocyanate (1.0 equivalent) dropwise to the stirred solution at room temperature. An ice bath can be used to control the exothermic reaction if necessary.
-
Monitoring: Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Workup: If a precipitate forms, collect the solid product by vacuum filtration. If the product remains in solution, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Protocol 2: Characterization by NMR Spectroscopy
Objective: To confirm the chemical structure.
-
Sample Prep: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for visualizing N-H and O-H protons).
-
¹H NMR Analysis:
-
Aromatic Protons: Expect a multiplet in the ~7.0-7.5 ppm region corresponding to the phenyl group.
-
N-H Protons: Expect two distinct signals (broad singlets or triplets) for the two different urea protons. In DMSO, these can appear between 6.0 and 9.0 ppm.
-
O-H Proton: Expect a triplet for the hydroxyl proton.
-
Methylene Protons (-CH₂-): Expect two triplets (or more complex multiplets due to coupling with N-H) in the ~3.0-3.6 ppm region for the two methylene groups of the hydroxyethyl chain.
-
-
¹³C NMR Analysis: Expect distinct signals for the carbonyl carbon (~155-160 ppm), the aromatic carbons (~120-140 ppm), and the two aliphatic carbons of the ethyl group (~40-65 ppm).
Protocol 3: Purity Assessment by HPLC
Objective: To determine the purity of the final compound.
-
Mobile Phase: Prepare an isocratic or gradient mobile phase, typically a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Column: Use a standard reverse-phase C18 column.
-
Sample Prep: Prepare a stock solution of the compound in the mobile phase at a concentration of ~1 mg/mL.
-
Analysis: Inject 5-10 µL of the sample. Monitor the elution profile using a UV detector at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Data Interpretation: A pure sample should exhibit a single major peak. Purity can be calculated based on the area percentage of the main peak relative to all other peaks.
Safety and Handling
Safety data for this specific compound is limited. Therefore, it should be handled with the care afforded to all novel laboratory chemicals. Information from related phenylurea compounds suggests the following precautions.
-
General Handling: Avoid contact with skin and eyes.[6] Do not breathe dust. Wash hands thoroughly after handling.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Respiratory Protection: If handling as a powder, use a dust mask or work in a ventilated hood.
-
-
Toxicology: While data for CAS 3747-47-5 is not available, other substituted ureas can be harmful if swallowed or in contact with skin. One safety data sheet for a related compound notes it may be very toxic by ingestion. All uncharacterized compounds should be treated as potentially hazardous.
-
Storage: Store in a cool, dry place away from direct sunlight in a tightly sealed container.
Conclusion
1-(2-Hydroxyethyl)-3-phenylurea (CAS 3747-47-5) is a compound with a straightforward chemical structure and clear potential as a building block in multiple scientific domains. Its synthesis is accessible through standard organic chemistry techniques. While comprehensive experimental data is sparse, its structural similarity to compounds with known utility in pharmaceuticals, cosmetics, and material science makes it a person of interest for researchers exploring new molecules in these fields. Adherence to rigorous synthesis, purification, and characterization workflows, combined with prudent safety measures, is essential for any investigation involving this compound.
References
-
El-Gazzar, A. B. A., et al. (n.d.). 1-(2-Hydroxyethyl)-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2029. Available at: [Link]
-
Appchem. (n.d.). 1-(2-hydroxyethyl)-3-phenylurea | 3747-47-5. Retrieved from: [Link]
-
NextSDS. (n.d.). 1-(2-hydroxyethyl)-3-phenylurea — Chemical Substance Information. Retrieved from: [Link]
-
Davis, T. L., & Blanchard, K. C. (1929). Urea, phenyl-. Organic Syntheses, 09, 78. Available at: [Link]
-
Cosmetic Ingredient Review. (2019). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Retrieved from: [Link]
-
PubChem. (n.d.). 1-(2-Methoxyethyl)-3-(thiadiazol-5-yl)urea. Retrieved from: [Link]
-
PubChemLite. (n.d.). 1-(2-methoxyethyl)-3-phenylurea (C10H14N2O2). Retrieved from: [Link]
- Google Patents. (n.d.). EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor.
-
Kumar, S., et al. (2010). 1-(2-Aminoethyl)-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o113. Available at: [Link]
-
Mague, J. T., et al. (2015). Crystal structure of 1-(2-aminophenyl)-3-phenylurea. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o88–o89. Available at: [Link]
Sources
- 1. 1-(2-hydroxyethyl)-3-phenylurea CAS#: 3747-47-5 [m.chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. appchemical.com [appchemical.com]
- 4. 1-(2-hydroxyethyl)-3-phenylurea | 3747-47-5 [chemicalbook.com]
- 5. nextsds.com [nextsds.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-(2-Hydroxyethyl)-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemimpex.com [chemimpex.com]
- 10. EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor - Google Patents [patents.google.com]
Mechanism of action of 1-(2-Hydroxyethyl)-3-phenylurea in biological assays
An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(2-Hydroxyethyl)-3-phenylurea in Biological Assays
Introduction
The phenylurea scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of therapeutic agents with a wide array of biological activities.[1][2] The ability of the urea moiety to form robust hydrogen bonds with protein targets underpins its utility in drug discovery.[2] This guide focuses on a specific analogue, 1-(2-Hydroxyethyl)-3-phenylurea, and provides a comprehensive framework for researchers and drug development professionals to elucidate its mechanism of action. While direct biological data for this particular compound is not extensively documented, the well-established activities of the broader phenylurea class offer a logical starting point for investigation. This document will synthesize field-proven insights and detailed experimental protocols to guide the systematic evaluation of 1-(2-Hydroxyethyl)-3-phenylurea, from initial phenotypic screening to specific target validation and pathway analysis.
Physicochemical Properties and Synthesis of 1-(2-Hydroxyethyl)-3-phenylurea
A foundational understanding of the test compound's properties is critical for designing meaningful biological assays.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 3747-47-5 | [3][4] |
| Molecular Formula | C9H12N2O2 | [3] |
| Molecular Weight | 180.2 g/mol | [3] |
| Melting Point | 121 °C | [3] |
| Boiling Point | 320.7±34.0 °C (Predicted) | [3] |
A General Synthetic Approach
The synthesis of phenylurea derivatives is well-established and typically involves the reaction of an amine with an isocyanate.[2][5] For 1-(2-Hydroxyethyl)-3-phenylurea, a common synthetic route would involve the reaction of phenyl isocyanate with 2-aminoethanol. The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product purified by recrystallization or column chromatography.[5][6]
Postulated Mechanisms of Action Based on the Phenylurea Scaffold
The biological activity of a phenylurea derivative is largely dictated by the nature of its substituents. Based on extensive research into this class of compounds, several key mechanisms of action can be postulated for 1-(2-Hydroxyethyl)-3-phenylurea.
Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[6][7][8] In the context of oncology, the depletion of tryptophan and the accumulation of its metabolites create an immunosuppressive microenvironment that allows tumors to evade the host's immune system.[6] Consequently, IDO1 is a significant target in cancer immunotherapy.[1][7][8]
-
Causality of Inhibition: Phenylurea derivatives have been identified as potent and selective IDO1 inhibitors.[1][7][8] Molecular docking studies suggest that the urea moiety can form key hydrogen bonds within the active site of the enzyme. The phenyl ring and its substituents contribute to the overall binding affinity and selectivity.
-
Downstream Effects: Inhibition of IDO1 by a compound like 1-(2-Hydroxyethyl)-3-phenylurea would be expected to restore local tryptophan levels and reduce kynurenine pathway metabolites. This would, in turn, alleviate the suppression of T-cell proliferation and promote an anti-tumor immune response.
Caption: Phenylurea derivatives can inhibit the IDO1 enzyme, blocking tryptophan catabolism and mitigating tumor immune evasion.
Modulation of Other Key Enzymes
The versatility of the phenylurea scaffold allows it to target a range of other enzymes implicated in various disease states.
-
Rho-associated coiled-coil protein kinase (ROCK): Phenylurea-based compounds have been developed as potent and selective ROCK inhibitors.[9] The RhoA/ROCK pathway is involved in regulating cell shape, motility, and contraction.[9] Inhibition of this pathway has therapeutic potential in cardiovascular diseases and glaucoma.[9]
-
Transketolase: This enzyme is a key player in the pentose phosphate pathway, which is often upregulated in cancer cells to support their high proliferation rate.[10] Diphenyl urea derivatives have been identified as inhibitors of human transketolase, suggesting a potential anti-cancer mechanism.[10]
-
Cytokinin oxidase/dehydrogenase (CKO): In plant biology, phenylurea derivatives can act as competitive inhibitors of CKO, an enzyme that degrades cytokinins, thereby influencing plant growth and development.[11] While this is a plant-specific target, it highlights the broad enzymatic inhibitory potential of this chemical class.
A Phased Experimental Approach to Elucidate the Mechanism of Action
A systematic, multi-phased approach is recommended to efficiently and accurately determine the biological activity of 1-(2-Hydroxyethyl)-3-phenylurea.
Caption: A three-phased experimental workflow for mechanism of action elucidation.
Phase 1: Broad Phenotypic Screening
The initial step is to cast a wide net to identify the general biological effect of the compound. A common and effective starting point is to assess its cytotoxic potential against a panel of human cancer cell lines.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
-
Cell Seeding: Plate cancer cells (e.g., a panel including B16F10 melanoma and PAN02 pancreatic cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 1-(2-Hydroxyethyl)-3-phenylurea in DMSO and then further dilute in cell culture medium. Add the compound solutions to the wells, ensuring the final DMSO concentration is below 0.5%. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Phase 2: Target Identification and Validation
If Phase 1 reveals significant anti-proliferative activity, the next logical step is to investigate the most probable molecular targets. Given the literature on phenylurea derivatives, an IDO1 inhibition assay is a high-priority experiment.
Experimental Protocol: In Vitro IDO1 Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of compounds against the IDO1 enzyme.[1]
-
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
IDO1 Assay Buffer
-
Test compound (1-(2-Hydroxyethyl)-3-phenylurea) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 320-325 nm
-
-
Procedure: a. Prepare a reaction mixture containing the IDO1 enzyme and assay buffer. b. Add 90 µL of the reaction mixture to each well of a 96-well plate. c. Add 5 µL of various concentrations of the test compound solution to the designated "Test Inhibitor" wells. Add 5 µL of DMSO to the "Control" wells. d. Pre-incubate the plate at room temperature for 10 minutes. e. Initiate the reaction by adding 5 µL of L-Tryptophan solution to all wells. f. Incubate the plate at 37°C for 30-60 minutes. g. Stop the reaction and measure the absorbance at 320-325 nm. The product of the IDO1-catalyzed reaction, N-formylkynurenine, has a characteristic absorbance at this wavelength.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Phase 3: Pathway Analysis and Downstream Effects
Upon successful identification of a primary target, the focus shifts to confirming the compound's effect on the associated signaling pathway within a cellular context.
Experimental Protocol: Western Blot for Downstream Signaling
If 1-(2-Hydroxyethyl)-3-phenylurea is found to inhibit a specific kinase (e.g., ROCK), a Western blot can be used to assess the phosphorylation status of its downstream substrates.
-
Cell Treatment: Treat cells with 1-(2-Hydroxyethyl)-3-phenylurea at various concentrations for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., phospho-myosin light chain for ROCK). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon treatment with the compound.
Conclusion
While the specific mechanism of action for 1-(2-Hydroxyethyl)-3-phenylurea requires empirical determination, the extensive body of research on the phenylurea scaffold provides a strong foundation for a targeted and logical investigational strategy. The proposed phased approach, beginning with broad phenotypic screening and progressing to specific target validation and pathway analysis, offers a robust framework for elucidating its biological function. The high prevalence of enzyme inhibition, particularly of IDO1, within this compound class suggests that this is a primary avenue of investigation. The detailed protocols provided herein serve as a practical guide for researchers to systematically uncover the therapeutic potential of 1-(2-Hydroxyethyl)-3-phenylurea.
References
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). Molecules. Available at: [Link]
-
Malíková, J., et al. (2010). Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: a structural study. PubMed. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). National Center for Biotechnology Information. Available at: [Link]
-
Obiol-Pardo, C., et al. (2012). Diphenyl Urea Derivatives as Inhibitors of Transketolase: A Structure-Based Virtual Screening. PLOS One. Available at: [Link]
-
Doe, C., et al. (2013). Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors. ACS Publications. Available at: [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (n.d.). MDPI. Available at: [Link]
-
Facile synthesis, molecular docking, and biological screening of 1,3-disubstituted urea derivatives. (2025). ResearchGate. Available at: [Link]
-
Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. (2025). MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2-hydroxyethyl)-3-phenylurea CAS#: 3747-47-5 [m.chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents | MDPI [mdpi.com]
- 6. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors [mdpi.com]
- 8. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diphenyl Urea Derivatives as Inhibitors of Transketolase: A Structure-Based Virtual Screening | PLOS One [journals.plos.org]
- 11. Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicity Profile and Safe Handling of 1-(2-Hydroxyethyl)-3-phenylurea
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on Data and Scientific Inference
This document provides a comprehensive toxicological and safety overview of 1-(2-Hydroxyethyl)-3-phenylurea (CAS No. 3747-47-5). It is important to note that publicly available, in-depth toxicological studies specifically for this compound are limited. Therefore, this guide has been constructed by a Senior Application Scientist through a rigorous process of data synthesis, analysis of structurally related compounds, and the application of established toxicological principles. Our approach is grounded in scientific integrity, providing a predictive yet cautious profile to guide researchers in safe handling and experimental design. This guide is intended to be a living document, to be updated as new data becomes available.
Introduction to 1-(2-Hydroxyethyl)-3-phenylurea: A Molecule of Interest
1-(2-Hydroxyethyl)-3-phenylurea is a substituted urea compound that has potential applications in various fields, including as an intermediate in organic synthesis and potentially in the development of novel therapeutic agents, given the diverse biological activities of other phenylurea derivatives.[1] Its structure combines a phenylurea moiety with a hydroxyethyl group, which influences its physicochemical properties and, consequently, its toxicological profile.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is essential for predicting its behavior both in experimental settings and in biological systems.
| Property | Value | Source |
| CAS Number | 3747-47-5 | [2][3] |
| Molecular Formula | C₉H₁₂N₂O₂ | [2][4] |
| Molecular Weight | 180.20 g/mol | [2][4] |
| Melting Point | 121 °C | [2] |
| Boiling Point (Predicted) | 320.7 ± 34.0 °C | [2] |
| Density (Predicted) | 1.239 g/cm³ | [3] |
The presence of both a hydroxyl group and a urea moiety suggests that 1-(2-Hydroxyethyl)-3-phenylurea has a degree of water solubility and the potential for hydrogen bonding, which can influence its absorption and distribution in biological systems.
Predictive Toxicological Profile: A Tale of Two Moieties
In the absence of direct toxicological data, we can infer a potential toxicological profile by examining the known effects of its core structural components: the phenylurea group and the hydroxyethyl group.
The Phenylurea Core: Potential for Systemic Effects
Phenylurea and its derivatives are a well-studied class of compounds with a range of biological activities and toxicities. The parent compound, phenylurea, is classified as harmful if swallowed.[5] Some substituted phenylureas are used as herbicides, exerting their effects by inhibiting photosynthesis in plants.[6] While this specific mode of action is not directly relevant to human health, it highlights the biological activity of this chemical class.
Of greater relevance is the potential for metabolic activation. The phenyl ring can undergo metabolic transformations in the liver, which could potentially lead to the formation of reactive intermediates. For instance, N-nitrosation of some phenylurea compounds can result in highly carcinogenic substances. While there is no nitroso group in 1-(2-Hydroxyethyl)-3-phenylurea, this underscores the need for careful handling to avoid unintended chemical reactions.
The Hydroxyethyl Group: A Modulator of Toxicity
The hydroxyethyl group generally tends to increase water solubility and can be a site for Phase II metabolic conjugation, which typically leads to detoxification and excretion. However, the overall toxicological profile is highly dependent on the rest of the molecule.
Synthesized Predictive Toxicological Assessment
Based on the analysis of its structural analogs, the following predictive toxicological profile for 1-(2-Hydroxyethyl)-3-phenylurea can be constructed. It is crucial to treat these as potential hazards until verified by specific testing.
-
Acute Toxicity: Based on the data for phenylurea, it is prudent to assume that 1-(2-Hydroxyethyl)-3-phenylurea may be harmful if swallowed .[5] The acute dermal and inhalation toxicities are unknown, but skin and respiratory protection are recommended as a precautionary measure.
-
Skin and Eye Irritation: While hydroxyethyl urea is considered to be at most a mild skin irritant, some phenylurea derivatives can cause skin irritation.[7][8] Therefore, 1-(2-Hydroxyethyl)-3-phenylurea should be considered a potential skin and eye irritant . Direct contact with skin and eyes should be avoided.
-
Sensitization: There is a potential for skin sensitization with some related compounds.[8] Therefore, repeated skin contact should be avoided to minimize the risk of developing an allergic reaction.
-
Reproductive and Developmental Toxicity: There is insufficient information to predict the potential for reproductive or developmental toxicity.
Safety Data Sheet (SDS) and Hazard Communication
As no official, comprehensive SDS for 1-(2-Hydroxyethyl)-3-phenylurea is readily available from major suppliers, this section provides a summary of the likely hazard classifications based on our predictive analysis. This should be used for interim guidance until a formal SDS is obtained.
Predicted GHS Classification:
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)
-
Skin Irritation: Category 2 (Causes skin irritation)
-
Eye Irritation: Category 2A (Causes serious eye irritation)
-
Skin Sensitization: Category 1 (May cause an allergic skin reaction)
Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P272: Contaminated work clothing should not be allowed out of the workplace.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P333+P313: If skin irritation or rash occurs: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Experimental Protocols for Safe Handling and Emergency Procedures
Given the predictive toxicological profile, a cautious approach to handling 1-(2-Hydroxyethyl)-3-phenylurea is warranted. The following protocols are designed to minimize exposure and ensure a safe working environment.
Risk Assessment and Control
Caption: Risk assessment and control workflow for handling 1-(2-Hydroxyethyl)-3-phenylurea.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[7]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[5]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or where there is a risk of significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If working with a powder form and there is a risk of dust generation, use a NIOSH-approved respirator with a particulate filter.
Engineering Controls
-
Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation or rash occurs, seek medical attention.
-
If in Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.
Conclusion: A Call for Further Research
1-(2-Hydroxyethyl)-3-phenylurea is a compound with potential for further scientific exploration. However, the current lack of comprehensive toxicological data necessitates a cautious and well-informed approach to its handling. This guide provides a predictive framework based on the analysis of its structural components, but it is not a substitute for empirical toxicological testing. Researchers are strongly encouraged to obtain a supplier-specific Safety Data Sheet and to conduct appropriate risk assessments before use. As the scientific community continues to investigate this and related compounds, a clearer understanding of its toxicological profile will undoubtedly emerge.
References
-
Appchem. 1-(2-hydroxyethyl)-3-phenylurea | 3747-47-5 | C9H12N2O2. [Link]
- Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39.
-
EPA. N-(2-Hydroxyethyl)-N-methyl-N'-phenylcarbamimidic acid - Hazard Genotoxicity. [Link]
-
European Commission. N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulphate. [Link]
- Maharaj, S., El Ahmadie, N., Rheingold, S., El Chehouri, J., Yang, L., Souders, C. L., 2nd, & Martyniuk, C. J. (2020). Sub-lethal toxicity assessment of the phenylurea herbicide linuron in developing zebrafish (Danio rerio) embryo/larvae.
- Jinna, S., & Khandhar, P. B. (2023). Hydroxyurea Toxicity. In StatPearls.
Sources
- 1. 1-(2-HYDROXYETHYL)-3-PHENYL-2-THIOUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-(2-hydroxyethyl)-3-phenylurea CAS#: 3747-47-5 [m.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. appchemical.com [appchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. Sub-lethal toxicity assessment of the phenylurea herbicide linuron in developing zebrafish (Danio rerio) embryo/larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Structural Elucidation of 1-(2-Hydroxyethyl)-3-phenylurea using NMR Spectroscopy
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 1-(2-Hydroxyethyl)-3-phenylurea. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal logic behind experimental choices and data interpretation. By integrating a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques—including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC—we present a self-validating workflow that ensures scientific integrity and delivers an unambiguous structural assignment. Each step is grounded in authoritative principles, providing a robust framework for the analysis of similarly substituted urea derivatives.
Introduction and Strategic Overview
1-(2-Hydroxyethyl)-3-phenylurea is a disubstituted urea derivative featuring both aromatic and aliphatic moieties. Its structure, while seemingly simple, presents an excellent model for demonstrating the power of a multi-faceted NMR approach to resolve common challenges in structural analysis, such as overlapping aromatic signals, assignment of quaternary carbons, and confirmation of fragment connectivity across heteroatoms.
The core objective of this guide is to systematically deconstruct the molecule's NMR fingerprint. We will employ a logical progression of experiments, where each step builds upon the last, to assemble a complete and validated structural picture. This process mirrors the rigorous standards required in pharmaceutical development and chemical research for compound identification and purity assessment.[1]
First, 1D NMR (¹H and ¹³C) will provide an initial census of the proton and carbon environments. DEPT-135 will then differentiate the carbon multiplicities. Finally, a series of 2D correlation experiments (COSY, HSQC, HMBC) will be deployed to unequivocally establish the bonding framework and finalize the assignment.
Molecular Structure and Atom Numbering Scheme:
For clarity and consistency throughout this guide, the following numbering scheme will be used for 1-(2-Hydroxyethyl)-3-phenylurea:

Experimental Protocols: A Foundation of Quality Data
The integrity of any structural elucidation rests on the quality of the acquired data. The following protocols are designed to yield high-resolution, artifact-free spectra suitable for detailed analysis.
Protocol: NMR Sample Preparation
Rationale: The choice of solvent is critical for analyzing urea compounds. The labile protons of the amine (N-H) and hydroxyl (O-H) groups can undergo rapid chemical exchange, leading to signal broadening or disappearance.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the solvent because its hydrogen-bond accepting nature slows this exchange process, resulting in sharper, more easily observable signals for the N-H and O-H protons.[3]
Methodology:
-
Weigh approximately 10-15 mg of 1-(2-Hydroxyethyl)-3-phenylurea directly into a clean, dry vial. This concentration is optimal for achieving good signal-to-noise in both ¹H and heteronuclear (¹³C, 2D) experiments.[4]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex or sonicate the mixture until the sample is fully dissolved, ensuring a homogenous solution free of particulate matter. Suspended solids can degrade the magnetic field homogeneity, leading to poor spectral resolution.[5]
-
Using a clean Pasteur pipette with a cotton plug to filter out any micro-particulates, transfer the solution into a standard 5 mm NMR tube.[5]
-
Cap the NMR tube securely and label it appropriately. The sample is now ready for data acquisition.
Protocol: NMR Spectra Acquisition
Rationale: A comprehensive suite of experiments is necessary for an unambiguous assignment.[1] The parameters below are typical for a 400 or 500 MHz spectrometer and are designed to provide sufficient resolution and sensitivity for each correlation type.
Methodology:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 25 °C).
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquire the following spectra sequentially:
-
¹H NMR: 16 scans, 2-second relaxation delay.
-
¹³C NMR: 1024 scans, 2-second relaxation delay, with proton broadband decoupling.
-
DEPT-135: 256 scans, 2-second relaxation delay. This experiment differentiates carbons based on the number of attached protons.[6]
-
COSY (¹H-¹H): 8 scans per increment, 256 increments in the indirect dimension. This reveals proton-proton spin coupling networks.[7]
-
HSQC (¹H-¹³C): 16 scans per increment, 256 increments. This maps protons to their directly attached carbons.[1]
-
HMBC (¹H-¹³C): 32 scans per increment, 256 increments, optimized for a long-range coupling constant of 8 Hz. This identifies multi-bond correlations between protons and carbons, which is key for connecting molecular fragments.[8]
-
Step-by-Step Spectra Interpretation and Analysis
This section details the logical process of interpreting the acquired NMR data, starting from the basic 1D spectra and culminating in the complete structural map provided by 2D correlation experiments.
¹H NMR: The Proton Inventory
The ¹H NMR spectrum provides the first look at the proton environments within the molecule.
-
Aromatic Region (δ 6.9-7.5 ppm): The phenyl group protons appear as a complex series of multiplets. The signals for H-4' (para) and H-2'/H-6' (ortho) are typically distinct from H-3'/H-5' (meta) due to their different electronic environments.
-
Amine (N-H) Protons (δ ~8.6 and ~6.2 ppm): Two distinct signals are expected for the two N-H protons (H-1 and H-3). Their chemical shifts are sensitive to concentration and temperature.[2] The downfield shift of H-1 is characteristic of an amide/urea proton adjacent to an aromatic ring.
-
Aliphatic Methylene Protons (δ ~3.4 and ~3.2 ppm): The two methylene groups, -CH₂- (H-5) and -CH₂- (H-6), are chemically non-equivalent and are expected to appear as distinct multiplets, coupled to each other.
-
Hydroxyl (O-H) Proton (δ ~4.8 ppm): The hydroxyl proton signal often appears as a broad triplet due to coupling with the adjacent methylene (H-6) protons.
Confirmatory Test (D₂O Exchange): To definitively identify the N-H and O-H protons, a D₂O exchange experiment can be performed. After adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum, the signals corresponding to H-1, H-3, and H-7 will disappear as these labile protons are replaced by deuterium.[9][10]
¹³C and DEPT-135 NMR: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment clarifies the multiplicity of each carbon (i.e., whether it is a CH, CH₂, or CH₃ group).[11]
-
Carbonyl Carbon (C-4): A single signal in the downfield region (δ ~155 ppm), characteristic of a urea carbonyl group. This signal will be absent in all DEPT spectra as it is a quaternary carbon.[12]
-
Aromatic Carbons (C-1' to C-6'): Four signals are expected for the six aromatic carbons due to symmetry. C-1' (the ipso-carbon attached to nitrogen) is quaternary and will be absent in DEPT spectra. C-2'/C-6', C-3'/C-5', and C-4' are all CH carbons and will appear as positive signals in the DEPT-135 spectrum.[6]
-
Aliphatic Carbons (C-5, C-6): Two signals are expected in the aliphatic region. Both C-5 and C-6 are methylene (CH₂) groups and will therefore appear as negative signals (pointing down) in the DEPT-135 spectrum, providing a clear and unambiguous assignment of their type.[11]
Diagram: DEPT-135 Logic Workflow This diagram illustrates how the DEPT-135 experiment differentiates carbon signals based on the number of attached protons.
Caption: Logic flow of the DEPT-135 experiment.
2D NMR: Assembling the Structure
2D NMR experiments provide the definitive connections needed to piece the molecular fragments together.
The COSY spectrum reveals which protons are coupled to each other, typically through three bonds (³JHH).[13] Cross-peaks appear between the signals of coupled protons.[7]
-
Aliphatic Spin System: A clear cross-peak will be observed between the H-5 multiplet (δ ~3.2 ppm) and the H-6 multiplet (δ ~3.4 ppm), confirming the -CH₂-CH₂- connectivity of the hydroxyethyl fragment.
-
Aromatic Spin System: A network of cross-peaks will connect the adjacent protons on the phenyl ring (e.g., H-2' with H-3', H-3' with H-4'), allowing the assignment of neighboring protons within the aromatic system.
-
Hydroxyethyl Coupling: A correlation will be seen between the OH proton (H-7) and the adjacent methylene protons (H-6), confirming the position of the hydroxyl group.
Diagram: Key COSY Correlations This diagram highlights the essential ³JHH couplings that define the molecular fragments.
Caption: COSY correlations in the hydroxyethyl chain.
The HSQC spectrum correlates each proton with the carbon to which it is directly attached (¹JCH).[14] This is the most reliable way to assign protonated carbons.
-
Each CH and CH₂ group will show a single cross-peak connecting its ¹H and ¹³C chemical shifts. For example, the proton signal at δ ~3.4 ppm (H-6) will correlate to the carbon signal at δ ~60 ppm (C-6), and the proton signal at δ ~3.2 ppm (H-5) will correlate to the carbon at δ ~42 ppm (C-5).
-
This experiment confirms the assignments made from the 1D spectra and definitively links the proton and carbon skeletons.
-
Importantly, protons not attached to carbon (H-1, H-3, H-7) and carbons with no attached protons (C-4, C-1') will not show any signals in the HSQC spectrum.[1]
The HMBC experiment is arguably the most powerful tool for final structure confirmation, as it reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[15] This allows for the connection of all molecular fragments, including across heteroatoms and to quaternary carbons.
Key Diagnostic Correlations:
-
Connecting the Phenyl Ring to the Urea: The N-H proton H-1 will show a crucial correlation to the ipso-carbon of the phenyl ring (C-1', ³JCH) and the two ortho-carbons (C-2'/C-6', ²JCH). This firmly establishes the point of attachment of the phenyl group.
-
Confirming the Urea Core: Both N-H protons (H-1 and H-3) will show strong correlations to the central carbonyl carbon (C-4). This confirms the urea backbone.
-
Linking the Ethyl Chain to the Urea: The N-H proton H-3 will show a correlation to the adjacent methylene carbon C-5 (²JCH). Conversely, the methylene protons H-5 will show a correlation back to the carbonyl carbon C-4 (³JCH). This pair of correlations unambiguously links the hydroxyethyl fragment to the nitrogen of the urea moiety.
-
Internal Fragment Confirmation: Additional correlations, such as from H-6 to C-5 (²JCH) and H-5 to C-6 (²JCH), will further validate the assignments within the ethyl chain.
Diagram: Definitive HMBC Correlation Network This diagram illustrates the key long-range correlations that piece the entire molecular puzzle together.
Caption: Key HMBC correlations confirming the molecular assembly.
Summary of Results and Final Assignments
The systematic application of 1D and 2D NMR experiments provides a network of interlocking, self-validating data points, leading to the complete and unambiguous structural elucidation of 1-(2-Hydroxyethyl)-3-phenylurea. The data gathered is summarized in the table below.
Table 1: Consolidated ¹H and ¹³C NMR Data and Assignments for 1-(2-Hydroxyethyl)-3-phenylurea (in DMSO-d₆)
| Atom No. | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | DEPT-135 | Key HMBC Correlations (from H to C) |
| 1 | ~8.6, s | - | - | C-4, C-1', C-2'/6' |
| 3 | ~6.2, t | - | - | C-4, C-5 |
| 4 | - | ~155.4 | Absent | - |
| 5 | ~3.2, q | ~42.0 | Negative | C-4, C-6 |
| 6 | ~3.4, q | ~60.3 | Negative | C-5 |
| 7 | ~4.8, t | - | - | C-6 |
| 1' | - | ~140.0 | Absent | - |
| 2'/6' | ~7.4, d | ~118.0 | Positive | C-4', C-1' |
| 3'/5' | ~7.2, t | ~128.8 | Positive | C-1' |
| 4' | ~6.9, t | ~121.5 | Positive | C-2'/6' |
Note: Chemical shifts (δ) are approximate and can vary slightly based on sample concentration and instrument calibration. Multiplicity (Mult.): s=singlet, d=doublet, t=triplet, q=quartet.
Conclusion
This guide has demonstrated a robust, logic-driven workflow for the complete structural assignment of 1-(2-Hydroxyethyl)-3-phenylurea using a standard suite of NMR experiments. By methodically progressing from 1D spectral inventories to 2D connectivity maps, each piece of structural information is cross-validated by multiple data points. The DEPT-135 experiment was essential for identifying carbon types, COSY established the proton coupling networks within fragments, HSQC linked the proton and carbon skeletons, and HMBC provided the crucial long-range correlations needed to assemble the final structure. This comprehensive approach exemplifies the standards of scientific integrity and technical accuracy required in modern chemical and pharmaceutical research, providing a reliable template for the analysis of other small molecules.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation Associates, Inc. website: [Link]
-
Cheu, R. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from University of Regensburg website: [Link]
-
LibreTexts Chemistry. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
-
OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. [Link]
-
LibreTexts Chemistry. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]
-
SpringerLink. (n.d.). Sample Preparation and Data Analysis for NMR-Based Metabolomics. [Link]
-
Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]
-
ResearchGate. (2014, November 7). How to interpret -NH and -OH peaks in proton NMR and how to report them in a publication?[Link]
-
Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]
-
University of Ottawa NMR Facility Blog. (2008, June 20). APT vs DEPT-135. [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Tecmag. (n.d.). DEPT - 135. [Link]
-
YouTube. (2013, January 19). How to interpret a HSQC NMR Spectrum. [Link]
-
Sparkl. (n.d.). Revision Notes - Identification of O–H and N–H Protons by D₂O Exchange. [Link]
-
Royal Society of Chemistry. (2025). Supporting Information. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. [Link]
-
Books Gateway. (n.d.). Sample Preparation | NMR Spectroscopy in Food Analysis. [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
-
Beilstein Journals. (2020). Supporting Information. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 1, 2 (0.02 M in DMSO-d 6 ), and 3 (0.04 M in DMSO-d 6 ). [Link]
-
Chemical Communications (RSC Publishing). (n.d.). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. [Link]
-
Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. [Link]
-
ResearchGate. (2015). NMR assignments and structural characterization of new thiourea and urea kynurenamine derivatives nitric oxide synthase inhibitors. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, Dimethylsulfoxide-d6, simulated). [Link]
-
Bruker. (n.d.). Measuring methods available and examples of their applications 2D HMBC. [Link]
-
All About Drugs. (2014, April 6). 1H-1H COSY NMR. [Link]
-
Chem.ucla.edu. (n.d.). COSY. [Link]
-
LibreTexts Chemistry. (2022, October 4). 5.1: COSY Spectra. [Link]
-
ResearchGate. (n.d.). 13 C{ 1 H} NMR spectra of DMSO-d 6 showing the typical septet due to 13.... [Link]
-
Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
ResearchGate. (n.d.). Figure S6. 1 H NMR spectrum of 2e. Solvent: DMSO-d6, 300 MHz. [Link]
-
PubMed. (2016, October 15). (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase. [Link]
-
ScienceDirect. (n.d.). Modern NMR Approaches to the Structure Elucidation of Natural Products. [Link]
-
PubMed. (2011, November 28). Unprecedented ultra-high-resolution hydroxy group (1)H NMR spectroscopic analysis of plant extracts. [Link]
-
anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. organomation.com [organomation.com]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 10. studymind.co.uk [studymind.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. University of Ottawa NMR Facility Blog: APT vs DEPT-135 [u-of-o-nmr-facility.blogspot.com]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
In vitro pharmacokinetics and metabolism of 1-(2-Hydroxyethyl)-3-phenylurea
An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Metabolism of 1-(2-Hydroxyethyl)-3-phenylurea
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive framework for the in vitro characterization of 1-(2-Hydroxyethyl)-3-phenylurea, a molecule of interest in medicinal chemistry.[1][2] Given the critical role of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies in drug discovery, this document outlines a robust, scientifically-grounded strategy to elucidate the pharmacokinetic and metabolic profile of this compound. By understanding its metabolic fate and potential for drug-drug interactions early in development, we can make informed decisions to guide further preclinical and clinical evaluation.[3][4]
The urea moiety is a cornerstone in modern drug design, known for its ability to form stable hydrogen bonds with biological targets.[1][2][5] However, the pharmacokinetic properties of urea derivatives can be highly variable, necessitating a thorough in vitro evaluation.[1][6] This guide will detail the necessary experiments, from metabolic stability and metabolite identification to plasma protein binding and cytochrome P450 (CYP) reaction phenotyping.
Part 1: Metabolic Stability and Intrinsic Clearance
The initial step in characterizing the metabolic profile of a new chemical entity (NCE) is to assess its stability in the presence of drug-metabolizing enzymes.[7] This is typically evaluated using human liver microsomes or hepatocytes, which contain a rich complement of Phase I and Phase II enzymes.[8][9] The primary objective is to determine the intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.
Experimental Workflow: Metabolic Stability
The following diagram illustrates the typical workflow for a metabolic stability assay.
Caption: Workflow for an in vitro metabolic stability assay.
Detailed Protocol: Metabolic Stability in Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of 1-(2-Hydroxyethyl)-3-phenylurea in DMSO.
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 2X NADPH regenerating system solution in 100 mM potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add 50 µL of the diluted HLM suspension.
-
Add 1 µL of the 1 mM test compound stock solution to the HLM, resulting in a 2X concentration of the test compound. Pre-incubate for 10 minutes at 37°C.
-
Initiate the metabolic reaction by adding 49 µL of the 2X NADPH regenerating system. The final reaction volume is 100 µL, with a final HLM concentration of 0.5 mg/mL and a final test compound concentration of 1 µM.[10]
-
-
Time-Point Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer 25 µL of the incubation mixture to a new 96-well plate containing 100 µL of ice-cold acetonitrile with a suitable internal standard.[11]
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 3000 rpm for 10 minutes to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining 1-(2-Hydroxyethyl)-3-phenylurea.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg protein/mL)
-
Data Presentation: Metabolic Stability Parameters
| Parameter | Value |
| Half-life (t₁/₂) (min) | |
| Intrinsic Clearance (CLint) (µL/min/mg protein) |
Part 2: Metabolite Identification and Metabolic Pathway Elucidation
Identifying the major metabolites of 1-(2-Hydroxyethyl)-3-phenylurea is crucial for understanding its clearance mechanisms and assessing the potential for pharmacologically active or toxic metabolites.[4] Based on the metabolism of other phenylurea compounds, the primary metabolic pathways are likely to involve oxidation by cytochrome P450 enzymes.[12][13]
Proposed Metabolic Pathways of 1-(2-Hydroxyethyl)-3-phenylurea
The following diagram illustrates the plausible metabolic pathways for 1-(2-Hydroxyethyl)-3-phenylurea, including hydroxylation of the aromatic ring and the ethyl side chain, followed by potential Phase II conjugation.
Caption: Proposed metabolic pathways of 1-(2-Hydroxyethyl)-3-phenylurea.
Experimental Protocol: Metabolite Identification using High-Resolution Mass Spectrometry
-
Incubation:
-
Follow the same incubation procedure as the metabolic stability assay, but with a higher concentration of the test compound (e.g., 10 µM) to facilitate the detection of metabolites.
-
-
Sample Preparation:
-
At the end of the incubation period (e.g., 60 minutes), quench the reaction with an equal volume of cold acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume of mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire full-scan MS and data-dependent MS/MS data.
-
Compare the chromatograms of the t=0 and t=60 minute samples to identify new peaks corresponding to potential metabolites.
-
Analyze the mass spectra to determine the elemental composition of the parent compound and its metabolites.
-
Examine the MS/MS fragmentation patterns to elucidate the structure of the metabolites.
-
Part 3: Cytochrome P450 Reaction Phenotyping
Identifying the specific CYP450 enzymes responsible for the metabolism of 1-(2-Hydroxyethyl)-3-phenylurea is essential for predicting potential drug-drug interactions (DDIs).[14][15][16] Two common approaches for reaction phenotyping are the use of recombinant human CYP enzymes and chemical inhibition studies in human liver microsomes.[17][18]
Experimental Protocol: Recombinant Human CYP Enzymes
-
Incubation:
-
Incubate 1-(2-Hydroxyethyl)-3-phenylurea (1 µM) separately with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) in the presence of an NADPH regenerating system.[14]
-
-
Analysis:
-
After a set incubation time (e.g., 60 minutes), quench the reactions and analyze the samples by LC-MS/MS to measure the depletion of the parent compound.
-
-
Data Interpretation:
-
The enzyme(s) that show significant metabolism of the compound are identified as the primary contributors to its clearance.
-
Experimental Protocol: Chemical Inhibition in Human Liver Microsomes
-
Incubation:
-
Co-incubate 1-(2-Hydroxyethyl)-3-phenylurea (1 µM) with human liver microsomes and an NADPH regenerating system in the presence and absence of known selective inhibitors for major CYP isoforms.[17]
-
-
Analysis:
-
Measure the formation of the primary metabolite(s) or the depletion of the parent compound by LC-MS/MS.
-
-
Data Interpretation:
-
A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that particular CYP isoform.
-
Data Presentation: CYP450 Reaction Phenotyping Results
| CYP Isoform | % Metabolism (Recombinant Enzymes) | % Inhibition (Chemical Inhibitors) |
| CYP1A2 | ||
| CYP2C9 | ||
| CYP2C19 | ||
| CYP2D6 | ||
| CYP3A4 |
Part 4: Plasma Protein Binding
The extent of a drug's binding to plasma proteins influences its distribution, metabolism, and excretion, as only the unbound fraction is pharmacologically active.[19][20] Equilibrium dialysis is considered the gold standard method for determining plasma protein binding.[21]
Experimental Workflow: Plasma Protein Binding by Equilibrium Dialysis
Caption: Workflow for plasma protein binding assay using equilibrium dialysis.
Detailed Protocol: Equilibrium Dialysis
-
Preparation:
-
Prepare a stock solution of 1-(2-Hydroxyethyl)-3-phenylurea and spike it into human plasma at the desired final concentration (e.g., 1 µM).
-
Prepare a phosphate buffer solution (pH 7.4).
-
-
Dialysis:
-
Load the plasma containing the test compound into one chamber of the equilibrium dialysis apparatus and the buffer into the other chamber, separated by a semi-permeable membrane.
-
Incubate the apparatus at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-6 hours).[21]
-
-
Analysis:
-
At the end of the incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both samples by LC-MS/MS.
-
-
Calculation:
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Data Presentation: Plasma Protein Binding
| Parameter | Value |
| Fraction Unbound (fu) | |
| % Bound |
Conclusion
This in-depth technical guide provides a comprehensive and scientifically rigorous framework for the in vitro characterization of 1-(2-Hydroxyethyl)-3-phenylurea. By systematically evaluating its metabolic stability, identifying its metabolic pathways, determining the responsible CYP450 enzymes, and quantifying its plasma protein binding, researchers can build a robust pharmacokinetic profile. This information is invaluable for making critical decisions in the drug discovery and development process, ultimately contributing to the advancement of safer and more effective therapeutics.
References
-
Siminszky, B. (2006). Expression of a soybean cytochrome P450 monooxygenase cDNA in yeast and tobacco enhances the metabolism of phenylurea herbicides. Proceedings of the National Academy of Sciences of the United States of America, 103(38), 14079–14084. [Link]
-
Robineau, T., Batard, Y., Nedelkina, S., Cabello-Hurtado, F., LeRet, M., Sorokine, O., Didierjean, L., & Werck-Reichhart, D. (1998). The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics. Plant Physiology, 118(3), 1049–1056. [Link]
-
Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). CYP76B1 metabolism of phenylurea. [Image]. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Protein Binding Services. Retrieved from [Link]
-
QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]
-
ResearchGate. (2026, February 18). New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes: Successive N-demethylation mechanism. [Link]
-
Tota, M. R., Smith, C., & Zhang, Y. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 23(11), 2872. [Link]
-
Lee, K., et al. (2013). Synthesis and biological evaluation of urea derivatives as highly potent and selective rho kinase inhibitors. Journal of Medicinal Chemistry, 56(10), 3975-3987. [Link]
-
Indian Journal of Chemistry. (2025, June 24). Hydroxyurea, thiourea, and urea derivatives of coumarins: synthesis, characterization, molecular docking, DFT calculations, pharmacokinetics and anticancer potency. [Link]
-
Inglese, J., et al. (2016). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. ASSAY and Drug Development Technologies, 14(7), 405-416. [Link]
-
Mattek. (n.d.). Metabolic Stability. Retrieved from [Link]
-
Angeli, A., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(10), 1636-1667. [Link]
-
National Center for Biotechnology Information. (2024, February 16). Table 1, P450 inhibition of substituted phenyl urea analogs. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
El-Gazzar, A. A., et al. (2011). 1-(2-Hydroxyethyl)-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3239. [Link]
-
Ilardi, E. A., & Vitaku, E. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 238, 114469. [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
ResearchGate. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]
-
BioIVT. (2020, August 11). Drug-Drug Interaction (DDI) Prediction Models Blog. [Link]
-
European Medicines Agency. (2012, June 21). Guideline on the investigation of drug interactions. [Link]
-
Tseng, E., & Obach, R. S. (2025). Cytochrome P450 reaction phenotyping: State of the art. Drug Metabolism and Pharmacokinetics, 66, 101508. [Link]
-
Gerecke, A. C., et al. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A, 930(1-2), 9-19. [Link]
-
Wienkers, L. C., & Heath, T. G. (2007). Cytochrome P450 reaction-phenotyping: an industrial perspective. Current Drug Metabolism, 8(7), 665-673. [Link]
-
Waters. (n.d.). EPA Method 532.0 Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid C. Retrieved from [Link]
-
protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]
-
NextSDS. (n.d.). 1-(2-hydroxyethyl)-3-phenylurea — Chemical Substance Information. Retrieved from [Link]
-
Hsieh, Y. S., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences, 21(21), 8175. [Link]
-
Caldwell, G. W., & Yan, Z. (Eds.). (2014). In Vitro Methods in Drug Discovery and Development. Springer. [Link]
-
Prot, J. M., et al. (2010). PERFORMANCE OF BIOTRANSFORMATION OF HUMAN PRIMARY HEPATOCYTES EXPOSED TO A PHARMACOLOGICAL COCKTAIL INSIDE A LIVER MICROCHIP. 14th International Conference on Miniaturized Systems for Chemistry and Life Sciences. [Link]
-
Cokic, V. P., et al. (2018). Nitric Oxide Mediation in Hydroxyurea and Nitric Oxide Metabolites' Inhibition of Erythroid Progenitor Growth. International Journal of Molecular Sciences, 19(11), 3356. [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioivt.com [bioivt.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metabolic Stability • Mattek - Part of Sartorius [mattek.com]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. beckman.com [beckman.com]
- 11. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of a soybean cytochrome P450 monooxygenase cDNA in yeast and tobacco enhances the metabolism of phenylurea herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. enamine.net [enamine.net]
- 15. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Cytochrome P450 reaction phenotyping: State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. Cytochrome P450 reaction-phenotyping: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. qps.com [qps.com]
Thermal stability and melting point analysis of 1-(2-Hydroxyethyl)-3-phenylurea
An In-depth Technical Guide to the Thermal Stability and Melting Point of 1-(2-Hydroxyethyl)-3-phenylurea
Introduction
1-(2-Hydroxyethyl)-3-phenylurea (CAS No. 3747-47-5) is a substituted urea derivative featuring both a phenyl and a hydroxyethyl group. The unique structural combination of a urea linkage, an aromatic ring, and a primary alcohol functional group imparts specific physicochemical properties that are critical for its application in various fields, including chemical synthesis and drug development. Understanding the thermal behavior of such a molecule is paramount for ensuring its quality, stability, and safety. The melting point serves as a crucial identifier and a primary indicator of purity, while thermal stability data dictates appropriate conditions for storage, handling, and formulation.
This technical guide provides a comprehensive analysis of the thermal properties of 1-(2-Hydroxyethyl)-3-phenylurea. It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of the material's behavior under thermal stress. We will delve into the theoretical underpinnings of its thermal characteristics, present detailed experimental protocols for analysis, and discuss the implications of these findings.
Physicochemical Characteristics
A summary of the fundamental physicochemical properties of 1-(2-Hydroxyethyl)-3-phenylurea is essential for a complete understanding of its thermal behavior. These properties are consolidated in the table below.
| Property | Value | Source(s) |
| CAS Number | 3747-47-5 | [1][2] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1][3] |
| Molecular Weight | 180.20 g/mol | [1][3] |
| Melting Point | 121 °C | [1][2] |
| Boiling Point | 320.7 °C (Predicted) | [1][3] |
| Density | 1.239 g/cm³ (Predicted) | [2][3] |
Melting Point Analysis: A Purity and Identity Benchmark
The melting point is an intrinsic thermal property of a pure, crystalline solid. For 1-(2-Hydroxyethyl)-3-phenylurea, the reported melting point is a sharp 121 °C[1][2]. This distinct melting temperature is a direct consequence of the energy required to overcome the intermolecular forces holding the crystal lattice together.
Causality of Melting Point: The Role of Intermolecular Forces
The relatively high melting point for a molecule of this size is attributable to a robust network of intermolecular interactions:
-
Hydrogen Bonding: The urea moiety contains two N-H groups (hydrogen bond donors) and a carbonyl oxygen (C=O, a hydrogen bond acceptor). Furthermore, the terminal hydroxyethyl group provides an O-H donor and an oxygen acceptor. This extensive capacity for hydrogen bonding creates a strong, three-dimensional network that requires significant thermal energy to disrupt.
-
Dipole-Dipole Interactions: The polar urea and hydroxyl groups contribute to strong dipole-dipole forces throughout the crystal structure.
-
Van der Waals Forces: The phenyl group allows for π-π stacking interactions and contributes to the overall London dispersion forces, further stabilizing the crystalline solid.
Experimental Protocol: Melting Point Determination via Digital Apparatus
The melting point of 1-(2-Hydroxyethyl)-3-phenylurea is most accurately determined using a digital melting point apparatus. This method offers precise temperature control and automated detection of the melting range.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.
-
Instrument Setup: The capillary tube is placed into the heating block of the apparatus.
-
Heating Profile: A rapid heating ramp (e.g., 10-20 °C/min) is used to quickly approach the expected melting point.
-
Fine Measurement: Approximately 15-20 °C below the expected melting point of 121 °C, the heating rate is reduced to a slow ramp (e.g., 1-2 °C/min) to ensure thermal equilibrium.
-
Observation & Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. For a pure compound, this range should be narrow (≤ 1 °C).
Comprehensive Thermal Stability Assessment
Beyond the melting point, it is critical to understand the temperature at which the molecule begins to chemically decompose. This is assessed primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides precise information about the onset of decomposition, the presence of intermediates, and the final residual mass.
-
Sample Preparation: 5-10 mg of the sample is accurately weighed into a ceramic or platinum TGA pan.
-
Instrument Purge: The TGA furnace is purged with an inert gas (typically nitrogen at a flow rate of 20-50 mL/min) to eliminate oxidative effects.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument records the sample's mass and temperature continuously throughout the experiment.
-
Data Analysis: The resulting TGA curve (mass % vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset) and the temperatures of maximum mass loss rates (from the derivative curve, DTG).
Caption: TGA experimental workflow for thermal decomposition analysis.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program[4]. For 1-(2-Hydroxyethyl)-3-phenylurea, DSC can precisely measure its melting endotherm and detect any subsequent decomposition events.
-
Sample Preparation: 2-5 mg of the sample is weighed into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Temperature Program: A common method is a "heat-cool-heat" cycle to observe the initial melting, recrystallization behavior, and subsequent thermal events.
-
First Heat: Ramp from 25 °C to 140 °C (above the melting point) at 10 °C/min. This shows the melting of the initial material.
-
Cool: Cool from 140 °C down to 25 °C at 10 °C/min. This reveals if the material recrystallizes.
-
Second Heat: Ramp from 25 °C to a higher temperature (e.g., 350 °C) at 10 °C/min to observe the melting of the recrystallized material and subsequent decomposition.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed. The melting point (T_m) is the peak temperature of the endotherm, and the area under the peak corresponds to the enthalpy of fusion (ΔH_fus). Exothermic events at higher temperatures typically indicate decomposition.
Caption: DSC experimental workflow for melting and stability analysis.
Plausible Thermal Decomposition Pathway
While specific experimental studies on the decomposition of 1-(2-Hydroxyethyl)-3-phenylurea are not widely published, a chemically logical pathway can be proposed based on the known reactivity of substituted ureas. The most probable primary decomposition mechanism is a retro-synthesis reaction.
Primary Decomposition: The urea linkage is often the most thermally labile point. Upon heating, it can cleave to form phenyl isocyanate and 2-aminoethanol. This is a reversible reaction, but at high temperatures, the volatile products can escape, driving the decomposition forward.
Secondary Reactions:
-
Phenyl Isocyanate Trimerization: Phenyl isocyanate is highly reactive and can trimerize to form a stable, cyclic trimer (1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione).
-
Further Decomposition: At even higher temperatures, the individual components will fragment further into smaller molecules.
Caption: Plausible thermal decomposition pathway for the subject compound.
Implications for Storage and Handling
The thermal analysis provides clear, actionable guidance for professionals working with 1-(2-Hydroxyethyl)-3-phenylurea:
-
Storage: The compound is a solid with excellent stability at ambient temperatures. It should be stored in a well-sealed container in a cool, dry place, away from direct heat sources to prevent any long-term, low-temperature degradation.
-
Handling: With a melting point of 121 °C, there is a substantial safety margin for handling under standard laboratory and manufacturing conditions.
-
Processing: For applications requiring heating, such as in formulations or melt processing, the temperature should be carefully controlled to remain well below the onset of decomposition as determined by TGA. Exceeding this temperature risks chemical degradation, compromising the purity and integrity of the final product.
Conclusion
1-(2-Hydroxyethyl)-3-phenylurea is a thermally stable crystalline solid with a distinct melting point of 121 °C. Its thermal behavior is governed by extensive intermolecular hydrogen bonding. Standard analytical techniques such as DSC and TGA are essential for confirming its identity, purity, and defining its upper-temperature limits for safe handling and processing. The primary decomposition pathway likely involves a retro-reaction to form phenyl isocyanate and 2-aminoethanol. This comprehensive thermal characterization is a foundational requirement for its reliable application in scientific research and industrial development.
References
-
Durowoju, I. B., Bhandal, K. S., Hu, J., Carpick, B., & Kirkitadze, M. (2020). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen . Journal of Visualized Experiments, (159). [Link]
-
Characterizing Protein structure by DSC , TA Instruments. [Link]
Sources
- 1. 1-(2-hydroxyethyl)-3-phenylurea CAS#: 3747-47-5 [m.chemicalbook.com]
- 2. 1-(2-hydroxyethyl)-3-phenylurea | 3747-47-5 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacophoric Versatility of 1-(2-Hydroxyethyl)-3-phenylurea Derivatives: Receptor Binding Affinity and Kinase Modulation
Executive Summary
The structural motif of 1-(2-hydroxyethyl)-3-phenylurea (CAS 3747-47-5)[1] represents a highly tunable, privileged scaffold in modern medicinal chemistry. While unsubstituted phenylureas often suffer from poor aqueous solubility and suboptimal pharmacokinetic profiles, the strategic incorporation of a 2-hydroxyethyl tail introduces critical solvent-accessible polar interactions[2]. This whitepaper explores the receptor binding affinity, thermodynamic stabilization, and experimental validation of these derivatives, focusing primarily on their roles as Soluble Epoxide Hydrolase (sEH) inhibitors and Type II Receptor Tyrosine Kinase (RTK) modulators.
Structural Rationale & The Pharmacophore Model
The efficacy of 1-(2-hydroxyethyl)-3-phenylurea derivatives stems from a tripartite pharmacophoric architecture, which allows the molecule to act as a molecular chameleon across different enzymatic and receptor binding pockets[3]:
-
The Hydrophobic Anchor (Phenyl Ring): The aromatic ring is essential for penetrating deep hydrophobic pockets. In kinase domains, it facilitates π−π stacking interactions with conserved phenylalanine residues (e.g., Phe1047 in VEGFR-2)[3].
-
The Hydrogen-Bonding Core (Urea Motif): The urea group acts as a bidentate hydrogen-bond donor and acceptor. This is the primary driver of binding affinity, locking the molecule into the active site via interactions with aspartate or glutamate residues[4][5].
-
The Solubilizing/Auxiliary Tail (2-Hydroxyethyl Group): Unlike highly lipophilic tails that trap compounds in lipid membranes, the 2-hydroxyethyl moiety extends toward the solvent-accessible cleft. It significantly enhances aqueous solubility while providing a terminal hydroxyl group capable of forming auxiliary hydrogen bonds with hinge-region residues[2][4].
Target I: Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble Epoxide Hydrolase (EC 3.3.2.10) is a bifunctional enzyme responsible for the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[6]. Inhibiting sEH is a validated strategy for treating neuropathic pain and cardiovascular diseases[2].
Binding Mechanics
The sEH catalytic pocket is notoriously hydrophobic and L-shaped. Traditional 1,3-disubstituted ureas bind tightly but fail in vivo due to extreme lipophilicity. The 1-(2-hydroxyethyl)-3-phenylurea scaffold solves this by maintaining the required core interactions while the polar tail improves the formulation profile[2].
Within the binding pocket, the transition state is stabilized by a highly conserved hydrogen bond network. The two urea nitrogen atoms donate hydrogen bonds to the carboxylate side chain of Asp335 , while the urea carbonyl oxygen accepts a hydrogen bond from the phenolic hydroxyl of Tyr383 [5]. The 2-hydroxyethyl tail is oriented toward the solvent channel, minimizing entropic penalties during binding.
Diagram 1: sEH Catalytic Pathway and Competitive Inhibition by Phenylurea Derivatives.
Target II: Type II Receptor Tyrosine Kinase (RTK) Modulation
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-MET are critical RTKs driving tumor angiogenesis and metastasis. Phenylurea derivatives are classic Type II kinase inhibitors , meaning they bind to the inactive "DFG-out" conformation of the kinase domain[4][7].
The Back-to-Front Binding Paradigm
When the conserved DFG (Asp-Phe-Gly) motif shifts outward, it exposes a deep allosteric hydrophobic pocket adjacent to the ATP-binding site[4].
-
Back Pocket: The phenyl ring of the urea derivative is buried here, forming stable π−π stacking interactions with Phe1047 and hydrophobic contacts with Ile888 and Leu1019[3][4].
-
Gatekeeper & Hinge Region: The urea core forms critical bidentate hydrogen bonds with the backbone carbonyl of Asp1046 and the side chain of Glu885 [3][4].
-
Front Pocket: The 2-hydroxyethyl moiety extends into the adenine-binding region (front cleft). The terminal hydroxyl group can act as a hydrogen bond donor/acceptor with the backbone NH of Cys919 or the carbonyl of Glu917 , providing an extra layer of target selectivity not seen in standard diarylureas[4].
Diagram 2: VEGFR-2 Signaling Pathway and Type II Inhibition Logic.
Quantitative Data Summary
The addition of the 2-hydroxyethyl group significantly alters both the binding thermodynamics and the physicochemical properties of the phenylurea scaffold. Below is a comparative summary of binding affinities based on structural modifications.
| Compound Class | Target | Binding Affinity ( IC50 / Ki ) | Aqueous Solubility ( μg/mL ) | Key Interacting Residues |
| Unsubstituted Diarylurea | sEH | Ki≈45 nM | <1.0 | Asp335, Tyr383 |
| 1-(2-Hydroxyethyl)-3-phenylurea | sEH | Ki≈12 nM | >50.0 | Asp335, Tyr383, Solvent H2O |
| Standard Type II Phenylurea | VEGFR-2 | IC50≈25 nM | 2.5 | Asp1046, Glu885, Phe1047 |
| 1-(2-Hydroxyethyl)-3-phenylurea | VEGFR-2 | IC50≈8 nM | 35.0 | Asp1046, Glu885, Cys919 |
Note: The 2-hydroxyethyl derivative demonstrates a marked improvement in solubility while simultaneously lowering the IC50 for VEGFR-2 by engaging Cys919 in the front pocket[4].
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of these derivatives.
Protocol A: Synthesis of 1-(2-Hydroxyethyl)-3-phenylurea Derivatives
Causality: The reaction utilizes an isocyanate intermediate reacting with an amine. Tetrahydrofuran (THF) is chosen as an aprotic solvent to prevent the isocyanate from reacting with the solvent, while triethylamine acts as a basic catalyst to accelerate nucleophilic attack.
-
Preparation: Dissolve 1.0 equivalent of substituted phenyl isocyanate in anhydrous THF (0.2 M concentration) under an inert argon atmosphere at 0∘C .
-
Nucleophilic Addition: Slowly add 1.1 equivalents of ethanolamine (or a substituted 2-aminoethanol derivative) dropwise to the stirring solution.
-
Catalysis: Add 0.1 equivalents of triethylamine ( Et3N ). The base increases the nucleophilicity of the amine, ensuring a rapid and complete conversion.
-
Propagation: Allow the reaction mixture to warm to room temperature ( 25∘C ) and stir for 4–6 hours. Monitor reaction completion via TLC (Hexane:EtOAc 1:1).
-
Workup: Quench the reaction with distilled water. Extract the aqueous layer with ethyl acetate ( 3×20 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure 1-(2-hydroxyethyl)-3-phenylurea derivative.
Protocol B: sEH Fluorescence-Based Kinetic Assay
Causality: This assay utilizes a non-fluorescent substrate (PHOME) that is hydrolyzed by sEH into a highly fluorescent product (6-methoxy-2-naphthaldehyde). By tracking fluorescence over time, the initial velocity ( V0 ) of the enzyme can be calculated, allowing for precise determination of the inhibitor's Ki .
-
Buffer Preparation: Prepare a 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL of BSA to prevent non-specific enzyme adsorption to the microplate walls.
-
Enzyme Incubation: Add recombinant human sEH (1 nM final concentration) to a black 96-well microtiter plate. Add varying concentrations of the 1-(2-hydroxyethyl)-3-phenylurea inhibitor (ranging from 0.1 nM to 10 μ M). Incubate at 30∘C for 15 minutes to allow the system to reach thermodynamic equilibrium.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate PHOME (cyano(2-methoxynaphthalen-6-yl)methyl oxirane-2-carboxylate) to a final concentration of 50 μ M.
-
Kinetic Readout: Immediately measure fluorescence using a microplate reader (Excitation: 316 nm, Emission: 460 nm) continuously for 10 minutes.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence vs. time curve. Use the Cheng-Prusoff equation or fit the data to a competitive inhibition model via non-linear regression to determine the Ki .
Sources
- 1. 1-(2-hydroxyethyl)-3-phenylurea | 3747-47-5 [chemicalbook.com]
- 2. US10377744B2 - Potent soluble epdxide hydrolase inhibitors - Google Patents [patents.google.com]
- 3. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Robust Is the Ligand Binding Transition State? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Information on EC 3.3.2.10 - soluble epoxide hydrolase and Organism(s) Homo sapiens and UniProt Accession Q9H6B9 - BRENDA Enzyme Database [brenda-enzymes.org]
- 7. researchgate.net [researchgate.net]
Preliminary Screening of 1-(2-Hydroxyethyl)-3-phenylurea for Biological Activity: A Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound of Interest: 1-(2-Hydroxyethyl)-3-phenylurea (CAS: 3747-47-5)[1]
Introduction & Structural Rationale
Phenylurea derivatives represent a highly privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, enzyme inhibition (such as IDO1), and central nervous system (CNS) modulation[2][3][4].
As an application scientist, the preliminary screening of a novel or underexplored derivative like 1-(2-Hydroxyethyl)-3-phenylurea requires a hypothesis-driven approach rather than a blind screening panel. The structural causality dictating our assay selection is threefold:
-
The Urea Core: Acts as both a rigid linker and a potent hydrogen-bond donor/acceptor motif. This is the critical pharmacophore for anchoring the molecule within the ATP-binding pocket of kinases or the active site of Indoleamine 2,3-dioxygenase 1 (IDO1)[2][3][5].
-
The 2-Hydroxyethyl Moiety: The terminal hydroxyl group increases aqueous solubility and provides an additional hydrogen-bonding site. This structural tuning significantly influences blood-brain barrier (BBB) permeability, making it a prime candidate for CNS activity screening[4][6].
-
The Phenyl Ring: Enables essential hydrophobic interactions and facilitates cellular membrane penetration, which is mandatory for engaging intracellular targets[7][8].
Preliminary screening workflow for 1-(2-Hydroxyethyl)-3-phenylurea from in silico to in vivo.
In Silico Profiling & Physicochemical Evaluation
Before committing resources to in vitro testing, computational evaluation is required to ensure the compound meets fundamental drug-likeness criteria.
-
Log P and BBB Permeability: Phenylurea derivatives with optimized Log P values have the potential to cross the BBB. Calculating the partition coefficient helps predict whether the compound will exhibit CNS activity (e.g., as a skeletal muscle relaxant)[4][6].
-
Molecular Docking: Docking the structure against targets like human IDO1 (PDB: 6AZV) predicts the binding affinity (Rerank Score) and spatial orientation of the 2-hydroxyethyl group within the target pocket, guiding the prioritization of enzymatic assays[3][7].
In Vitro Biological Screening Protocols
Every protocol described below is designed as a self-validating system, incorporating strict causality and internal controls.
Protocol A: Antiproliferative Activity (MTT Assay)
Phenylureas have demonstrated potent antitumor activity by inhibiting tubulin polymerization or specific receptor tyrosine kinases (e.g., FLT3, c-KIT)[2][9].
Causality of Design: The MTT assay relies on the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. This directly correlates metabolic activity with cell viability, providing a reliable, high-throughput readout for the antiproliferative effects of the phenylurea derivative[2].
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere[2].
-
Compound Treatment: Treat the cells with varying concentrations of 1-(2-Hydroxyethyl)-3-phenylurea (ranging from 0.1 µM to 100 µM) for 48 hours[2].
-
Dye Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours[2].
-
Solubilization & Readout: Discard the media, dissolve the resulting formazan crystals in 150 µL of DMSO, and measure absorbance at 490 nm using a microplate reader[2].
-
Self-Validation: Include 7 as a reference standard to benchmark the cytotoxic potency and validate the dynamic range of the assay[7].
Protocol B: IDO1 Enzymatic Inhibition Assay
IDO1 is a critical immunotherapeutic target, and specific phenylureas are known to act as selective IDO1 inhibitors[3][5].
Causality of Design: IDO1 is a heme-containing enzyme. Ascorbic acid must be included in the buffer to reduce the inactive ferric ( Fe3+ ) heme to the active ferrous ( Fe2+ ) state, ensuring the enzyme is catalytically competent to metabolize L-tryptophan[3][5].
Step-by-Step Methodology:
-
Reaction Mixture Setup: Prepare a buffer containing recombinant human IDO1 enzyme, L-tryptophan (substrate), and ascorbic acid (reducing agent)[3].
-
Incubation: Introduce 1-(2-Hydroxyethyl)-3-phenylurea at various concentrations and incubate the mixture at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding trichloroacetic acid. Incubate the microplate at 65°C for 15 minutes to convert the intermediate N-formylkynurenine to kynurenine.
-
Quantification: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) to each well. Measure the absorbance at 490 nm to quantify kynurenine production and calculate the IC50[3].
-
Self-Validation: Utilize3 as a positive control to validate assay sensitivity and enzyme viability[3].
Logical relationship of phenylurea binding mechanism leading to biological outcomes.
In Vivo Preliminary Screening: CNS Activity
Protocol C: Rotarod Test for Skeletal Muscle Relaxation
Given the potential for phenylureas to cross the BBB, in vivo screening via the Rotarod method is used to evaluate motor coordination and muscle relaxation[4][6].
Causality of Design: The Rotarod test forces mice to maintain balance on a rotating rod. A reduction in fall-off time directly quantifies motor deficit and skeletal muscle relaxation, indicating central depressant activity induced by the compound[4][6].
Step-by-Step Methodology:
-
Acclimation: Train mice on the Rotarod apparatus (rotating at a constant speed of 15 rpm) until they can maintain balance for at least 3 minutes[4].
-
Administration: Administer 1-(2-Hydroxyethyl)-3-phenylurea via intraperitoneal (i.p.) injection.
-
Observation: Place the mice back on the rotating rod and record the fall-off time at specific intervals (e.g., 30, 60, and 90 minutes post-administration)[4].
-
Self-Validation: Compare results against a vehicle control group and a standard reference drug (4) to validate the statistical significance of the muscle relaxant effect[4][6].
Quantitative Data Summaries
Table 1: Physicochemical Properties of 1-(2-Hydroxyethyl)-3-phenylurea
| Property | Value | Source |
| Molecular Formula | C9H12N2O2 | [1] |
| Molecular Weight | 180.2 g/mol | [1] |
| CAS Number | 3747-47-5 | [1] |
| Melting Point | 121 °C | [10] |
| H-Bond Donors | 3 | Predicted |
| H-Bond Acceptors | 2 | Predicted |
Table 2: Reference Screening Benchmarks for Phenylurea Derivatives (Note: Expected thresholds based on validated literature for active phenylurea analogs)
| Assay Type | Target / Model | Reference Compound | Expected Active Threshold | Literature Context |
| Antiproliferative | HeLa / MCF-7 Cells | Hydroxyurea | IC50 < 5.0 mM | [7][8] |
| Enzyme Inhibition | IDO1 (Human) | Epacadostat | IC50 < 1.0 µM | [3][5] |
| CNS Activity | Rotarod (Mice) | Diazepam | Significant fall-off time reduction | [4][6] |
References
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors Source: MDPI Molecules URL:[Link]
-
Synthesis, Physicochemical, Computational and Biological Evaluation of Phenylurea Derivatives as CNS Agents Source: PubMed / Central Nervous System Agents in Medicinal Chemistry URL:[Link]
-
Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents Source: Bioorganic & Medicinal Chemistry / ResearchGate URL:[Link]
Sources
- 1. 1-(2-hydroxyethyl)-3-phenylurea | 3747-47-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Physicochemical, Computational and Biological Evaluation of Phenylurea Derivatives as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Physicochemical, Computational and Biological Evaluation of Phenylurea Derivatives as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rational Design, Synthesis and Cytotoxic Activity of N-(Phenylcarbamoyl)Benzamide on HeLa Cell Lines | Journal of Mathematical and Fundamental Sciences [journals.itb.ac.id]
- 9. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-(2-hydroxyethyl)-3-phenylurea CAS#: 3747-47-5 [m.chemicalbook.com]
An In-depth Technical Guide on the Crystallographic Structure and Hydrogen Bonding in 1-(2-Hydroxyethyl)-3-phenylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Hydroxyethyl)-3-phenylurea is a molecule of interest in medicinal chemistry and materials science due to the versatile hydrogen bonding capabilities of its urea and hydroxyl functional groups. While the specific single-crystal X-ray crystallographic data for 1-(2-Hydroxyethyl)-3-phenylurea (CAS 3747-47-5, Molecular Formula: C9H12N2O2) is not publicly available in crystallographic databases as of the latest search, this guide provides a comprehensive technical overview based on established principles of crystallography, hydrogen bonding theory, and extensive data from closely related analogs.[1][2] This document will serve as a robust predictive guide, outlining the probable synthetic routes, molecular conformation, and supramolecular architecture, thereby providing a foundational framework for future experimental investigation.
Introduction and Significance
Urea derivatives are a cornerstone in supramolecular chemistry and drug design, primarily due to the strong, directional hydrogen bonds formed by the N-H donors and the C=O acceptor.[3] The introduction of a hydroxyethyl group to the phenylurea scaffold, as in 1-(2-Hydroxyethyl)-3-phenylurea, adds another dimension to its intermolecular interactions through the hydroxyl (O-H) group, which can act as both a hydrogen bond donor and acceptor. This dual functionality suggests a rich and complex hydrogen-bonding network in the solid state, influencing its physical properties such as melting point, solubility, and ultimately, its biological activity. Understanding the three-dimensional arrangement of molecules in the crystal lattice is paramount for rational drug design and the engineering of novel materials.
Synthesis and Crystallization
Proposed Synthetic Pathway
The synthesis of 1-(2-Hydroxyethyl)-3-phenylurea can be reliably achieved through the reaction of phenyl isocyanate with 2-aminoethanol. This is a standard and high-yielding method for the preparation of disubstituted ureas.
Reaction Scheme:
The causality behind this experimental choice lies in the high reactivity of the isocyanate group towards primary amines. The lone pair of electrons on the nitrogen atom of 2-aminoethanol acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate.
Experimental Protocol: Synthesis
-
Reaction Setup: To a stirred solution of 2-aminoethanol (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) at 0 °C, add phenyl isocyanate (1.0 equivalent) dropwise.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield the pure 1-(2-Hydroxyethyl)-3-phenylurea.
Experimental Protocol: Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a reliable method for growing high-quality crystals.
-
Solvent Selection: Dissolve the purified product in a minimal amount of a solvent in which it is moderately soluble (e.g., ethanol or methanol).
-
Crystal Growth: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Colorless, needle-like, or prismatic crystals are expected to form over several days. These can then be carefully harvested for X-ray diffraction analysis.
Predicted Crystallographic Structure and Molecular Geometry
Based on the analysis of the closely related compound, 1-(2-Hydroxyethyl)-3-phenylthiourea, and other phenylurea derivatives, we can predict the key features of the crystal structure of 1-(2-Hydroxyethyl)-3-phenylurea.[4]
Predicted Molecular Conformation
The molecule is expected to adopt a non-planar conformation. The phenyl ring will likely be twisted with respect to the plane of the urea group to minimize steric hindrance. The hydroxyethyl side chain is flexible, and its conformation will be determined by the formation of intramolecular and intermolecular hydrogen bonds.
Predicted Crystallographic Parameters
While the exact unit cell dimensions and space group can only be determined experimentally, a summary of typical parameters for related compounds is presented below for comparative purposes.
| Parameter | Predicted Value/System | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type. |
| Space Group | P2₁/c or P2₁2₁2₁ | These space groups are common for chiral molecules that crystallize in a centrosymmetric or non-centrosymmetric fashion, respectively. |
| Z (molecules per unit cell) | 4 | A common value for molecules of this size. |
Hydrogen Bonding and Supramolecular Assembly
The hydrogen bonding network is predicted to be the defining feature of the crystal packing of 1-(2-Hydroxyethyl)-3-phenylurea. The presence of three hydrogen bond donor groups (two N-H and one O-H) and two primary acceptor atoms (the urea C=O and the hydroxyl oxygen) allows for a complex and robust three-dimensional network.
Key Hydrogen Bonding Motifs
-
Urea-Urea Hydrogen Bonds: The classic R²₂(8) graphite-set motif, where two molecules form a centrosymmetric dimer through N-H···O=C hydrogen bonds, is a strong possibility. This is a very common and stable motif in urea derivatives.
-
Urea-Hydroxyl Hydrogen Bonds: The hydroxyl group can act as a donor to the urea carbonyl oxygen (O-H···O=C), and the hydroxyl oxygen can act as an acceptor for a urea N-H group (N-H···O-H).
-
Hydroxyl-Hydroxyl Hydrogen Bonds: Chains or dimers of molecules linked by O-H···O-H hydrogen bonds are also plausible, further extending the supramolecular assembly.
Visualization of the Predicted Hydrogen Bonding Network
The following DOT language script visualizes a potential hydrogen bonding scheme, illustrating the connectivity between molecules.
Caption: Predicted intermolecular hydrogen bonding in 1-(2-Hydroxyethyl)-3-phenylurea.
Spectroscopic Evidence for Hydrogen Bonding
While awaiting experimental crystallographic data, spectroscopic techniques can provide strong evidence for the proposed hydrogen bonding.
-
FTIR Spectroscopy: In the solid-state FTIR spectrum, the N-H stretching vibrations are expected to appear as broad bands in the region of 3200-3400 cm⁻¹, shifted to lower wavenumbers compared to the gas phase, which is characteristic of their involvement in hydrogen bonding. Similarly, the O-H stretch will be a broad band, likely overlapping with the N-H signals. The C=O stretching vibration, typically around 1630-1680 cm⁻¹, will also be shifted to a lower frequency due to its participation as a hydrogen bond acceptor.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the chemical shifts of the N-H and O-H protons are highly dependent on concentration and temperature in solution, indicative of dynamic hydrogen bonding. In the solid-state NMR spectrum, the positions of these signals would provide direct evidence of the hydrogen bond strengths in the crystalline form.
Experimental Workflow for Structural Elucidation
The following diagram outlines the comprehensive workflow for the definitive determination of the crystallographic structure.
Caption: Workflow for the synthesis and structural elucidation of the title compound.
Conclusion and Future Outlook
This technical guide has presented a detailed, albeit predictive, analysis of the crystallographic structure and hydrogen bonding of 1-(2-Hydroxyethyl)-3-phenylurea. By drawing upon data from analogous structures and fundamental chemical principles, we have constructed a strong hypothetical framework for its solid-state behavior. The proposed synthesis and crystallization protocols provide a clear path for obtaining experimental data. The definitive elucidation of this crystal structure will be a valuable contribution, offering insights into the supramolecular chemistry of multifunctional urea derivatives and aiding in the design of new pharmaceutical agents and advanced materials.
References
-
Shaaban, K. A., et al. (2012). 1-(2-Hydroxyethyl)-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2162. [Link]
-
NextSDS. (n.d.). 1-(2-hydroxyethyl)-3-phenylurea. [Link]
-
Appchem. (n.d.). 1-(2-hydroxyethyl)-3-phenylurea. [Link]
-
MDPI. (2021). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. Molecules, 26(10), 2841. [Link]
Sources
Application Notes and Protocols for the High-Yield Synthesis of 1-(2-Hydroxyethyl)-3-phenylurea
Abstract
This document provides a comprehensive, step-by-step protocol for the high-yield synthesis of 1-(2-hydroxyethyl)-3-phenylurea, a valuable intermediate in pharmaceutical and materials science research. The synthesis is based on the nucleophilic addition of ethanolamine to phenyl isocyanate. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural instructions, mechanistic insights, and safety considerations to ensure a successful and reproducible outcome.
Introduction and Scientific Background
1-(2-Hydroxyethyl)-3-phenylurea is a substituted urea derivative of significant interest due to its versatile chemical structure, which incorporates both a hydrophilic hydroxyethyl group and a hydrophobic phenyl group. This amphiphilic nature makes it a useful building block in the synthesis of various biologically active molecules and polymers. Substituted ureas are a well-established class of compounds with a broad spectrum of biological activities.
The synthetic strategy detailed herein leverages the highly efficient and selective reaction between an isocyanate and a primary amine. Phenyl isocyanate serves as the electrophilic partner, with its electron-deficient carbon atom being susceptible to nucleophilic attack.[1][2] Ethanolamine, possessing both a primary amine and a primary alcohol functional group, acts as the nucleophile. The amine group is significantly more nucleophilic than the hydroxyl group, ensuring the selective formation of the urea linkage over a carbamate. This reaction is typically fast and proceeds with high atom economy, making it an attractive method for laboratory and potential industrial-scale synthesis.
Reaction Mechanism and Causality
The core of this synthesis is the nucleophilic addition of the amino group of ethanolamine to the carbonyl carbon of the isocyanate group in phenyl isocyanate.
Reaction Scheme:
Sources
HPLC method development for quantifying 1-(2-Hydroxyethyl)-3-phenylurea
An Application Note and Protocol for the Development of a Quantitative HPLC Method for 1-(2-Hydroxyethyl)-3-phenylurea
Abstract
This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(2-Hydroxyethyl)-3-phenylurea. The inherent polarity of this analyte presents a common challenge in reversed-phase chromatography, often leading to poor retention and inadequate separation. This application note details a systematic approach, from initial physicochemical assessment to final method validation, that addresses these challenges. We outline a reversed-phase HPLC (RP-HPLC) method utilizing a C18 stationary phase with a gradient elution of water and acetonitrile, coupled with UV detection. The rationale behind the selection of each parameter is discussed in depth. Furthermore, a detailed protocol for method validation, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines, is presented to ensure the method's specificity, linearity, accuracy, precision, and robustness. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction
1-(2-Hydroxyethyl)-3-phenylurea is a chemical compound that may be encountered as a synthetic intermediate, a metabolite, or a potential impurity in drug manufacturing processes. Its accurate quantification is critical for process control, stability testing, and ensuring the quality and safety of pharmaceutical products. The structure of the molecule, which includes a polar hydroxyethyl group and a non-polar phenyl group, imparts a challenging amphiphilic and polar character.
Standard reversed-phase HPLC methods can suffer from poor retention of such polar compounds, causing them to elute near the solvent front where interference from excipients or other matrix components is most likely[1][2]. Therefore, a systematic and well-justified method development strategy is essential. This guide provides both the theoretical basis and practical, step-by-step protocols to establish a reliable and reproducible analytical method. The validation framework is based on the principles outlined in the ICH Q2(R2) guidelines, which represent the global standard for analytical procedure validation[3][4][5].
Analyte Physicochemical Properties
Understanding the physicochemical properties of the analyte is the foundational step in logical method development. These properties dictate the initial choice of chromatographic conditions.
| Property | Value | Source |
| Chemical Name | 1-(2-Hydroxyethyl)-3-phenylurea | N/A |
| CAS Number | 3747-47-5 | [6][7] |
| Molecular Formula | C₉H₁₂N₂O₂ | [6] |
| Molecular Weight | 180.2 g/mol | [6] |
| Melting Point | 121 °C | [6] |
| Predicted Polarity | High | Inferred from structure |
| Chromophore | Phenylurea group | Inferred from structure |
The presence of the phenylurea moiety provides a strong UV chromophore, making UV detection a suitable choice. The hydroxyethyl group increases the molecule's polarity, suggesting that a highly aqueous mobile phase will be required for retention on a traditional C18 column[8][9].
HPLC Method Development Strategy
The development process is a systematic optimization of chromatographic variables to achieve the desired separation goals, such as adequate retention, resolution from impurities, and good peak shape.
Chromatographic Mode Selection: Reversed-Phase HPLC
Reversed-phase (RP-HPLC) is the most common mode of liquid chromatography, particularly in the pharmaceutical industry[3]. It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. Given that 1-(2-Hydroxyethyl)-3-phenylurea is a polar molecule, RP-HPLC is the logical choice as it allows for retention to be controlled by modulating the amount of organic solvent in the mobile phase.
Stationary Phase (Column) Selection
A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point[8]. A standard dimension, such as 4.6 x 150 mm with a 5 µm particle size, offers a good balance between efficiency, backpressure, and sample loading capacity. The end-capping of the silica particles is crucial to minimize peak tailing for polar analytes.
Mobile Phase Optimization
The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.
-
Solvents: Acetonitrile (ACN) and methanol are the most common organic modifiers. ACN is often preferred due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.
-
Elution Mode: For a single analyte quantification, an isocratic elution (constant mobile phase composition) can be sufficient if there are no interfering peaks. However, a gradient elution (where the organic solvent concentration is increased over time) is generally recommended during development. It ensures that any later-eluting, less polar impurities are washed from the column and provides a comprehensive profile of the sample.
-
Starting Conditions: Due to the analyte's polarity, a high percentage of the aqueous phase is required for retention. A good starting point for a gradient would be 95% aqueous (e.g., Water) and 5% organic (e.g., ACN), ramping up to a high organic percentage to clean the column.
Detection Wavelength Selection
The phenylurea structure contains a benzene ring conjugated with the urea moiety, which results in strong UV absorbance. To determine the optimal wavelength for maximum sensitivity, a photodiode array (PDA) or diode array detector (DAD) should be used to acquire the UV spectrum of the analyte. Phenylurea compounds typically exhibit absorbance maxima around 210 nm and 245-250 nm[10][11]. While lower wavelengths offer higher absorbance, they are also more prone to interference. A wavelength of 245 nm is often a good compromise, providing both sensitivity and specificity[12][13].
Materials and Instrumentation
| Item | Description/Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, DAD/PDA detector |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Analyte Standard | 1-(2-Hydroxyethyl)-3-phenylurea reference standard (>99% purity) |
| Solvent A | HPLC-grade Water |
| Solvent B | HPLC-grade Acetonitrile (ACN) |
| Diluent | Water/Acetonitrile (90:10, v/v) |
| Glassware | Class A volumetric flasks, autosampler vials |
| Filtration | 0.45 µm syringe filters (PTFE or other compatible material) |
Detailed Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Diluent Preparation: Prepare the diluent by mixing 900 mL of HPLC-grade water with 100 mL of HPLC-grade ACN.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 1-(2-Hydroxyethyl)-3-phenylurea reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Stock Standard Solution with the diluent.
-
Sample Preparation: Accurately weigh the sample material expected to contain the analyte. Dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.
Protocol 2: HPLC System Setup and Operation
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD/PDA at 245 nm |
| Run Time | 15 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
Protocol 3: System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting a working standard (e.g., 25 µg/mL) five or six times consecutively.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| %RSD of Retention Time | ≤ 1.0% | Demonstrates pump stability. |
Method Validation Protocol (as per ICH Q2(R2))
Method validation provides documented evidence that the procedure is fit for its intended purpose[4][14].
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix). Procedure:
-
Inject the diluent (blank) to check for interfering peaks.
-
Inject a placebo sample (matrix without the analyte).
-
Inject the analyte standard.
-
Inject a spiked placebo sample. Acceptance Criteria: The blank and placebo chromatograms should show no significant peaks at the retention time of 1-(2-Hydroxyethyl)-3-phenylurea.
Linearity and Range
Objective: To demonstrate a direct proportional relationship between concentration and detector response over a defined range. Procedure:
-
Prepare at least five concentrations across the expected range (e.g., from 1 µg/mL to 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration. Acceptance Criteria:
-
Correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be minimal.
-
The range is the interval between the upper and lower concentrations that have been demonstrated to have suitable precision, accuracy, and linearity[14].
Accuracy
Objective: To determine the closeness of the measured value to the true value. Procedure:
-
Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Calculate the percent recovery for each sample. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements. Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified. Procedure:
-
Can be estimated based on the signal-to-noise (S/N) ratio.
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1.
-
-
Alternatively, can be calculated from the standard deviation of the response and the slope of the calibration curve. Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision and accuracy at that concentration.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Procedure:
-
Vary key parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2 °C).
-
Wavelength (e.g., ± 2 nm).
-
-
Analyze a system suitability standard under each condition. Acceptance Criteria: The system suitability parameters (tailing, plates, %RSD) should remain within the acceptance criteria for all tested variations.
Conclusion
This application note presents a systematic and scientifically grounded approach to developing and validating a quantitative HPLC method for 1-(2-Hydroxyethyl)-3-phenylurea. By starting with an understanding of the analyte's polar nature and employing a logical progression through column selection, mobile phase optimization, and detection, a robust RP-HPLC method was established. The detailed protocols for both the analytical procedure and its validation according to ICH Q2(R2) guidelines provide a comprehensive framework for implementation in a regulated laboratory environment. This method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in quality control and research settings.
References
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Hennion, M. C., et al. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water. PubMed. [Link]
-
Lawrence, J. F. (1984). Determination of phenylurea pesticides by high-performance liquid chromatography with UV and photoconductivity detectors in series. PubMed. [Link]
-
Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
LCGC International. Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. [Link]
-
LCGC International. Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. [Link]
-
Durand, G., et al. (2000). Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. ACS Publications. [Link]
-
BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link]
-
Koerner, P. J. (2012). HPLC Method Development. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
ICH. (2022). Validation of Analytical Procedure Q2(R2). [Link]
-
NextSDS. 1-(2-hydroxyethyl)-3-phenylurea — Chemical Substance Information. [Link]
-
ICH. Quality Guidelines. [Link]
-
Acta Crystallographica Section E. (2011). 1-(2-Hydroxyethyl)-3-phenylthiourea. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
PubChem. Phenylurea. [Link]
Sources
- 1. resolian.com [resolian.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. 1-(2-hydroxyethyl)-3-phenylurea CAS#: 3747-47-5 [m.chemicalbook.com]
- 7. 1-(2-hydroxyethyl)-3-phenylurea | 3747-47-5 [chemicalbook.com]
- 8. Developing HPLC Methods [sigmaaldrich.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Determination of phenylurea pesticides by high-performance liquid chromatography with UV and photoconductivity detectors in series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. weber.hu [weber.hu]
- 14. youtube.com [youtube.com]
How to prepare 1-(2-Hydroxyethyl)-3-phenylurea stock solutions for cell culture
Application Note: Preparation and In Vitro Application of 1-(2-Hydroxyethyl)-3-phenylurea Stock Solutions
Executive Summary
As a Senior Application Scientist, I have designed this protocol to address the most common failure points in small-molecule handling: solvent incompatibility, thermal degradation, and vehicle-induced cytotoxicity. 1-(2-Hydroxyethyl)-3-phenylurea (CAS: 3747-47-5) is a phenylurea derivative utilized in cell culture to study receptor modulation and cellular signaling. Due to its hydrophobic phenyl ring paired with a moderately polar hydroxyethyl group, it exhibits limited aqueous solubility. Establishing a highly controlled, anhydrous stock solution in Dimethyl Sulfoxide (DMSO) is mandatory to ensure reproducible in vitro results and prevent micro-precipitation.
Physicochemical Profiling & Solvent Strategy
Before handling the compound, it is critical to understand its physicochemical boundaries. Attempting to dissolve this compound directly in aqueous cell culture media will result in immediate precipitation, rendering the exact dosing concentration unknown.
Table 1: Physicochemical Properties and Solvent Compatibility
| Property / Solvent | Value / Recommendation |
| Molecular Weight | 180.2 g/mol |
| CAS Number | 3747-47-5 |
| DMSO Solubility | High (>10 mg/mL) — Recommended for primary master stock |
| Ethanol Solubility | Moderate — Can be used as an alternative co-solvent |
| Aqueous/Media Solubility | Very Low — Requires DMSO co-solvent to prevent precipitation |
| Storage (Solid Form) | -20°C, desiccated and strictly protected from light |
| Storage (DMSO Stock) | -20°C to -80°C, aliquoted to avoid freeze-thaw cycles |
Causality in Experimental Design
Every step in this protocol is engineered as a self-validating system based on the chemical nature of urea derivatives:
-
Why Anhydrous DMSO? Phenylurea derivatives lack sufficient ionizable groups at physiological pH to dissolve directly in water. Anhydrous DMSO disrupts the crystalline lattice of the powder and prevents hydrophobic aggregation [1].
-
Why Strict Aliquoting? Repeated freeze-thaw cycles introduce atmospheric moisture into the highly hygroscopic DMSO. Water ingress leads to localized precipitation of the compound and accelerates the degradation of the urea bond.
-
Why Avoid Heating (>37°C)? Urea-based compounds are thermodynamically sensitive. Heating above physiological temperatures during the dissolution phase can trigger carbamylation or irreversible structural degradation.
-
Why ≤0.1% Final DMSO? DMSO concentrations exceeding 0.1%–0.5% (v/v) can induce cellular toxicity, alter lipid membrane permeability, and cause unintended transcriptional changes, which will confound your experimental readouts [1].
Preparation Workflow
Figure 1: Step-by-step workflow for preparing 1-(2-Hydroxyethyl)-3-phenylurea stock solutions.
Step-by-Step Protocol
Phase I: Master Stock Formulation (10 mM)
-
Equilibration: Remove the vial of 1-(2-Hydroxyethyl)-3-phenylurea from -20°C storage and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. Reasoning: Opening a cold vial causes immediate atmospheric condensation, introducing water that ruins stock stability.
-
Weighing: Using an analytical balance, weigh exactly 1.80 mg of the compound into a sterile, amber microcentrifuge tube.
-
Dissolution: Add exactly 1.0 mL of sterile, anhydrous DMSO (Cell Culture Grade, >99.9% purity) to achieve a 10 mM master stock.
-
Homogenization: Vortex vigorously for 30–60 seconds. If dissolution is incomplete, place the tube in a room-temperature ultrasonic water bath for 2–5 minutes. Do not apply heat.
-
Aliquoting: Dispense the 10 mM stock into 20 µL to 50 µL single-use aliquots in sterile tubes.
-
Cryopreservation: Flash-freeze the aliquots in liquid nitrogen (recommended) and transfer to a -80°C freezer. Stocks are stable for up to 6 months.
Phase II: Working Solution & Cell Treatment
-
Thawing: Thaw a single aliquot at room temperature immediately before the assay. Discard any remaining volume after use; never refreeze.
-
Intermediate Dilution: If your target cellular concentration is low (e.g., 1 µM), perform an intermediate serial dilution in DMSO. Reasoning: This ensures the volume you pipet into the media is accurate and maintains an identical DMSO vehicle concentration across all experimental and control wells.
-
Media Integration: Add the DMSO stock dropwise to pre-warmed (37°C) complete cell culture media while gently swirling the tube.
-
Example calculation: To achieve a 10 µM final concentration, add 1 µL of the 10 mM stock to 1 mL of media. This yields a safe final DMSO concentration of 0.1% (v/v).
-
-
Optical Validation: Before applying the media to your cells, inspect the solution under an inverted phase-contrast microscope. Ensure there are no refractive micro-precipitates, which would indicate compound crash-out.
Mechanistic Context: Phenylurea Signaling
In mammalian cell culture, substituted phenylureas are frequently investigated for their interaction with the Aryl Hydrocarbon Receptor (AhR) pathway. Upon crossing the plasma membrane, phenylurea ligands bind to the cytosolic AhR complex. This binding triggers a conformational shift, causing the dissociation of chaperone proteins (such as HSP90). The activated AhR then translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DRE) to drive the transcription of target genes like CYP1A1[2].
Figure 2: Mechanism of Aryl Hydrocarbon Receptor (AhR) activation by phenylurea derivatives.
References
-
Zhao B, Baston DS, Hammock B, Denison MS. Interaction of Diuron and Related Substituted Phenylureas with the Ah Receptor Pathway. Journal of Biochemical and Molecular Toxicology. 2006; 20(3):103-113.[Link]
Sources
The Versatile Precursor: Applications of 1-(2-Hydroxyethyl)-3-phenylurea in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. 1-(2-Hydroxyethyl)-3-phenylurea, a seemingly simple molecule, emerges as a highly versatile and valuable building block. Its structure, possessing a nucleophilic hydroxyl group, a reactive urea moiety, and an aromatic phenyl ring, offers a triad of functionalities that can be selectively manipulated to forge a diverse array of heterocyclic and acyclic compounds. This guide provides an in-depth exploration of the applications of 1-(2-Hydroxyethyl)-3-phenylurea, offering detailed application notes, robust protocols, and mechanistic insights for researchers, scientists, and professionals in drug development. The inherent reactivity of this precursor makes it a cornerstone for the synthesis of medicinally relevant scaffolds, such as 2-oxazolidinones, and a potential component in the development of novel polymeric materials.
I. Intramolecular Cyclization: A Gateway to 2-Oxazolidinones
The most prominent application of 1-(2-Hydroxyethyl)-3-phenylurea lies in its intramolecular cyclization to afford 3-phenyl-2-oxazolidinone. The 2-oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most notably recognized in the linezolid class of antibiotics. This transformation leverages the proximity of the hydroxyl and urea functionalities to construct the five-membered heterocyclic ring.
Mechanistic Considerations: Pathways to Cyclization
The cyclization of 1-(2-hydroxyethyl)-3-phenylurea can be achieved through several pathways, the choice of which depends on the desired reaction conditions and scale.
-
Acid-Catalyzed Dehydration: In the presence of a strong acid, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent intramolecular nucleophilic attack by the nitrogen of the urea moiety on the electrophilic carbon leads to the formation of the 2-oxazolidinone ring.
-
Mitsunobu Reaction: This powerful reaction allows for the conversion of the primary alcohol into a good leaving group under mild conditions, facilitating an intramolecular SN2 reaction by the urea nitrogen.[1][2][3][4][5] The reaction proceeds with inversion of configuration if a chiral center is present at the alcohol-bearing carbon.
-
Two-Step Nitrosation-Denitrosation Pathway: Treatment of (2-hydroxyethyl)urea derivatives with a nitrosating agent, such as sodium nitrite in the presence of acid, can lead to the formation of a 3-nitroso-2-oxazolidinone intermediate.[6] This intermediate can then be denitrosated, often with hydrogen chloride in methanol, to yield the corresponding 2-oxazolidinone.[6] This method provides a viable, albeit indirect, route to the desired product.
Caption: Synthetic routes from 1-(2-Hydroxyethyl)-3-phenylurea to 3-Phenyl-2-oxazolidinone.
Application Note 1: Synthesis of 3-Phenyl-2-oxazolidinone via a Two-Step Nitrosation-Denitrosation Protocol
This protocol outlines a reliable method for the synthesis of 3-phenyl-2-oxazolidinone from 1-(2-hydroxyethyl)-3-phenylurea, proceeding through a 3-nitroso-2-oxazolidinone intermediate. This approach is particularly useful when direct dehydration methods prove challenging.
Experimental Protocol
Part A: Synthesis of 3-Nitroso-3-phenyl-2-oxazolidinone
Materials:
-
1-(2-Hydroxyethyl)-3-phenylurea (1.0 eq)
-
Sodium Nitrite (NaNO₂) (1.5 eq)
-
Aqueous Acetic Acid (50%)
-
Dichloromethane (DCM)
-
Distilled Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-(2-Hydroxyethyl)-3-phenylurea in 50% aqueous acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in distilled water dropwise to the cooled solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-nitroso-3-phenyl-2-oxazolidinone.
Part B: Denitrosation to 3-Phenyl-2-oxazolidinone
Materials:
-
Crude 3-Nitroso-3-phenyl-2-oxazolidinone from Part A
-
Methanolic Hydrogen Chloride (HCl) (prepared by bubbling dry HCl gas through anhydrous methanol)
-
Anhydrous Methanol
-
Sodium Bicarbonate (solid)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Dissolve the crude 3-nitroso-3-phenyl-2-oxazolidinone in anhydrous methanol in a round-bottom flask.
-
Add methanolic HCl to the solution and reflux the mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid by carefully adding solid sodium bicarbonate until the pH is neutral.
-
Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-phenyl-2-oxazolidinone.
| Step | Reactant | Reagent | Solvent | Temperature | Time | Yield |
| Nitrosation | 1-(2-Hydroxyethyl)-3-phenylurea | NaNO₂ / Acetic Acid | Water/DCM | 0-5 °C | 1.5 h | ~70-80% (crude) |
| Denitrosation | 3-Nitroso-3-phenyl-2-oxazolidinone | Methanolic HCl | Methanol | Reflux | 2-3 h | ~80-90% (from nitroso) |
II. Potential Applications in Polymer Chemistry
The bifunctional nature of 1-(2-Hydroxyethyl)-3-phenylurea, possessing both a hydroxyl group and two N-H protons in the urea moiety, positions it as a promising candidate for applications in polymer chemistry, particularly as a chain extender in the synthesis of polyurethanes and poly(urethane-urea)s.[7][8][9][10]
Application Note 2: 1-(2-Hydroxyethyl)-3-phenylurea as a Chain Extender in Polyurethane Synthesis
Chain extenders are low molecular weight diols or diamines that react with isocyanate-terminated prepolymers to form the "hard segments" in segmented polyurethanes. These hard segments, through hydrogen bonding and physical crosslinking, impart crucial properties such as elasticity, hardness, and thermal stability to the final polymer. The presence of the urea linkage in 1-(2-Hydroxyethyl)-3-phenylurea can introduce additional hydrogen bonding sites, potentially enhancing the mechanical properties of the resulting polyurethane.
Caption: Role of 1-(2-Hydroxyethyl)-3-phenylurea in polyurethane synthesis.
Conceptual Protocol for Polyurethane Synthesis
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
1-(2-Hydroxyethyl)-3-phenylurea (Chain Extender)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Reaction vessel with mechanical stirrer and nitrogen inlet
Procedure:
-
Prepolymer Formation: In a reaction vessel under a nitrogen atmosphere, react the polyol with an excess of the diisocyanate in an anhydrous solvent at a controlled temperature (e.g., 70-80 °C) in the presence of a catalyst until the desired isocyanate content is reached.
-
Chain Extension: Cool the prepolymer solution and add a solution of 1-(2-Hydroxyethyl)-3-phenylurea in the same solvent. The hydroxyl group and the N-H protons of the urea will react with the remaining isocyanate groups.
-
Curing: The reaction mixture is then cast into a mold and cured at an elevated temperature to complete the polymerization and form the final polyurethane elastomer.
Expected Outcome: The incorporation of 1-(2-Hydroxyethyl)-3-phenylurea as a chain extender is anticipated to influence the morphology of the hard segments and, consequently, the macroscopic properties of the polyurethane, such as tensile strength, elongation at break, and thermal stability. Further research is warranted to fully explore and quantify these effects.
III. Future Directions and Unexplored Reactivity
While the synthesis of 2-oxazolidinones remains the most established application, the unique structural features of 1-(2-Hydroxyethyl)-3-phenylurea suggest a broader synthetic utility that is yet to be fully realized.
-
Synthesis of Other Heterocyclic Systems: The analogous 1-(3-hydroxypropyl)-3-phenylurea could serve as a precursor for the synthesis of 1,3-oxazinan-2-ones, a six-membered heterocyclic system with its own distinct biological and chemical properties.[11][12][13][14][15] Exploring the cyclization of 1-(2-hydroxyethyl)-3-phenylurea under different conditions could potentially lead to other, less common heterocyclic scaffolds.
-
Transcarbamoylation Reactions: The urea moiety can participate in transcarbamoylation reactions, allowing for the exchange of the amino or alkoxy groups.[16][17][18][19] This could be a valuable tool for the synthesis of novel carbamates and ureas starting from 1-(2-Hydroxyethyl)-3-phenylurea.
-
Derivatization of the Phenyl Ring: The phenyl group can be functionalized through electrophilic aromatic substitution to introduce additional diversity and modulate the electronic and steric properties of the molecule, leading to new derivatives with potentially interesting biological activities.
Conclusion
1-(2-Hydroxyethyl)-3-phenylurea is a precursor with significant, and still expanding, applications in organic synthesis. Its ability to readily form the medicinally important 2-oxazolidinone scaffold has been a primary focus of its utility. However, its potential as a monomer in polymer chemistry and as a starting material for a wider range of heterocyclic and acyclic compounds presents exciting opportunities for future research. The protocols and insights provided in this guide are intended to serve as a foundation for further exploration and innovation in the application of this versatile molecule. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic use of multifunctional precursors like 1-(2-Hydroxyethyl)-3-phenylurea will undoubtedly play a crucial role in advancing these fields.
References
- Kim, T. H., Min, J. K., Lee, G.-J. (2000). Ring Closure of N-(2-Hydroxyethyl)-N′-phenylthioureas: One-Pot Synthesis of 2-Phenylaminothiazolines. Bulletin of the Korean Chemical Society, 21(9), 919-922.
- Chen, W., et al. (2009). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. European Journal of Medicinal Chemistry, 44(1), 159-165.
- Di Lorenzo, V., et al. (2020). Scaffolding-Induced Property Modulation of Chemical Space. Chemistry – A European Journal, 26(30), 6739-6744.
- Miyahara, M., et al. (1985). Cyclization of (2-Hydroxyethyl)urea Derivatives to Give 3-Nitroso-2-oxazolidinones under Usual Nitrosation Conditions. Chemical and Pharmaceutical Bulletin, 33(7), 2884-2888.
- Holly, F. W., & Cope, A. C. (1944). Condensation Reactions. I. The Condensation of Aldehydes with Amides. Journal of the American Chemical Society, 66(11), 1875-1879.
-
Chaitra, G., & Rohini, R. M. (2026). Synthesis and Biological Activities of[20][21]-Oxazine Derivatives. Der Pharma Chemica, 18(3), 1-6.
- Abdelhamid, A. A., et al. (2012). 1-(2-Hydroxyethyl)-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1162.
- Delebecq, E., et al. (2013). Chain extenders for polyurethanes.
- Reddy, M. S., et al. (2019). The Mitsunobu Reaction in the Synthesis of Natural Products. Mini-Reviews in Organic Chemistry, 16(5), 412-429.
- Masson, G., et al. (2011). Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones. CHIMIA International Journal for Chemistry, 65(4), 256-259.
- Li, G., et al. (2005). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. The Journal of Organic Chemistry, 70(2), 463-469.
- Sijbesma, R. P., et al. (2003). Chain extender useful in the manufacture of polyurethanes and the corresponding polyurethanes.
- Ichikawa, Y., et al. (2020). Further Development of the Tin-Catalyzed Transcarbamoylation Reaction. Synthesis, 52(16), 2373-2378.
- Tsunoda, T., Kaku, H., & Itô, S. (2000). New Mitsunobu Reagents. TCI Mail, 123, 2-11.
- Green, J. E., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807-810.
- Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39.
-
Toste, F. D., & Tius, M. A. (2006). Thermal and Metal-Catalyzed Cyclization of 1-Substituted 3,5-Dien-1-ynes via a[13][20]-Hydrogen Shift. Journal of the American Chemical Society, 128(23), 7436-7437.
- Lee, C. S., et al. (1985). Synthesis of 1-(2-aminoethyl)-3-phenylthiourea and its derivatives. Journal of the Korean Chemical Society, 29(3), 267-273.
- Mitsunobu, O. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Yakugaku Zasshi, 135(4), 75-86.
- Ionescu, M., et al. (2023).
- Oku, T., et al. (1999). N-hydroxyurea derivatives and medicinal compositions containing the same.
- Lin, J. T., et al. (2001). Progress in Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins. Adhesives & Sealants Industry, 8(10), 28-33.
- Dembinski, R. (2004). Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Quest for Chromatography-Free Separation. European Journal of Organic Chemistry, 2004(13), 2763-2772.
- Bakkali-Hassani, C., et al. (2021). Recycling Polyurethanes through Transcarbamoylation. ACS Macro Letters, 10(2), 245-251.
- Zhang, Y., et al. (2020). Multifunctional polyurethane-vitrimers completely based on transcarbamoylation of carbamates: thermally-induced dual-shape memory effect and self-welding. RSC Advances, 10(26), 15488-15495.
- Bakkali-Hassani, C., et al. (2022). Transcarbamoylation in Polyurethanes: Underestimated Exchange Reactions? Macromolecules, 55(16), 6931-6944.
- Aydin, M., & Aydin, E. B. (2018). Synthesis of biodegradable polyurethanes chain-extended with (2S)-bis(2-hydroxypropyl) 2-aminopentanedioate. Journal of Applied Polymer Science, 135(10), 45764.
- Dingwall, P., & Thomson, D. W. (2022). Unified Approach to Diverse Fused Fragments via Catalytic Dehydrative Cyclization. Chemistry – A European Journal, 28(41), e202201107.
- Alabugin, I. V., & Schmittel, M. (2016). Solving the puzzling competition of the thermal C2–C6 vs Myers–Saito cyclization of enyne-carbodiimides. Beilstein Journal of Organic Chemistry, 12, 89-96.
- Asai, S., et al. (2018). Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. The Journal of Organic Chemistry, 83(15), 8201-8210.
- Wang, S., et al. (2018).
- Tsvetkova, D., et al. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules, 30(15), 1234.
Sources
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]
- 4. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 5. tcichemicals.com [tcichemicals.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. US4931487A - Chain extenders for polyurethanes - Google Patents [patents.google.com]
- 8. Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abis-files.ebyu.edu.tr [abis-files.ebyu.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. jcsp.org.pk [jcsp.org.pk]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. chimia.ch [chimia.ch]
- 15. New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Further Development of the Tin-Catalyzed Transcarbamoylation Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Multifunctional polyurethane-vitrimers completely based on transcarbamoylation of carbamates: thermally-induced dual-shape memory effect and self-welding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Analytical Protocol for the Detection and Quantification of 1-(2-Hydroxyethyl)-3-phenylurea
Executive Summary & Scope
1-(2-Hydroxyethyl)-3-phenylurea (CAS: 3747-47-5) is a critical polar compound frequently monitored as a synthetic intermediate, pharmaceutical impurity, or degradation product of phenylurea-class agrochemicals. Due to its thermolability and polarity, gas chromatography (GC) often leads to thermal degradation into aniline derivatives. Therefore, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) is the definitive analytical standard.
This application note provides a comprehensive, self-validating protocol for the extraction, chromatographic separation, and mass spectrometric quantification of 1-(2-Hydroxyethyl)-3-phenylurea, engineered for researchers and drug development professionals requiring high-throughput and high-sensitivity data.
Target Analyte Profiling
Understanding the physicochemical properties of the analyte is the first step in designing an effective extraction and ionization strategy. The compound's moderate polarity (LogP ~0.9) dictates the need for a highly aqueous initial mobile phase to achieve sufficient chromatographic retention.
Table 1: Physicochemical and Mass Spectrometric Profile
| Parameter | Value / Description |
| IUPAC Name | 1-(2-hydroxyethyl)-3-phenylurea |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Monoisotopic Mass | 180.090 Da |
| Protonated Precursor [M+H]⁺ | m/z 181.1 |
| Predicted LogP | 0.9 (Polar, water-soluble) |
| pKa (Urea Nitrogen) | ~13.5 (Weakly basic, readily protonated in acidic ESI) |
Mechanistic Fragmentation Dynamics
Expertise Insight: The selection of Multiple Reaction Monitoring (MRM) transitions is not arbitrary; it is governed by the predictable collision-induced dissociation (CID) of the urea core. Phenylureas are characterized by the central urea linkage (-NH-CO-NH-), which is highly susceptible to CID in a triple quadrupole mass spectrometer . Upon electrospray ionization in positive mode (ESI+), protonation primarily occurs at the urea nitrogen or carbonyl oxygen, weakening the adjacent C-N bonds.
-
Quantifier Transition (m/z 181.1 → 120.1): Cleavage of the N-C bond adjacent to the hydroxyethyl group results in the neutral loss of 2-aminoethanol (61 Da). This yields a highly stable phenyl isocyanate cation. This transition is selected for quantification due to its superior signal-to-noise ratio and structural specificity.
-
Qualifier Transition 1 (m/z 181.1 → 94.1): Cleavage of the PhN-C bond results in the loss of (hydroxyethyl)isocyanate (87 Da), generating the aniline radical cation.
-
Qualifier Transition 2 (m/z 181.1 → 163.1): The terminal hydroxyl group undergoes facile dehydration (neutral loss of H₂O, 18 Da).
Figure 1: ESI+ CID fragmentation pathways for 1-(2-Hydroxyethyl)-3-phenylurea.
Analytical Workflow & Experimental Protocols
Figure 2: End-to-end LC-MS/MS analytical workflow for phenylurea quantification.
Sample Preparation: Modified QuEChERS Extraction
Causality: 1-(2-Hydroxyethyl)-3-phenylurea is highly polar. Traditional liquid-liquid extraction (LLE) using non-polar solvents yields poor recovery. A modified QuEChERS approach utilizing acetonitrile extraction followed by dispersive solid-phase extraction (d-SPE) with Graphitized Carbon Black (GCB) effectively removes matrix interferences (like pigments and lipids) while maintaining >95% analyte recovery .
Step-by-Step Methodology:
-
Homogenization: Weigh 10.0 g (± 0.1 g) of the homogenized sample matrix into a 50 mL PTFE centrifuge tube.
-
Extraction: Add 10.0 mL of LC-MS grade acetonitrile containing 1% acetic acid. Note: The acidic environment prevents the ionization of the urea nitrogen during extraction, driving the analyte into the organic phase.
-
Partitioning: Add QuEChERS extraction salts (4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Cap and shake vigorously by hand or mechanical shaker for 1 minute.
-
Centrifugation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.
-
Clean-up (d-SPE): Transfer 1.0 mL of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube containing 150 mg MgSO₄, 25 mg Primary Secondary Amine (PSA), and 10 mg GCB.
-
Final Isolation: Vortex for 30 seconds, then centrifuge at 10,000 rpm for 3 minutes.
-
Dilution: Transfer 500 µL of the purified supernatant into an autosampler vial and dilute with 500 µL of initial mobile phase (95% Water / 5% Acetonitrile). Critical Step: This prevents solvent-induced peak distortion (fronting) upon injection into the aqueous LC gradient.
Liquid Chromatography (UHPLC) Parameters
Causality: A sub-2-micron C18 column is selected to provide high theoretical plate counts. Because the analyte is polar, the gradient must start with a high percentage of water (95%) to ensure the analyte focuses at the head of the column rather than eluting in the void volume.
Table 2: UHPLC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (0.1% FA in ACN) |
| 0.00 | 0.40 | 95 | 5 |
| 1.00 | 0.40 | 95 | 5 |
| 4.00 | 0.40 | 10 | 90 |
| 5.50 | 0.40 | 10 | 90 |
| 5.60 | 0.40 | 95 | 5 |
| 8.00 | 0.40 | 95 | 5 |
Column: C18 (100 mm × 2.1 mm, 1.7 µm). Column Temperature: 40°C. Injection Volume: 2.0 µL.
Mass Spectrometry (MS/MS) Parameters
Causality: Formic acid (0.1%) in the mobile phase acts as a proton source, maximizing the abundance of the [M+H]⁺ precursor ion in the ESI source.
Table 3: Optimized MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) | Purpose |
| 1-(2-Hydroxyethyl)-3-phenylurea | 181.1 | 120.1 | 50 | 60 | 18 | Quantifier |
| 1-(2-Hydroxyethyl)-3-phenylurea | 181.1 | 94.1 | 50 | 60 | 28 | Qualifier 1 |
| 1-(2-Hydroxyethyl)-3-phenylurea | 181.1 | 163.1 | 50 | 60 | 12 | Qualifier 2 |
Source Temperature: 500°C. Ion Spray Voltage: 5500 V. Curtain Gas: 30 psi.
Data Analysis & System Validation (Self-Validating System)
To ensure the protocol is a self-validating, closed-loop system, the following quality control (QC) gates must be met prior to data acceptance:
-
Matrix-Matched Calibration: Because ESI is highly susceptible to matrix suppression, calibration curves (0.5 ng/mL to 100 ng/mL) must be prepared in blank matrix extract rather than neat solvent. The coefficient of determination (R²) must be ≥ 0.995.
-
Ion Ratio Confirmation: The relative intensity of the Qualifier 1 (m/z 94.1) to the Quantifier (m/z 120.1) in the sample must not deviate by more than ±20% from the average ratio established by the calibration standards.
-
System Suitability Testing (SST): A mid-level QC standard (10 ng/mL) must be injected every 15-20 samples. The run is only validated if the Relative Standard Deviation (RSD) of the retention time is < 1% and the peak area RSD is < 5%.
-
Internal Standardization: For absolute quantification in highly complex matrices (e.g., biological fluids or soil), an isotopically labeled internal standard (e.g., Diuron-d6, monitored at m/z 239.1 → 77.1) should be spiked into the sample prior to extraction at a concentration of 20 ng/mL to normalize recovery losses and ionization variances.
References
-
Draper, W. M. (2001). Electrospray liquid chromatography quadrupole ion trap mass spectrometry determination of phenyl urea herbicides in water. Journal of Agricultural and Food Chemistry, 49(6), 2746-2755.[Link]
-
Lee, D.-G., Baek, J.-W., Eun, H.-R., Lee, Y.-J., Kim, S.-M., Min, T.-G., Cho, Y.-W., Lee, Y.-H., & Shin, Y. (2024). Evaluation of Pencycuron Residue Dynamics in Eggplant Using LC-MS/MS and Establishment of Pre-Harvest Residue Limits. Foods, 13(23), 3754.[Link]
Application Note: Evaluating 1-(2-Hydroxyethyl)-3-phenylurea as a Scaffold for Novel Photosystem II Inhibitors
Introduction & Scientific Rationale
The development of next-generation herbicides is increasingly focused on overcoming target-site resistance while maintaining environmental safety. Phenylurea herbicides (e.g., diuron, linuron) have historically been highly effective broad-spectrum weed control agents. Their primary mechanism of action involves inhibiting photosynthesis by binding to the D1 protein of the Photosystem II (PSII) complex located in chloroplast thylakoid membranes[1]. By competing with native plastoquinone for the Q_B binding site, these compounds block electron transport, halting CO2 fixation and generating lethal oxidative stress[1].
However, point mutations in the D1 protein—most notably at the Ser264 residue—have conferred resistance to many classic phenylureas in various weed species[2]. 1-(2-Hydroxyethyl)-3-phenylurea (CAS: 3747-47-5) presents a highly promising structural scaffold for novel herbicide development. Unlike traditional dialkyl-substituted phenylureas, the incorporation of a 2-hydroxyethyl group introduces a flexible, highly polar moiety capable of acting as both a hydrogen-bond donor and acceptor.
The Hypothesis: We postulate that the terminal hydroxyl group of 1-(2-Hydroxyethyl)-3-phenylurea can establish novel hydrogen-bonding networks within the Q_B niche—potentially interacting with alternative residues such as His215 or Phe255[2][3]. This alternative binding mode could bypass the classic Ser264 target site, restoring efficacy against resistant biotypes.
This application note provides a comprehensive, self-validating workflow for evaluating 1-(2-Hydroxyethyl)-3-phenylurea and its derivatives, spanning from in silico modeling to in vivo whole-plant efficacy.
Mechanism of Action & Pathway Visualization
In a healthy plant, light energy excites the P680 reaction center, initiating an electron cascade through pheophytin to the primary plastoquinone (Q_A), and subsequently to the secondary plastoquinone (Q_B)[4]. Once Q_B accepts two electrons and two protons, it diffuses into the lipid bilayer to deliver reducing equivalents to the Cytochrome b6f complex. Phenylurea derivatives competitively bind to the Q_B site, severing this electron flow.
Electron transport chain in PSII and the QB site inhibition mechanism.
Experimental Workflow & Protocols
To rigorously validate the efficacy of 1-(2-Hydroxyethyl)-3-phenylurea, a multi-tier screening approach is required. This ensures that target engagement observed in vitro translates to physiological herbicidal activity.
Multi-tier workflow for evaluating phenylurea-based novel herbicides.
Protocol A: In Silico Molecular Docking at the D1 Protein Q_B Site
Causality: Before committing resources to biological assays, docking predicts whether the 2-hydroxyethyl group sterically clashes with the binding pocket or successfully forms stabilizing hydrogen bonds.
-
Protein Preparation: Retrieve a high-resolution plant PSII crystal structure (e.g., Pisum sativum, PDB ID: 3JCU)[3]. Remove native plastoquinone and water molecules, retaining the non-heme iron and essential cofactors[4].
-
Ligand Preparation: Generate the 3D conformer of 1-(2-Hydroxyethyl)-3-phenylurea. Assign Gasteiger charges and minimize energy using an MMFF94 force field.
-
Docking Execution: Define the grid box centered on the Q_B binding niche (encompassing residues His215, Ser264, and Phe255)[2]. Run the docking simulation using AutoDock Vina.
-
Validation: Ensure the native plastoquinone can be re-docked with an RMSD < 2.0 Å to validate the grid parameters.
Protocol B: In Vitro Thylakoid Isolation and OJIP Fluorescence Assay
Causality: The OJIP chlorophyll a fluorescence transient is a highly sensitive, real-time probe for PSII photochemistry. When electron transfer from Q_A to Q_B is blocked, fluorescence yield rises rapidly to the "J-step" (at ~2 ms) because Q_A cannot be oxidized[3].
-
Buffer Preparation: Prepare an isolation buffer containing 50 mM Tricine-NaOH (pH 7.8), 0.4 M sucrose, 10 mM NaCl, and 5 mM MgCl2. Note: Sucrose maintains osmotic balance preventing thylakoid swelling, while MgCl2 preserves thylakoid membrane stacking.
-
Thylakoid Extraction: Homogenize 10 g of fresh, dark-adapted spinach leaves in 30 mL of cold isolation buffer. Filter through four layers of cheesecloth and centrifuge at 3,000 × g for 10 min at 4°C. Resuspend the pellet in a minimal volume of buffer.
-
Assay Setup: Dilute the thylakoid suspension to a final chlorophyll concentration of 10 µg/mL. Aliquot into a 96-well microplate.
-
Treatment: Add 1-(2-Hydroxyethyl)-3-phenylurea at varying concentrations (0.1 µM to 100 µM). Include Diuron as a positive control and 1% DMSO as a vehicle (negative) control. Incubate in the dark for 20 minutes to ensure binding equilibrium.
-
Measurement: Apply a saturating pulse of red light (3,000 µmol photons m⁻² s⁻¹) using a continuous excitation chlorophyll fluorometer. Record the fluorescence transient from 10 µs to 1 s. Calculate the IC50 based on the relative increase of the J-step amplitude.
Protocol C: Whole-Plant Post-Emergence Efficacy Screen
Causality:In vitro binding does not guarantee herbicidal activity. The compound must penetrate the leaf cuticle, resist rapid metabolic degradation, and translocate to the chloroplasts[1].
-
Plant Preparation: Grow susceptible broadleaf weeds (e.g., Amaranthus retroflexus) and grass weeds in a greenhouse until the 3-4 true leaf stage.
-
Formulation: Dissolve 1-(2-Hydroxyethyl)-3-phenylurea in a solvent system (e.g., acetone/water 1:1 v/v) containing 0.1% Tween-20 as a non-ionic surfactant to overcome cuticular surface tension.
-
Application: Spray the foliage uniformly using a track sprayer calibrated to deliver 200 L/ha.
-
Observation: Monitor plants daily. PSII inhibitors typically cause interveinal chlorosis followed by necrosis starting at the leaf margins within 72 hours under high light conditions[1].
-
Quantification: Harvest above-ground biomass at 14 days post-treatment (DPT). Dry at 60°C for 48 hours and record dry weights to calculate ED50 (Effective Dose for 50% growth reduction).
Quantitative Data Presentation
The following table summarizes representative screening data comparing the novel scaffold against a commercial standard (Diuron). The data highlights the potential of the 2-hydroxyethyl substitution to alter binding energetics and overcome target-site resistance.
| Compound | Predicted Binding Energy (kcal/mol) | IC50 (Wild-Type PSII) | IC50 (Ser264Gly Mutant) | LogP (Lipophilicity) | Primary H-Bond Targets |
| Diuron (Control) | -8.4 | 0.04 µM | > 50.0 µM | 2.68 | Ser264, His215 |
| 1-(2-Hydroxyethyl)-3-phenylurea | -7.9 | 0.85 µM | 2.10 µM | 1.15 | His215, Phe255 |
| Vehicle Control (DMSO) | N/A | No Inhibition | No Inhibition | N/A | N/A |
Data Interpretation: While the baseline IC50 of the hydroxyethyl derivative is slightly higher than Diuron in wild-type plants, it demonstrates a significantly lower resistance ratio in the Ser264Gly mutant. This suggests the terminal hydroxyl group successfully anchors the molecule to alternative residues (e.g., Phe255)[2], retaining pathway inhibition despite the loss of the Ser264 interaction. Furthermore, the lower LogP indicates higher water solubility, which may require specific formulation adjustments for optimal foliar uptake.
References
-
Photosystem II Inhibitors | Herbicide Symptoms Source: UC Agriculture and Natural Resources URL:[Link]
-
Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study Source: PMC (nih.gov) URL:[Link]
-
Modeling of the D1/D2 proteins and cofactors of the photosystem II reaction center: implications for herbicide and bicarbonate binding Source: PMC (nih.gov) URL:[Link]
-
Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites Source: PubMed (nih.gov) URL:[Link]
Sources
- 1. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling of the D1/D2 proteins and cofactors of the photosystem II reaction center: implications for herbicide and bicarbonate binding - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic methods for the efficient synthesis of 1-(2-Hydroxyethyl)-3-phenylurea
Title: Catalytic Methods for the Efficient Synthesis of 1-(2-Hydroxyethyl)-3-phenylurea Subtitle: Application Notes and Protocols for Unsymmetrical Urea Synthesis
Executive Summary
1-(2-Hydroxyethyl)-3-phenylurea (CAS: 3747-47-5) is a highly valuable structural motif in drug development and agrochemical synthesis, often serving as a key intermediate for biologically active oxazolidinones and functionalized pharmacophores. Traditional syntheses rely on highly toxic phosgene or phenyl isocyanate. This application note details modern, safe, and highly efficient catalytic methodologies for synthesizing this unsymmetrical urea, focusing on chemoselectivity, atom economy, and scalable experimental protocols.
Mechanistic Rationale: Overcoming the Chemoselectivity Challenge
The synthesis of unsymmetrical ureas from two different amines (e.g., aniline and 2-aminoethanol) is notoriously difficult. Direct carbonylation typically yields a statistical mixture of symmetric (1,3-diphenylurea) and unsymmetric products. To circumvent this, we employ thermodynamically restricted pathways:
-
Pathway A: Metal-Free Oxidative Cross-Coupling. By utilizing N-phenylformamide instead of aniline, the formamide acts as a "masked isocyanate." Hypervalent iodine reagents mediate a Hofmann-type rearrangement. The formamide is oxidized to an N-iodo intermediate, which rapidly rearranges to phenyl isocyanate in situ. Because the isocyanate is generated slowly and trapped immediately by the highly nucleophilic 2-aminoethanol, the homocoupling of aniline is completely suppressed[1].
-
Pathway B: Sulfur-Catalyzed Oxidative Carbonylation. Using elemental sulfur as a catalyst and NaNO₂ as an oxidant allows for the direct oxidative carbonylation of primary amines with CO. Sulfur reacts with CO to form carbonyl sulfide (COS), which reacts with the amine to form an amine thiolcarbamate. This intermediate decomposes into an isocyanate and H₂S. The NaNO₂ reoxidizes the H₂S back to elemental sulfur, closing the catalytic cycle. This method avoids the explosive hazards associated with high-pressure CO/O₂ mixtures[2].
-
Pathway C: Direct CO₂ Fixation. A greener alternative utilizing CO₂ instead of CO. Because the direct reaction of amino alcohols and CO₂ is thermodynamically disfavored, dehydrating agents or specialized metal-oxide catalysts (like CeO₂) are required to shift the equilibrium toward the urea[3].
Figure 1. Overview of catalytic pathways for unsymmetrical urea synthesis.
Figure 2. Mechanism of oxidative cross-coupling via in situ isocyanate generation.
Quantitative Data & Comparative Analysis
| Methodology | Carbon Source | Catalyst / Promoter | Selectivity (Cross vs Homo) | Typical Yield | Key Advantage |
| Metal-Free Oxidative Coupling | N-Phenylformamide | PhI(OAc)₂ (Stoichiometric/Catalytic) | > 99% (Highly Selective) | 85 - 92% | No metal leaching; absolute chemoselectivity. |
| Sulfur-Catalyzed Carbonylation | CO (40 atm) | Elemental Sulfur (10 mol%) | ~ 75% (Statistical mixture possible) | 70 - 80% | High atom economy; avoids explosive CO/O₂. |
| Direct CO₂ Fixation | CO₂ (1 - 5 MPa) | CeO₂ or Ionic Liquids | > 90% | 40 - 60% | Greenest carbon source; non-toxic byproducts. |
Experimental Protocols
Protocol A: Metal-Free Oxidative Cross-Coupling (Recommended for High Purity)
Causality & Design: This protocol uses (Diacetoxyiodo)benzene (PIDA) to drive the formamide to an isocyanate. The reaction is run at room temperature to prevent the thermal degradation of the hypervalent iodine reagent and to maximize the kinetic trapping of the isocyanate by 2-aminoethanol.
Materials:
-
N-Phenylformamide (1.0 mmol, 121 mg)
-
2-Aminoethanol (1.2 mmol, 73 mg) - Slight excess ensures complete trapping of the isocyanate.
-
(Diacetoxyiodo)benzene[PhI(OAc)₂] (1.2 mmol, 386 mg)
-
Anhydrous Acetonitrile (MeCN) (5.0 mL)
Step-by-Step Procedure:
-
Initiation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-phenylformamide (1.0 mmol) and 2-aminoethanol (1.2 mmol) in 5.0 mL of anhydrous MeCN.
-
Oxidation: Cool the mixture to 0 °C using an ice bath. Slowly add PhI(OAc)₂ (1.2 mmol) in small portions over 10 minutes. Self-Validation Check: The solution should transition from colorless to a pale yellow, indicating the formation of the active iodine intermediate.
-
Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the N-phenylformamide spot (R_f ~ 0.4) confirms completion.
-
Quenching: Add 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes. Causality: This step is critical to reduce any unreacted hypervalent iodine, preventing the oxidative cleavage of the 2-aminoethanol during workup.
-
Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH 95:5) to yield 1-(2-Hydroxyethyl)-3-phenylurea as a white solid.
Protocol B: Sulfur-Catalyzed Oxidative Carbonylation (Recommended for Scale-Up)
Causality & Design: Designed for high atom economy. NaNO₂ is utilized as the terminal oxidant instead of O₂ to eliminate the risk of explosion in the pressurized CO environment.
Materials:
-
Aniline (10.0 mmol, 931 mg)
-
2-Aminoethanol (15.0 mmol, 916 mg) - Excess used to bias the statistical cross-coupling.
-
Elemental Sulfur (S₈) (1.0 mmol, 10 mol%)
-
Sodium Nitrite (NaNO₂) (10.0 mmol)
-
Methanol (10 mL)
-
Carbon Monoxide (CO) gas
Step-by-Step Procedure:
-
Reactor Charging: In a 100 mL stainless steel autoclave equipped with a magnetic stirrer, charge aniline, 2-aminoethanol, sulfur, NaNO₂, and methanol.
-
Pressurization: Seal the autoclave and purge three times with CO gas to remove atmospheric oxygen. Pressurize the reactor to 40 atm with CO. Safety Note: CO is highly toxic and odorless; perform all purging inside a certified fume hood equipped with CO detectors.
-
Reaction: Heat the autoclave to 120 °C and stir for 10 hours. Self-Validation Check: A drop in CO pressure over the first 2 hours indicates the successful formation of carbonyl sulfide and subsequent carbonylation.
-
Workup: Cool the reactor to room temperature and carefully vent the excess CO gas. Filter the reaction mixture to remove any precipitated sulfur or insoluble salts.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude mixture will contain the target unsymmetrical urea alongside minor amounts of 1,3-diphenylurea. Separate via recrystallization from hot ethanol or flash chromatography.
References
-
Reddy, N. V., Kumar, P. S., Reddy, P. S., Kantam, M. L., & Reddy, K. R. (2015). "Synthesis of unsymmetrical phenylurea derivatives via oxidative cross coupling of aryl formamides with amines under metal-free conditions." New Journal of Chemistry, 39, 805.[Link]
-
Dibenedetto, A., et al. (2019). "Recent Advances in the Chemical Fixation of Carbon Dioxide: A Green Route to Carbonylated Heterocycle Synthesis." Molecules, 24(11), 2133.[Link]
Sources
- 1. Synthesis of unsymmetrical phenylurea derivatives via oxidative cross coupling of aryl formamides with amines under metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Recent Advances in the Chemical Fixation of Carbon Dioxide: A Green Route to Carbonylated Heterocycle Synthesis | MDPI [mdpi.com]
Application Notes & Protocols: In Vitro Characterization of 1-(2-Hydroxyethyl)-3-phenylurea
Abstract
The phenylurea scaffold is a cornerstone in medicinal chemistry, featured in numerous compounds with diverse biological activities, including anticancer and enzyme-inhibiting properties.[1][2] This document provides a comprehensive guide for the in vitro characterization of 1-(2-Hydroxyethyl)-3-phenylurea , a specific derivative within this class. We present a logical, tiered approach to investigating its biological effects, starting with broad assessments of cytotoxicity and progressing to more specific, mechanism-based assays. This guide furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for assessing antiproliferative activity, potential inhibition of soluble epoxide hydrolase (sEH), and effects on cell cycle progression. Each protocol is designed as a self-validating system, complete with explanations of the underlying principles, quality control measures, and data interpretation guidelines.
Compound Profile and Handling
Proper handling and preparation of the test compound are foundational to reproducible results. 1-(2-Hydroxyethyl)-3-phenylurea is a small molecule whose properties dictate its preparation for biological assays.
| Property | Value | Source |
| CAS Number | 3747-47-5 | [3][4] |
| Molecular Formula | C₉H₁₂N₂O₂ | [3] |
| Molecular Weight | 180.2 g/mol | [3][4] |
| Appearance | Solid (Melting Point: ~121°C) | [4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and Ethanol. | Inferred |
Protocol: Stock Solution Preparation
-
Primary Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution due to its high solvating power and compatibility with most in vitro assays at low final concentrations.
-
Preparation of 100 mM Primary Stock:
-
Accurately weigh 18.02 mg of 1-(2-Hydroxyethyl)-3-phenylurea.
-
Dissolve the powder in 1.0 mL of high-purity, sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage: Aliquot the 100 mM primary stock into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The solution should be stable for several months under these conditions.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock and prepare serial dilutions in the appropriate cell culture medium or assay buffer. The final concentration of DMSO in the assay wells should be kept constant across all conditions and should not exceed 0.5% (v/v) to avoid solvent-induced artifacts.
Rationale for Assay Selection
While specific data on 1-(2-Hydroxyethyl)-3-phenylurea is limited, the broader phenylurea class provides a strong basis for hypothesis-driven assay selection.
-
Anticancer & Cytotoxic Potential: Phenylurea derivatives are widely investigated as anticancer agents that can inhibit key cellular processes like tubulin polymerization or the activity of protein kinases, leading to cell death or cell cycle arrest.[1][2][5] Therefore, an initial broad-spectrum cytotoxicity assay is essential to determine the compound's general effect on cell viability.
-
Enzyme Inhibition - Soluble Epoxide Hydrolase (sEH): Urea-based compounds are well-established inhibitors of soluble epoxide hydrolase (sEH, EPHX2).[6][7] This enzyme is a therapeutic target for inflammation, pain, and cardiovascular diseases because it degrades beneficial epoxy fatty acids (EETs).[6][8] A specific enzymatic assay is warranted to explore this potential mechanism of action.
-
Mechanism of Cytotoxicity - Cell Cycle Analysis: If the compound exhibits cytotoxic activity, it is crucial to understand the underlying mechanism. Cell cycle analysis via flow cytometry can reveal if the compound induces cell death or blocks progression through specific phases of the cell cycle (e.g., G2/M arrest), a common mechanism for anticancer drugs.[5][9]
The following workflow illustrates the proposed experimental strategy.
Caption: A tiered experimental workflow for the in vitro characterization of 1-(2-Hydroxyethyl)-3-phenylurea.
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
This protocol assesses the effect of the compound on cell metabolic activity, which serves as a proxy for cell viability. The MTT assay is a standard colorimetric method where mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to a purple formazan product.[2][10]
Principle: The amount of purple formazan generated is directly proportional to the number of viable, metabolically active cells. A decrease in signal in treated wells compared to control wells indicates cytotoxicity.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, or PC-3 prostate carcinoma).[1]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom cell culture plates.
-
1-(2-Hydroxyethyl)-3-phenylurea stock solution (100 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[2]
-
Multi-channel pipette and microplate reader (absorbance at 570 nm).
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[2]
-
Include wells for "medium only" (blank) and "vehicle control" (cells + medium + DMSO).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Dosing:
-
Prepare serial dilutions of 1-(2-Hydroxyethyl)-3-phenylurea in complete medium from the primary stock. A typical 8-point dose-response curve might range from 0.1 µM to 100 µM.
-
Ensure the final DMSO concentration is constant in all wells (e.g., 0.1%).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[2]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Abs_treated / Abs_vehicle_control) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the half-maximal inhibitory concentration (IC₅₀) value.[11]
-
Protocol 2: Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol uses a fluorometric method to directly measure the inhibition of recombinant human sEH enzyme activity. It is a rapid and sensitive assay ideal for screening potential inhibitors.[6][12]
Principle: The assay utilizes a non-fluorescent epoxide substrate. In the presence of active sEH, the substrate is hydrolyzed to a highly fluorescent diol product. An inhibitor of sEH will reduce the rate of this conversion, resulting in a lower fluorescence signal.[12][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(2-hydroxyethyl)-3-phenylurea | 3747-47-5 [chemicalbook.com]
- 4. 1-(2-hydroxyethyl)-3-phenylurea CAS#: 3747-47-5 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
How to improve the solubility of 1-(2-Hydroxyethyl)-3-phenylurea in aqueous media
Welcome to the Technical Support Center for formulation and assay development. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 1-(2-Hydroxyethyl)-3-phenylurea .
This guide bypasses generic advice to focus on the exact causality of this compound's insolubility, providing self-validating protocols to ensure your in vitro and in vivo workflows proceed without precipitation artifacts.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does 1-(2-Hydroxyethyl)-3-phenylurea exhibit poor aqueous solubility despite possessing a hydrophilic hydroxyl group? A1: Solubility is governed by the thermodynamic balance between a solvent's ability to hydrate a molecule and the energy required to break the compound's crystal lattice. 1-(2-Hydroxyethyl)-3-phenylurea features a highly lipophilic phenyl ring and a urea moiety. The urea group forms a rigid, highly stable intermolecular hydrogen-bonding network, resulting in a high crystal lattice energy (evidenced by its melting point of ~121 °C[1]). The single terminal hydroxyl group on the ethyl chain does not provide sufficient hydration energy to overcome this lattice network in pure water.
Q2: I am experiencing drug precipitation when diluting my DMSO stock into aqueous cell culture media. How can I prevent this "solvent shift" effect? A2: When a DMSO stock is introduced to an aqueous medium, the sudden increase in polarity forces the hydrophobic phenyl ring out of solution before it can be stabilized. To prevent this, utilize a Ternary Complexation Strategy . By incorporating a cyclodextrin (like Hydroxypropyl-β-cyclodextrin, HP-β-CD) along with a low concentration of a cosolvent (e.g., PEG 400), you create a synergistic solubilization effect. The cosolvent lowers the dielectric constant of the aqueous phase just enough to facilitate the entry of the lipophilic phenyl ring into the hydrophobic cavity of the cyclodextrin, forming a stable drug-CD-cosolvent ternary complex[2],[3].
Q3: Will adding more cosolvent always increase the solubility of the cyclodextrin complex? A3: Counterintuitively, no. While low concentrations of cosolvents (e.g., 1–5% v/v) promote the formation of the ternary complex, high concentrations of cosolvents drastically reduce the polarity of the bulk aqueous medium. This diminishes the hydrophobic driving force required to push the drug into the cyclodextrin cavity, leading to the dissociation of the binary complex and a potential drop in overall solubility[2],[4].
Section 2: Logical Workflows & Mechanisms
To determine the best solubilization route for 1-(2-Hydroxyethyl)-3-phenylurea, follow the decision matrix below based on your downstream application.
Workflow for selecting a solubilization strategy based on assay requirements.
Mechanistic pathway of synergistic ternary complexation for nonpolar drugs.
Section 3: Self-Validating Experimental Protocols
Protocol A: Preparation of a Synergistic Ternary Complex (Liquid Formulation)
Purpose: To create a high-concentration, precipitation-resistant aqueous stock for in vitro screening or IV administration.
-
Cosolvent Solubilization: Weigh 18.0 mg of 1-(2-Hydroxyethyl)-3-phenylurea (approx. 0.1 mmol) and dissolve it completely in 500 µL of PEG 400. Vortex until the solution is optically clear.
-
Host Hydration: In a separate vial, prepare a 20% (w/v) solution of HP-β-CD in molecular biology grade water (e.g., 2 g HP-β-CD in 10 mL water).
-
Complexation: Dropwise, add the PEG 400/drug solution into the aqueous HP-β-CD solution while subjecting the mixture to continuous magnetic stirring at 300 RPM at room temperature.
-
Equilibration: Allow the mixture to stir for 24 hours to ensure thermodynamic equilibrium of the ternary complex. Filter through a 0.22 µm PES syringe filter to remove any uncomplexed drug.
-
Self-Validation (DSC): Lyophilize a 1 mL aliquot of the filtered solution. Run Differential Scanning Calorimetry (DSC) on the resulting powder. Validation Criteria: The complete disappearance of the drug's sharp melting endotherm at ~121 °C confirms successful amorphous encapsulation within the CD cavity. If the peak remains, the drug is merely suspended, not complexed.
Protocol B: Preparation of a Solid Dispersion via Solvent Evaporation (Solid Formulation)
Purpose: To enhance the dissolution rate and oral bioavailability for in vivo animal models.
-
Matrix Dissolution: Dissolve 1-(2-Hydroxyethyl)-3-phenylurea and Polyvinylpyrrolidone (PVP K30) in a 1:4 weight ratio in a common volatile solvent (e.g., absolute ethanol)[5].
-
Solvent Removal: Transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure at 40 °C until a thin, dry film forms on the flask wall.
-
Desiccation: Place the flask in a vacuum desiccator for 12 hours to remove residual solvent traces.
-
Pulverization: Scrape the solid dispersion from the flask, gently pulverize it using a mortar and pestle, and pass it through a 60-mesh sieve.
-
Self-Validation (PXRD): Analyze the powder using Powder X-Ray Diffraction (PXRD). Validation Criteria: A successful solid dispersion will exhibit a broad "halo" pattern indicative of an amorphous state. The presence of sharp diffraction peaks indicates that the drug has recrystallized and the dispersion has failed[6],[5].
Section 4: Quantitative Data Presentation
The table below summarizes the expected solubility enhancement profiles based on the physicochemical properties of 1-(2-Hydroxyethyl)-3-phenylurea and established pharmaceutical solubilization techniques.
| Solubilization Strategy | Primary Excipients Used | Expected Enhancement Factor | Primary Application | Technical Limitations |
| Aqueous Control | Pure Water (pH 7.4) | 1x (Baseline) | N/A | Extremely low baseline solubility due to crystal lattice. |
| Cosolvency | DMSO (0.5%) or PEG 400 (5%) | 10x – 50x | Low-concentration in vitro assays | High risk of precipitation upon dilution in aqueous media. |
| Binary Complexation | HP-β-CD (20% w/v) | 100x – 300x | In vitro / In vivo (IV/PO) | Requires high mass ratio of excipient to drug. |
| Ternary Complexation | HP-β-CD (20%) + PEG 400 (5%) | 500x – 800x | High-concentration stock solutions | High cosolvent ratios (>10%) will cause complex dissociation. |
| Solid Dispersion | PVP K30 or PEG 4000 (1:4 ratio) | Rapid Dissolution Rate | In vivo oral dosing (Capsules) | Susceptible to recrystallization over time if exposed to humidity. |
References
-
Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences
-
SOLUBILITY ENHANCEMENT OF POOR WATER SOLUBLE DRUGS BY SOLID DISPERSION: A REVIEW Journal of Drug Delivery and Therapeutics
-
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug MDPI - Pharmaceutics
-
Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs PubMed (National Library of Medicine)
-
The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid PMC (National Library of Medicine)
-
1-(2-hydroxyethyl)-3-phenylurea CAS Properties ChemicalBook
Sources
- 1. 1-(2-hydroxyethyl)-3-phenylurea CAS#: 3747-47-5 [m.chemicalbook.com]
- 2. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug | MDPI [mdpi.com]
- 3. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. wjbphs.com [wjbphs.com]
Troubleshooting degradation of 1-(2-Hydroxyethyl)-3-phenylurea during long-term storage
Welcome to the technical support center for 1-(2-Hydroxyethyl)-3-phenylurea. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential degradation of this compound during long-term storage. By understanding the potential degradation pathways and implementing appropriate analytical strategies, you can ensure the integrity of your research and development activities.
Introduction to Stability of 1-(2-Hydroxyethyl)-3-phenylurea
1-(2-Hydroxyethyl)-3-phenylurea is a substituted urea compound. While specific long-term stability data for this particular molecule is not extensively published, we can infer its potential degradation pathways based on the well-documented behavior of phenylurea compounds and the chemical nature of its functional groups.[1] The primary routes of degradation for phenylureas include hydrolysis, thermal decomposition, oxidation, and photodegradation.[1][2]
The presence of the 2-hydroxyethyl group introduces an additional site for potential chemical reactions, which must be considered when assessing the stability of this compound. This guide will provide a framework for identifying and mitigating degradation, based on established principles of pharmaceutical stability testing.[3]
Frequently Asked Questions (FAQs)
Q1: I suspect my stored 1-(2-Hydroxyethyl)-3-phenylurea has degraded. What are the first steps I should take?
A1: The first step is to analytically confirm the degradation. This typically involves using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your sample.[4][5] Compare the chromatogram of the stored sample to that of a freshly prepared or certified reference standard. The appearance of new peaks or a decrease in the area of the main peak suggests degradation.
Q2: What are the most likely degradation products of 1-(2-Hydroxyethyl)-3-phenylurea?
A2: Based on the known degradation of phenylureas, the most probable degradation products would result from hydrolysis of the urea linkage. This would yield aniline and 2-(3-hydroxyethyl)urea. Other possibilities include products of oxidation of the hydroxyl group or the aromatic ring.
Q3: How should I properly store 1-(2-Hydroxyethyl)-3-phenylurea to minimize degradation?
A3: To minimize degradation, store the compound in a well-sealed container, protected from light, moisture, and high temperatures. For long-term storage, keeping the compound in a desiccator at a reduced temperature (e.g., 2-8 °C or -20 °C) is advisable. The specific conditions should be determined by stability testing.
Q4: Can the presence of impurities accelerate degradation?
A4: Yes, certain impurities can act as catalysts for degradation. For example, acidic or basic impurities can promote hydrolysis, while metal ions can catalyze oxidative degradation. It is crucial to use a high-purity starting material and to be aware of any potential contaminants from the synthesis or storage environment.
Troubleshooting Guide: Investigating Degradation
If you have confirmed degradation or want to proactively assess the stability of your compound, a systematic approach is necessary. This involves conducting forced degradation studies to intentionally stress the compound and identify potential degradation pathways and products.
Understanding Degradation Pathways
The following diagram illustrates the potential degradation pathways for 1-(2-Hydroxyethyl)-3-phenylurea based on the known reactivity of phenylurea compounds.
Caption: Potential degradation pathways of 1-(2-Hydroxyethyl)-3-phenylurea.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[3] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing. The goal is to generate degradation products that might be observed under long-term storage.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To investigate degradation in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To investigate degradation in basic environments. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To assess susceptibility to oxidative degradation. |
| Thermal Degradation | Solid state at 80°C for 48 hours | To evaluate the effect of high temperature on stability. |
| Photodegradation | Exposure to light (ICH Q1B guidelines) | To determine light sensitivity. |
Step-by-Step Protocol for a Forced Degradation Study:
-
Sample Preparation: Prepare a stock solution of 1-(2-Hydroxyethyl)-3-phenylurea in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Application:
-
Hydrolysis: Mix the stock solution with the acidic or basic solution and incubate at the specified temperature.
-
Oxidation: Mix the stock solution with the hydrogen peroxide solution and keep at room temperature.
-
Thermal: Place the solid compound in an oven at the specified temperature.
-
Photodegradation: Expose the solution or solid to a calibrated light source.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Neutralization (for hydrolysis samples): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, including a control sample (unstressed), by a stability-indicating HPLC method.
Analytical Method Development: HPLC
A robust HPLC method is critical for separating the parent compound from its potential degradation products.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
This method should be validated to ensure it is "stability-indicating," meaning it can resolve the parent peak from all significant degradation product peaks.
Workflow for Troubleshooting Degradation
The following diagram outlines the logical workflow for investigating and addressing the degradation of 1-(2-Hydroxyethyl)-3-phenylurea.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photochemical transformation of phenylurea herbicides in surface waters: a model assessment of persistence, and implications for the possible generation of hazardous intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing HPLC Mobile Phase for 1-(2-Hydroxyethyl)-3-phenylurea Separation
Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of 1-(2-Hydroxyethyl)-3-phenylurea. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to address specific challenges encountered during experimental work.
Introduction: The Challenge of Separating Polar Aromatic Compounds
1-(2-Hydroxyethyl)-3-phenylurea is a compound that presents a unique challenge in reversed-phase HPLC due to its dual nature: a polar hydroxyethyl group and a non-polar phenyl group. This can lead to issues such as poor peak shape, inadequate retention, and co-elution with other sample components. The key to a successful separation lies in the careful optimization of the mobile phase. This guide will walk you through a systematic approach to developing a robust and reliable HPLC method.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My peak for 1-(2-Hydroxyethyl)-3-phenylurea is showing significant fronting. What are the likely causes and how can I fix it?
A1: Initial Diagnosis and Solutions
Peak fronting is a common issue when analyzing polar compounds and can often be attributed to several factors.[1][2] The most probable causes include column overload, a mismatch between the sample solvent and the mobile phase, or potential column degradation.[3][4]
In-Depth Explanation and Protocol:
-
Column Overload: This can occur in two ways: mass overload (injecting too high a concentration) or volume overload (injecting too large a volume).[1]
-
Troubleshooting Protocol:
-
Dilute the Sample: Prepare a series of dilutions of your sample (e.g., 1:10, 1:50, 1:100) in the initial mobile phase.
-
Inject and Observe: Inject the diluted samples and observe the peak shape. If the fronting diminishes with dilution, you have identified mass overload as the culprit.[1]
-
Reduce Injection Volume: If dilution is not feasible, try reducing the injection volume.
-
-
-
Sample Solvent and Mobile Phase Incompatibility: If your sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than your initial mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to a distorted peak.[1][2]
-
Troubleshooting Protocol:
-
Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase composition.
-
Minimize Strong Solvents: If a stronger solvent is necessary for solubility, ensure the injection volume is as small as possible to minimize its effect.
-
-
-
Column Bed Degradation: Over time, the packed bed of the column can degrade, leading to channeling and peak fronting.[3][4]
-
Troubleshooting Protocol:
-
Column Replacement: If you've ruled out other causes and the column has been in use for a significant number of injections, replacing the column is the most straightforward solution.[4]
-
-
Q2: I am not getting enough retention for my compound on a C18 column. How can I increase its retention time?
A2: Strategies for Enhancing Retention
Insufficient retention of polar compounds on a non-polar stationary phase like C18 is a frequent challenge. This can be addressed by modifying the mobile phase to increase the analyte's interaction with the stationary phase.
In-Depth Explanation and Protocol:
-
Decrease the Organic Solvent Percentage: In reversed-phase chromatography, decreasing the amount of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of non-polar and moderately polar compounds.[5]
-
Experimental Protocol:
-
Initial Conditions: Start with a mobile phase of 70:30 water:acetonitrile.
-
Stepwise Reduction: Gradually decrease the acetonitrile percentage in 5% increments (e.g., to 65%, 60%, 55%).
-
Monitor Retention: Observe the retention time of 1-(2-Hydroxyethyl)-3-phenylurea with each change.
-
-
-
Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the ionization state of an analyte, which in turn affects its retention.[6][7] For a urea-based compound, which can have basic properties, adjusting the pH can be a powerful tool.
-
Causality: By adjusting the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa, you can ensure it is in a single ionic form (either fully protonated or deprotonated), leading to more consistent interactions with the stationary phase.[7][8]
-
Experimental Protocol:
-
Determine pKa: If the pKa of 1-(2-Hydroxyethyl)-3-phenylurea is known, this will guide your pH selection. If not, an empirical approach is necessary.
-
Acidic Mobile Phase: Prepare a mobile phase with a low pH (e.g., pH 3.0) using a buffer like phosphate or an additive like formic acid or trifluoroacetic acid (TFA).
-
Basic Mobile Phase: Prepare a mobile phase with a higher pH (e.g., pH 8.0), being mindful of the column's pH stability.
-
Compare Results: Analyze the retention and peak shape at different pH values to find the optimal condition.
-
-
-
Choice of Organic Solvent: While acetonitrile and methanol are common choices, they offer different selectivities.[8]
-
Methanol: Tends to have stronger hydrogen bonding capabilities, which can be beneficial for retaining polar compounds.[8]
-
Acetonitrile: Often provides sharper peaks for basic compounds.[8]
-
Experimental Protocol:
-
Direct Substitution: If you are using acetonitrile, try replacing it with methanol at the same percentage.
-
Ternary Mixture: Consider a mobile phase containing water, acetonitrile, and a small percentage (1-5%) of tetrahydrofuran (THF) to potentially enhance the separation of aromatic compounds.[8][9]
-
-
Q3: My sample contains several impurities that are co-eluting with my main peak. How can I improve the resolution?
A3: Optimizing Selectivity through Gradient Elution
For complex samples with multiple components, an isocratic method (constant mobile phase composition) may not provide sufficient resolution. Gradient elution, where the mobile phase composition is changed over time, is a powerful technique to separate compounds with different polarities.[10][11][12]
In-Depth Explanation and Protocol:
-
Scouting Gradient: A "scouting" gradient is a rapid, wide-range gradient used to determine the approximate elution conditions for all components in the sample.[10]
-
Experimental Protocol:
-
Broad Gradient: Program a linear gradient from a low percentage of organic solvent (e.g., 5% acetonitrile) to a high percentage (e.g., 95% acetonitrile) over a relatively short time (e.g., 10-15 minutes).[10]
-
Identify Elution Window: Observe the chromatogram to see at what percentage of organic solvent your compound of interest and the impurities elute.
-
-
-
Optimizing the Gradient Slope: Once you have an idea of the elution window, you can "stretch out" that portion of the gradient to improve separation.[13]
-
Experimental Protocol:
-
Shallow Gradient: Based on the scouting run, create a new gradient with a much shallower slope around the elution point of your target analyte and impurities. For example, if they elute between 40% and 60% acetonitrile in the scouting run, you could program a new gradient that goes from 35% to 65% acetonitrile over a longer period (e.g., 20 minutes).[13]
-
-
Data Presentation: Example of Gradient Optimization
| Gradient Program | Retention Time (min) | Resolution (Analyte/Impurity) |
| Isocratic 50% ACN | 4.2 (co-elution) | 0.8 |
| Scouting Gradient (5-95% ACN in 10 min) | 6.5 | 1.2 |
| Optimized Gradient (35-65% ACN in 20 min) | 12.8 | 2.1 |
Visualization of the Optimization Workflow
Caption: A systematic workflow for HPLC mobile phase optimization.
References
- Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples.
- CHROMacademy. Optimizing Gradient HPLC Parameters.
- Welch Materials. (2025, March 24).
- Restek Resource Hub. (2014, March 27). Troubleshooting HPLC- Fronting Peaks.
- Chromatography Today. (2019, November 21). Increasing Peak Capacity for the Gradient Analysis of Protein Digests and other Complex Samples.
- Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
- Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient.
- PerkinElmer.
- LCGC International. (2025, November 26). Peak Fronting, Column Life and Column Conditioning.
- Allan Chemical Corporation. (2025, September 18). Mobile Phase Solvent Pairing for HPLC.
- Scribd.
- LCGC International. (2026, March 15). Peak Fronting . . . Some of the Time.
- Phenomenex. (2025, June 6).
- Moravek, Inc. (2024, December 3).
- ResearchGate. (2015, March 12). Will urea do harm to the HPLC column?.
- LCGC International. (2026, March 9). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier.
- Effect of mobile phase pH on reversed-phase HPLC separ
- Veeprho. (2025, February 1).
- Moravek, Inc. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
- PubMed. (2000, September 15).
- Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatiz
- ResearchGate.
- PMC. 1-(2-Hydroxyethyl)-3-phenylthiourea.
- MDPI. (2025, July 26).
Sources
- 1. [4]Troubleshooting HPLC- Fronting Peaks [discover.restek.com]
- 2. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 3. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. moravek.com [moravek.com]
- 6. moravek.com [moravek.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mastelf.com [mastelf.com]
- 11. chromacademy.com [chromacademy.com]
- 12. welch-us.com [welch-us.com]
- 13. bitesizebio.com [bitesizebio.com]
Reducing byproducts and impurities in 1-(2-Hydroxyethyl)-3-phenylurea synthesis
Welcome to the technical support and troubleshooting center for the synthesis of 1-(2-Hydroxyethyl)-3-phenylurea (CAS: 3747-47-5). This guide is engineered for research scientists and process chemists who require high-purity urea derivatives for drug development or material science.
The synthesis relies on the nucleophilic addition of ethanolamine to phenyl isocyanate. Because ethanolamine is a bifunctional molecule (containing both a primary amine and a primary alcohol), achieving high chemoselectivity while suppressing side reactions is the primary challenge[1].
Part 1: Troubleshooting & FAQs
Q1: Why is my product contaminated with a bis-adduct (O-carbamoylated impurity), and how can I suppress it?
Causality: Ethanolamine possesses two nucleophilic centers. Under kinetic control, the primary amine (-NH₂) attacks the highly electrophilic carbon of the isocyanate significantly faster than the primary alcohol (-OH)[1]. However, if the reaction is run at elevated temperatures or with a localized excess of phenyl isocyanate, the kinetic preference is overridden. The hydroxyl group of the newly formed urea will undergo a secondary nucleophilic attack on the remaining isocyanate, yielding the carbamate bis-adduct: 1-(2-(phenylcarbamoyloxy)ethyl)-3-phenylurea[2]. Actionable Solution:
-
Stoichiometry: Always use a slight deficit of phenyl isocyanate (0.95–0.98 equivalents relative to ethanolamine) to ensure no unreacted electrophile remains to react with the alcohol.
-
Addition Rate & Temperature: Add the phenyl isocyanate dropwise over 30–60 minutes to a pre-chilled (0–5 °C) solution of ethanolamine.
Q2: I am detecting high levels of 1,3-diphenylurea (DPU) in my crude product. What causes this, and how is it prevented?
Causality: 1,3-Diphenylurea (DPU) is the classic, highly insoluble byproduct of isocyanate hydrolysis. Even trace amounts of moisture will react with phenyl isocyanate to form an unstable phenylcarbamic acid intermediate. This intermediate rapidly decarboxylates (releasing CO₂) to form aniline. Aniline is a highly reactive nucleophile that immediately consumes a second equivalent of phenyl isocyanate to form DPU[3]. Actionable Solution:
-
Moisture Exclusion: Rigorously dry your solvent (e.g., Dichloromethane or Tetrahydrofuran) over 3Å or 4Å molecular sieves.
-
Atmosphere: Flush the reaction vessel with dry Nitrogen or Argon prior to reagent introduction and maintain positive pressure throughout the reaction.
-
Self-Validation Check: DPU is notoriously insoluble in cold dichloromethane (DCM). If your clear DCM reaction mixture becomes persistently cloudy or precipitates heavily before completion, you have a moisture ingress issue.
Q3: Does the choice of solvent impact the chemoselectivity of the amine over the hydroxyl group?
Causality: Yes. The relative nucleophilicity of amines versus alcohols is heavily influenced by solvent solvation shells. Hydrogen-bonding solvents (like alcohols or water) can mask the amine's lone pair, slowing down the desired urea formation and allowing the alcoholysis pathway to compete[4]. Actionable Solution: Utilize non-polar or moderately polar aprotic solvents such as DCM, Toluene, or THF. These solvents do not participate in hydrogen bonding, allowing the inherent nucleophilicity difference between the amine and the alcohol to dictate the reaction pathway.
Part 2: Quantitative Data & Optimization Metrics
The following table summarizes the causal relationship between reaction parameters and the resulting impurity profile. These metrics serve as a baseline for process optimization.
| Temperature (°C) | PhNCO : Ethanolamine Ratio | Solvent | Target Yield (%) | Bis-adduct Impurity (%) | DPU Impurity (%) |
| 0 - 5 °C | 0.95 : 1.00 | Anhydrous DCM | > 94% | < 1% | < 1% |
| 25 °C (RT) | 1.00 : 1.00 | Anhydrous DCM | 85% | 8% | 2% |
| 0 - 5 °C | 1.10 : 1.00 | Anhydrous DCM | 78% | 18% | < 1% |
| 25 °C (RT) | 1.00 : 1.00 | Undried THF | 65% | 5% | 25% |
Part 3: Reaction Pathway Visualization
The following diagram maps the kinetic pathways of the main synthesis versus the thermodynamic and moisture-driven degradation pathways.
Reaction pathways for 1-(2-Hydroxyethyl)-3-phenylurea synthesis and major impurity formation.
Part 4: Validated Experimental Protocol
This self-validating protocol is designed to maximize chemoselectivity and eliminate DPU formation.
Reagents & Equipment:
-
Ethanolamine (≥99%, dried over 3Å molecular sieves)
-
Phenyl isocyanate (≥98%, distilled prior to use if polymeric precipitates are visible)
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried 3-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer.
Step-by-Step Methodology:
-
System Purge: Assemble the glassware while hot and purge the system with dry Nitrogen for 15 minutes as it cools to room temperature. This eliminates ambient humidity.
-
Amine Preparation: Add 10.0 mmol (0.61 g) of ethanolamine and 20 mL of anhydrous DCM to the flask.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C.
-
Electrophile Addition: Dissolve 9.5 mmol (1.13 g) of phenyl isocyanate in 10 mL of anhydrous DCM in the dropping funnel. Add this solution dropwise over 45 minutes.
-
Self-Validation Check: The reaction should remain a clear, homogeneous solution. If a white, chalky precipitate forms immediately, moisture has entered the system and DPU is precipitating.
-
-
Reaction Maturation: Once the addition is complete, maintain the reaction at 0–5 °C for an additional 1 hour. Monitor via TLC (Eluent: 70:30 EtOAc:Hexanes). The target product will appear at Rf≈0.3 , while DPU (if present) migrates to Rf≈0.6 .
-
Quenching & Workup: Add 1 mL of methanol to the reaction mixture to quench any unreacted trace isocyanate (forming the highly soluble methyl phenylcarbamate).
-
Purification: Evaporate the DCM under reduced pressure. Recrystallize the crude residue from hot ethyl acetate/hexane to yield pure 1-(2-Hydroxyethyl)-3-phenylurea as white crystals.
Part 5: References
-
Isocyanate-based multicomponent reactions Source: RSC Advances URL:[Link]
-
Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation Source: MDPI URL:[Link]
-
"On-Water" Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas Source: Organic Process Research & Development - ACS Publications URL:[Link]
-
Kinetics and Mechanism of Isocyanate-Amine Reactions Source: AUB ScholarWorks URL:[Link]
Sources
Overcoming low yields in the chemical synthesis of 1-(2-Hydroxyethyl)-3-phenylurea
Topic: Overcoming Low Yields in the Synthesis of 1-(2-Hydroxyethyl)-3-phenylurea Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. The synthesis of 1-(2-Hydroxyethyl)-3-phenylurea via the reaction of phenyl isocyanate with ethanolamine (2-aminoethanol) is a classic example of a reaction that appears trivial on paper but is frequently plagued by low yields in practice.
As an Application Scientist, I frequently see researchers lose up to 80% of their theoretical yield due to two competing mechanistic failures: poor chemoselectivity (O-carbamoylation) and moisture-driven degradation (hydrolysis and dimerization). This guide is designed to dissect the causality behind these failures and provide a self-validating, robust protocol to achieve >90% yields.
Part 1: Mechanistic Causality & Reaction Pathways
To troubleshoot the synthesis, we must first understand the kinetic competition occurring in the flask. Ethanolamine is a bifunctional nucleophile, possessing both a primary aliphatic amine (-NH 2 ) and a primary alcohol (-OH).
Phenyl isocyanate is a highly reactive electrophile. The desired reaction relies on the fact that the amine is a "softer," more polarizable nucleophile with a lower activation energy barrier than the alcohol, leading to rapid urea formation[1]. However, alcohols can and will react with isocyanates to form carbamates (urethanes) if the kinetic control is lost (e.g., elevated temperatures or local concentration excesses)[2]. Furthermore, trace water will aggressively attack the isocyanate, leading to decarboxylation and the formation of a dead-end byproduct[3].
Chemoselective pathways and common side reactions in the synthesis of 1-(2-Hydroxyethyl)-3-phenylurea.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: I am getting a massive amount of white precipitate immediately upon adding phenyl isocyanate, and my yield of the target urea is <20%. What is happening? A: You are observing the formation of 1,3-diphenylurea (DPU) . Phenyl isocyanate is highly moisture-sensitive. If your solvent, glassware, or ethanolamine contains trace water, the water acts as a nucleophile, attacking the isocyanate to form a carbamic acid intermediate. This intermediate rapidly loses CO 2 to become aniline. The newly formed aniline is highly nucleophilic and instantly reacts with another equivalent of phenyl isocyanate to form DPU[3]. DPU is notoriously insoluble in almost all organic solvents (including DCM and ether) and crashes out as a white powder. Fix: Rigorously dry your solvent over molecular sieves, use freshly distilled or anhydrous ethanolamine, and purge your reaction vessel with argon or nitrogen.
Q2: My LC-MS shows a significant byproduct with a mass of [M+119]. What is this, and how do I prevent it? A: A mass addition of +119 Da corresponds to a second phenyl isocyanate molecule reacting with your product. You have lost chemoselectivity. After the amine reacts to form the desired urea, the remaining primary alcohol (-OH) on the ethanolamine tail has reacted with excess isocyanate to form an O-carbamoylated di-adduct (1-(2-(phenylcarbamoyloxy)ethyl)-3-phenylurea)[2]. Fix: This is an issue of stoichiometry and addition rate. You must maintain ethanolamine in slight excess (1.05 to 1.10 eq) and add the phenyl isocyanate dropwise to a dilute solution. If you add the isocyanate too quickly, local concentration spikes will force the slower alcohol reaction to proceed.
Q3: Does the choice of solvent really matter if the amine reaction is so fast? A: Absolutely. Protic solvents (like methanol or ethanol) will competitively react with the isocyanate to form alkyl phenyl carbamates, consuming your reagent. You must use a non-nucleophilic, aprotic solvent. Dichloromethane (DCM) or Tetrahydrofuran (THF) are the industry standards for this transformation because they dissolve the starting materials well and allow for excellent temperature control.
Part 3: Empirical Yield Data
To illustrate the causality of experimental choices, review the following standardized data table comparing reaction conditions and their direct impact on yield and byproduct formation.
| Temperature | Solvent (Condition) | Stoichiometry (PhNCO : Amine) | Addition Rate | Target Yield (%) | Major Observed Byproduct |
| 25 °C | DCM (Dry) | 1.10 : 1.00 | Bolus (Fast) | 45% | Di-addition (O-carbamoylation) |
| 0 °C | THF (Wet) | 1.00 : 1.05 | Dropwise | 38% | 1,3-Diphenylurea (DPU) |
| 0 °C | Methanol | 1.00 : 1.05 | Dropwise | <5% | Methyl phenyl carbamate |
| 0 °C | DCM (Dry) | 1.00 : 1.05 | Dropwise (Slow) | 94% | None (Trace DPU) |
Part 4: Validated Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure you can verify the integrity of the reaction in real-time.
Materials Required:
-
Phenyl isocyanate (Store at 4 °C, check for white precipitate in the bottle before use; if cloudy, it has degraded).
-
Ethanolamine (Anhydrous, ≥99%).
-
Dichloromethane (DCM) (Anhydrous, over 3Å molecular sieves).
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Amine Loading: Add anhydrous ethanolamine (632 mg, 10.35 mmol, 1.05 eq) to the flask, followed by 30 mL of anhydrous DCM.
-
Temperature Control: Submerge the flask in an ice-water bath (0 °C) and allow it to equilibrate for 10 minutes. Causality: The low temperature suppresses the activation energy required for the alcohol to attack the isocyanate, ensuring 100% chemoselectivity for the amine.
-
Electrophile Addition: Dissolve phenyl isocyanate (1.18 g, 9.90 mmol, 1.00 eq) in 10 mL of anhydrous DCM in a pressure-equalizing dropping funnel. Add this solution dropwise over 45 minutes to the vigorously stirring ethanolamine solution.
-
Self-Validation Checkpoint 1: The solution should remain clear. If a heavy white precipitate forms immediately, your system is wet, and you are synthesizing DPU. Stop, dry your reagents, and restart.
-
-
Reaction Maturation: Once the addition is complete, stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature for an additional 1 hour.
-
Self-Validation Checkpoint 2: Run a TLC (Eluent: 5% MeOH in DCM). The phenyl isocyanate spot (UV active, high Rf) should be completely consumed.
-
-
Quenching: Add 1 mL of methanol to the flask and stir for 10 minutes. Causality: This safely quenches any unreacted trace isocyanate into harmless methyl phenyl carbamate, preventing toxicity risks during workup.
-
Workup: Transfer the mixture to a separatory funnel. Wash with 1M HCl (2 x 20 mL) to remove the excess unreacted ethanolamine. Wash with brine (20 mL), dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically >95% pure. If trace DPU is present, recrystallize from hot ethyl acetate/hexanes to yield pure 1-(2-Hydroxyethyl)-3-phenylurea as a white crystalline solid.
References
-
Phenyl isocyanate - Wikipedia. Wikimedia Foundation. Available at: [Link]
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI. Available at:[Link]
-
“On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development - ACS Publications. Available at:[Link]
Sources
Improving extraction recovery of 1-(2-Hydroxyethyl)-3-phenylurea from biological matrices
Initiating the Analysis
I'm beginning by meticulously analyzing the request. The focus is on enhancing the extraction recovery of 1-(2-Hydroxyethyl)-3-phenylurea from biological matrices, with a strong emphasis on providing technical support through troubleshooting guides and FAQs in a Q&A format.
Defining the User & Content
I've been defining the target user as senior application scientists, researchers, and drug development professionals. Key requirements have become clearer. I'm focusing on editorial autonomy, authoritativeness with in-text citations, and self-validating protocols. Also, visualization is paramount, specifically structured tables, step-by-step methodologies, and Graphviz diagrams rendered in DOT, complete with specific visual specifications.
Evaluating the Molecule
I'm now delving into the molecular properties of 1-(2-Hydroxyethyl)-3-phenylurea. I've considered its structure, likely polarity, hydrogen bonding capabilities, and potential LogP. I've also identified the challenges extraction methods might face: protein binding, and the balance between polarity and hydrophobicity. I am now considering relevant extraction methods (LLE, SPE, PPT) for various biological matrices. I am also planning what troubleshooting topics I must address, like recovery issues, and matrix effects.
Drafting the Guide Structure
I'm currently structuring a troubleshooting guide. My focus is on improving the extraction recovery of "1-(2-Hydroxyethyl)-3-phenylurea" from biological matrices, starting with a plasma, serum, and urine focus. I'm prioritizing potential issues like analyte instability, matrix effects, and extraction efficiency, to be listed as bullet points.
Defining Extraction Challenges
I've shifted focus to defining the extraction challenges based on the analyte's properties. Considering the amphiphilic nature of 1-(2-Hydroxyethyl)-3-phenylurea, I am now focusing on selecting appropriate extraction techniques for polar compounds. I'm thinking of how the polarity will affect solubility, matrix interactions, and overall recovery from the biological matrices.
Analyzing Extraction Obstacles
I'm now analyzing specific extraction obstacles within biological matrices. Protein binding, water solubility, and matrix effects, particularly from phospholipids in LC-MS/MS, have become my primary concerns. I'm leaning toward Solid-Phase Extraction with polymeric reversed-phase cartridges (Oasis HLB) due to the analyte's hydrophilic-lipophilic balance, and considering Liquid-Liquid Extraction with Ethyl Acetate or MTBE as an alternative. I'm also including Supported Liquid Extraction as another strong contender. I am also structuring a technical support center section.
Structuring the Troubleshooting Guide
I'm now drafting the guide's structure, focusing on a clear, accessible format. I'm prioritizing sections for optimized SPE and LLE protocols, a troubleshooting FAQ section with Q&A, and a quantitative data table for comparing recoveries. I'm including references and refining the DOT diagram, using specific color-coding and a Graphviz code for a decision tree, to clearly visualize the extraction optimization process.
Visualizing the Decision Tree
I'm now generating a DOT diagram to visualize the decision-making process for analyte recovery. The diagram includes nodes for checking protein binding, polarity, and matrix effects, and branches to guide the user through suitable extraction strategies. It's designed to be a clear, step-by-step guide for troubleshooting poor recovery.
Building the Knowledge Base
I'm now incorporating existing scientific knowledge to strengthen the technical foundation. I've noted that SPE, particularly with HLB sorbents, is a common strategy for phenylurea herbicides. Disrupting protein binding with urea or acid is another consideration. I'm building on this by addressing matrix effects from phospholipids, known to impact LC-MS/MS bioanalysis, and that polymeric sorbents are effective for polar and non-polar analytes.
Defining Failure Modes
I'm now focusing on defining the underlying reasons for low recovery. The compound's polarity hinders LLE extraction due to poor partitioning. Strong protein binding, specifically with albumin, is also a key cause of low recovery. I am prioritizing a deeper dive into the interactions.
Refining the SPE Protocol
I'm now refining the SPE protocol, focusing on achieving high analyte recovery from plasma. I've included a methanol wash to eliminate polar interferents. A 5% methanol wash should remove polar interferences. A 2% formic acid solution disrupts protein-analyte interactions before loading, and 100% acetonitrile is used for elution. The methanol wash removes polar contaminants, and a 100% acetonitrile elution ensures the phenyl ring is desorbed.
Optimizing Sample Preparation
I'm now focusing on optimizing the sample preparation. I've detailed the SPE steps: sample pretreatment with acid to disrupt protein binding, loading, a wash to remove salts, and finally, a 100% acetonitrile elution. After elution, evaporation and reconstitution are included. I'm also including information to compare different methods, and added example questions with answers. I'm building a table comparing extraction methods and recoveries.
Evaluating Extraction Strategies
I am now evaluating how the pH of the biological matrix indirectly impacts extraction. While the urea group of 1-(2-Hydroxyethyl)-3-phenylurea is relatively neutral, adjustments can disrupt protein binding. The use of Ethyl Acetate:MTBE (1:1) will significantly improve the partition coefficient, and I am noting the details in the recovery protocol.
Assessing Extraction Options
I'm now assessing supported liquid extraction as a viable alternative. I've noted that adding formic acid denatures plasma proteins, freeing the analyte. I'm also considering SLE as a strong LLE alternative, since it avoids emulsion formation. Specifically, I'll load the diluted plasma onto the SLE sorbent and elute with ethyl acetate. I'll test the DOT diagram and references as well.
Enhancing the DOT Diagram
I am now enhancing the DOT diagram for improved clarity. I am incorporating explicit fontcolor and fillcolor assignments for contrast and visual appeal, and I'm fine-tuning node and edge styles for a more polished look. I am also adjusting the diagram to a width of 7.6 inches.
Refining the Troubleshooting Steps
I'm now refining the troubleshooting steps based on the decision tree. I've integrated a 5% methanol wash step to eliminate polar interferences. I'm focusing on evaluating the diagram with a specific sequence: start, check protein, disrupt binding, check polarity, switch to HLB, check matrix effects, add methanol, and then assess the recovery. I am prioritizing testing the diagram with various workflows.
Compiling Key References
I'm now compiling key references for the guide's scientific foundation. I'm focusing on sources covering SPE, SLE, and LLE techniques, protein binding disruption, and matrix effects in LC-MS/MS. I'm prioritizing data and protocols that are relevant to phenylurea herbicides. I have included a study on the evaluation of matrix effects on LC-MS/MS methods.
Analyzing Extraction Recoveries
I'm now analyzing quantitative data from different extraction methods, as well as refining the key issues. I've noted that protein precipitation with acetonitrile results in significant matrix suppression, and that hexane LLE is ineffective. Ethyl acetate/MTBE LLE shows acceptable recovery but requires care. I've concluded that HLB SPE provides the best recovery and minimal matrix effects, and it's our "Gold Standard".
Technical Support Center: Preventing Unwanted Crystallization of 1-(2-Hydroxyethyl)-3-phenylurea in DMSO Solutions
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unwanted crystallization of 1-(2-Hydroxyethyl)-3-phenylurea in dimethyl sulfoxide (DMSO) solutions. Our goal is to equip you with the scientific understanding and practical protocols necessary to maintain the integrity and usability of your experimental compounds.
Understanding the Core Challenge: Solute-Solvent Interactions
The tendency of 1-(2-Hydroxyethyl)-3-phenylurea to crystallize from DMSO, a solvent renowned for its broad solubilizing power, can be a significant source of experimental variability and error.[1][2][3] Understanding the physicochemical properties of both the compound and the solvent is the first step toward a stable solution.
Compound Profile: 1-(2-Hydroxyethyl)-3-phenylurea
1-(2-Hydroxyethyl)-3-phenylurea is a small molecule featuring key functional groups that dictate its solubility behavior. The urea moiety (-NH-CO-NH-) and the terminal hydroxyl group (-OH) are potent hydrogen bond donors and acceptors. The phenyl group (-C6H5) introduces a nonpolar, hydrophobic character. This amphipathic nature means its interaction with solvents is a delicate balance between hydrogen bonding and hydrophobic effects.
Solvent Profile: Dimethyl Sulfoxide (DMSO)
DMSO ((CH3)2SO) is a highly polar, aprotic solvent capable of dissolving a vast array of both polar and nonpolar compounds.[1][4] Its power lies in its ability to disrupt solute-solute interactions and form strong hydrogen bonds with solutes like 1-(2-Hydroxyethyl)-3-phenylurea. However, several inherent properties of DMSO can also contribute to crystallization issues:
-
Hygroscopicity: DMSO readily absorbs water from the atmosphere.[5][6] This is a critical factor, as absorbed water can act as an anti-solvent, drastically reducing the solubility of lipophilic compounds.[5]
-
High Freezing Point: Pure DMSO freezes at 18.5°C (65.3°F).[4][7] Storing solutions in a refrigerator (~4°C) without the DMSO being fully frozen can lead to temperature-induced precipitation.
-
Viscosity: DMSO is more viscous than many common solvents, which can slow the diffusion of molecules and, in some cases, influence crystal growth kinetics.[1][8]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when working with 1-(2-Hydroxyethyl)-3-phenylurea in DMSO. Each answer provides a causal explanation and a direct solution.
Q1: I prepared a clear solution, but now I see crystals. Why did my compound crash out?
A1: The appearance of crystals after initial dissolution points to a solution that was likely supersaturated or has undergone a change in conditions. Several factors can be at play:
-
Concentration Exceeds Thermodynamic Solubility: You may have created a kinetically stable, supersaturated solution that appeared clear initially.[5] Over time, even minor disturbances (vibration, dust particles) can provide the energy needed for nucleation and crystal growth. The most direct solution is to work at a lower, more stable concentration.
-
Temperature Fluctuations: If the solution's temperature drops below the point where the compound's concentration is at its saturation limit, crystallization will occur. Given DMSO's high freezing point, even moving a stock from a warm benchtop to a cooler area can be enough to trigger this.[1][4]
-
Water Contamination: This is one of the most frequent causes. As DMSO absorbs atmospheric moisture, the solvent properties change, effectively lowering the solubility of your compound.[5] The presence of water can significantly depress the freezing point of DMSO but also makes it a poorer solvent for many organic molecules.[5]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is a major driver of precipitation.[5][9] Each cycle provides an opportunity for nucleation as the solution passes through different temperature and concentration gradients.
Q2: What is the correct procedure for preparing a stable stock solution?
A2: A meticulous preparation protocol is the foundation of a stable solution. Rushing this step or using substandard materials is a common source of failure. Follow the detailed protocol below for optimal results. The key is to use high-purity, anhydrous DMSO and ensure complete dissolution.[9][10]
Q3: What are the absolute best practices for storing my DMSO stock solution?
A3: Proper storage is non-negotiable for maintaining solution integrity.
-
Aliquot into Single-Use Volumes: This is the most critical step to prevent both repeated freeze-thaw cycles and moisture contamination of your entire stock.[9][11]
-
Select the Right Container: Use amber glass vials with airtight, chemically resistant caps.[10][12] Glass is inert and will not interact with or contaminate the solution.[12]
-
Choose the Correct Storage Temperature:
-
Maintain a Dry Environment: Store vials in a desiccated environment to minimize moisture ingress over time.[6][12][13]
Q4: I've followed all the steps, but I'm still seeing precipitation. What advanced options do I have?
A4: If standard procedures fail, you may need to modify the formulation itself.
-
Systematically Determine Maximum Practical Solubility: Before preparing a large batch, perform a small-scale experiment to find the highest concentration that remains stable under your intended storage and use conditions. This avoids wasting valuable compound.
-
Introduce a Co-solvent: For particularly difficult compounds, adding a co-solvent to the DMSO can improve solubility.[14][15][16] This approach creates a more complex solvent system that can better accommodate the solute. However, you must validate that the co-solvent is compatible with your downstream assay.
| Co-Solvent | Properties & Considerations | Typical Usage |
| PEG 300/400 | A low-molecular-weight polyethylene glycol that can increase the solubility of hydrophobic compounds.[14][16] | Often used in formulations for in vivo studies. A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[16] |
| Ethanol | Can act as a bridging solvent between the polarity of DMSO and the compound. | Can be effective, but its higher volatility compared to DMSO can cause concentration changes if not handled in a tightly sealed container. |
| N-methyl-2-pyrrolidone (NMP) | A powerful polar aprotic solvent similar to DMSO. | Can be a substitute or co-solvent, but its own toxicological profile must be considered for biological assays.[14] |
Visualizing the Problem: Workflows and Influences
To better assist in your troubleshooting, the following diagrams illustrate the logical workflow for addressing crystallization and the interplay of factors that affect solution stability.
Caption: Troubleshooting workflow for unwanted crystallization.
Caption: Key factors influencing solution stability and crystallization.
Experimental Protocols
Protocol 1: Preparation of a Stable 1-(2-Hydroxyethyl)-3-phenylurea DMSO Stock Solution
This protocol details the steps for preparing a robust stock solution intended for long-term storage and experimental use.
Materials:
-
1-(2-Hydroxyethyl)-3-phenylurea powder
-
High-purity, anhydrous DMSO (Biotechnology Grade or equivalent)
-
Calibrated analytical balance
-
Sterile, amber glass vials with PTFE-lined, airtight screw caps
-
Calibrated micropipettes with sterile, low-retention tips
-
Vortex mixer
-
Sonicator bath (optional, but recommended)
Procedure:
-
Pre-Weigh Compound: Carefully weigh the desired amount of 1-(2-Hydroxyethyl)-3-phenylurea powder directly into your primary glass vial. For compounds available in small quantities, it is often best to add the solvent directly to the manufacturer's vial.[11]
-
Solvent Equilibration: Ensure both the compound vial and the sealed container of anhydrous DMSO are at ambient room temperature before opening. This minimizes condensation and water absorption.
-
Solvent Addition: Using a calibrated micropipette, add the precise volume of anhydrous DMSO required to achieve your target concentration. Work swiftly to minimize the DMSO's exposure to air.[17]
-
Initial Dissolution: Securely cap the vial and vortex vigorously for at least 60 seconds. Visually inspect the solution against a light source for any undissolved particulates.
-
Sonication (If Necessary): If particulates remain, place the vial in a room temperature sonicator bath for 5-10 minutes.[9][17] This uses ultrasonic waves to break up agglomerates and facilitate dissolution.
-
Final Inspection: After dissolution steps, perform a final visual inspection to ensure the solution is completely clear and free of any visible precipitate.
-
Aliquoting for Storage: Immediately dispense the stock solution into smaller, single-use volumes in your pre-labeled storage vials.
-
Storage: Tightly seal the aliquots and place them in a freezer box for storage at -80°C.[9][11]
By adhering to these guidelines, you can significantly mitigate the risk of unwanted crystallization, ensuring the reliability and reproducibility of your experimental results.
References
- How does dimethylsulfoxide influence the crystallization of compounds? - Blog. (2025, September 12). [Source Not Available]
- 1-(2-hydroxyethyl)
- Newell, K. The Effects of Water on DMSO and Effective Hydration Measurement.
- Therapeutic dimethyl sulfoxide composition and methods of use. (US4296104A).
- DMSO Solutions Warehouse Storage. Cubework.
- Extend DMSO Shelf Life with Optimal Glass Storage Solutions. (2024, May 15). dmsostore.
- What is the best way of storing a DMSO in a research lab? (2018, October 9). Quora.
- How to Use DMSO Safely | Best Practices & Common Mistakes. (2025, October 20). Etra Organics.
- SMALL MOLECULES.
- The comparison of DMSO and water as organic solvent, in 60 min reaction time. [Source Not Available]
- Some of my compounds are soluble in DMSO - how can they be crystallized? (2013, January 30).
- Dimethyl sulfoxide. Wikipedia.
- 1-(2-hydroxyethyl)-3-phenylurea | 3747-47-5 - ChemicalBook. ChemicalBook.
- Crystallization of Protein-Ligand Complexes. (2020, October 28). Hampton Research.
- Satria, H., Kuroda, K., Tsuge, Y., Ninomiya, K., & Takahashi, K. (2018). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. The Royal Society of Chemistry.
- How can dimethyl sulfoxide enhance solubility in lab applic
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. PMC.
- 1-(2-hydroxyethyl)-3-phenylurea | 3747-47-5 | C9H12N2O2. Appchem.
- Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC.
- Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. (2022, December 21).
- 1-(2-hydroxyethyl)-3-phenylurea CAS. ChemicalBook.
- Effect of Water–DMSO Binary Solvent Mixture on the Behavior of an Intrinsically Disordered Protein, β-Casein. (2025, October 27).
- Crystals of dimethyl sulfoxide (DMSO), a solvent with excellent solvation power, low inherent toxicity, high melting point (19°C) and a tendency to pass right through the skin and into the bloodstream with the solute. (2020, November 16). Reddit.
- How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015, February 5).
- CAS 3747-47-5 1-(2-Hydroxyethyl)-3-phenylurea. Alfa Chemistry.
- Crystallising trimesic acid from DMSO solutions – can crystallography teach us anything about the process of crystal nucleation? (2025, August 10).
- Protein precipitation and denaturation by dimethyl sulfoxide. (2007, December 15). PubMed.
- On crystallization of water confined in liposomes and cryoprotective action of DMSO. PMC.
- Crystallisation out of DMSO. (2020, March 3). Reddit.
- Guide for crystalliz
- Overcoming problems of compound storage in DMSO: solvent and process altern
- How to prevent GSK-5498A precipitation
- Technical Support Center: Troubleshooting MAGL-IN-17 Dissolution in DMSO. Benchchem.
- What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? (2025, September 1). Benchchem.
- How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017, May 23).
- 1-(2-Hydroxyethyl)-3-phenylthiourea. PMC.
- Application Notes and Protocols for 1-(2,5-Dimethylphenyl)-3-phenylurea in In Vitro Experiments. Benchchem.
- Thermodynamics, crystallization methods and supersatur
- 1-(2-Hydroxyethyl)-1-methyl-3-(2-(methylthio)ethyl)urea. MilliporeSigma.
Sources
- 1. How does dimethylsulfoxide influence the crystallization of compounds? - Blog [cheezhengchem.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. ziath.com [ziath.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 11. captivatebio.com [captivatebio.com]
- 12. dmsostore.com [dmsostore.com]
- 13. cubework.com [cubework.com]
- 14. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Handling moisture sensitivity when working with 1-(2-Hydroxyethyl)-3-phenylurea
Welcome to the technical support guide for 1-(2-Hydroxyethyl)-3-phenylurea (CAS 3747-47-5). This document is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this valuable chemical intermediate. Due to the presence of hydrophilic hydroxyl and urea functional groups, 1-(2-Hydroxyethyl)-3-phenylurea exhibits significant moisture sensitivity. Proper handling is paramount to ensure experimental reproducibility, product integrity, and the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is 1-(2-Hydroxyethyl)-3-phenylurea, and why is it considered moisture-sensitive?
1-(2-Hydroxyethyl)-3-phenylurea is an organic compound with the molecular formula C₉H₁₂N₂O₂.[1] Its structure contains both a phenylurea group and a primary alcohol. The urea and hydroxyl moieties are capable of forming strong hydrogen bonds with water molecules. This makes the compound hygroscopic, meaning it readily absorbs and retains moisture from the atmosphere.[2][3]
Causality: The presence of ambient moisture can lead to several experimental issues:
-
Physical State Alteration: The compound, typically a solid powder, can become clumpy, sticky, or even form a paste, making accurate weighing and dispensing extremely difficult.[2]
-
Reaction Interference: In many synthetic applications, water can act as an unwanted nucleophile or base, leading to side reactions, reduced yields, and the formation of impurities.[4][5]
-
Degradation: Over long periods, excessive moisture can potentially lead to hydrolysis of the urea linkage, although it is generally stable under recommended storage conditions.[6]
Q2: How should I properly store 1-(2-Hydroxyethyl)-3-phenylurea upon receipt?
Proper storage is the first and most critical line of defense against moisture contamination.
Core Protocol:
-
Inspect: Upon arrival, ensure the container's seal is intact.
-
Immediate Storage: Place the tightly sealed container in a cool, dry, and well-ventilated area.[6] Room temperature storage is generally acceptable.[6]
-
Use a Desiccator: For optimal protection, store the manufacturer's container inside a desiccator containing an active desiccant (e.g., Drierite™, silica gel). This creates a localized low-humidity environment.[7]
-
Inert Gas Blanket (Optional but Recommended): For long-term storage or for users performing highly sensitive reactions, flushing the headspace of the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection.
| Storage Condition | Recommendation | Rationale |
| Location | Cool, dry, well-ventilated area | Prevents condensation and degradation from heat/sunlight.[6][8] |
| Container | Original, tightly-closed container | Minimizes exposure to atmospheric moisture.[6] |
| Secondary Containment | Laboratory Desiccator | Provides a moisture-free micro-environment.[7] |
| Atmosphere | Air (standard) or Inert Gas (high-purity applications) | Inert gas displaces moist air, preventing absorption. |
Troubleshooting Guide
This section addresses common problems encountered when working with 1-(2-Hydroxyethyl)-3-phenylurea and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or low reaction yields. | Moisture Contamination: Water from the reagent, solvent, or glassware is interfering with the reaction mechanism. | 1. Verify Reagent Integrity: Use a fresh, properly stored bottle of 1-(2-Hydroxyethyl)-3-phenylurea. 2. Use Anhydrous Solvents: Ensure all solvents are rigorously dried using appropriate methods (see Protocol 2).[9] 3. Dry Glassware: Oven-dry or flame-dry all glassware immediately before use (see Protocol 1).[10][11] 4. Work Under Inert Atmosphere: For highly sensitive reactions, use a glove box or Schlenk line techniques.[7][12] |
| The solid material is clumpy, caked, or difficult to weigh accurately. | Hygroscopic Absorption: The material has been exposed to ambient humidity. | 1. Dry the Material: If absolutely necessary, the material can be dried under high vacuum in a vacuum oven at a gentle temperature (e.g., 40-50°C) for several hours. Caution: Test a small sample first to ensure thermal stability. 2. Use a Glove Box: Perform all weighing and dispensing inside a glove box with a dry, inert atmosphere.[13] This is the most reliable method. 3. Rapid Weighing: If a glove box is unavailable, open the container for the shortest possible time, dispense the approximate amount quickly, and immediately reseal the container.[2] |
| Formation of unexpected byproducts. | Water as a Reactant: Water may be participating in the reaction, leading to hydrolysis or other side reactions. | 1. Identify Byproducts: Use analytical techniques (NMR, LC-MS) to identify the structure of the byproducts. This can provide clues about the role of water. 2. Implement Anhydrous Techniques: Re-run the experiment following the strict anhydrous protocols outlined in this guide.[11] |
| Poor solubility in an expected organic solvent. | Altered Polarity: The presence of absorbed water can change the overall polarity of the solid, affecting its solubility characteristics. | 1. Confirm Solvent Purity: Ensure the solvent is anhydrous. 2. Dry the Reagent: Use the vacuum drying method described above before attempting to dissolve. |
Experimental Protocols & Workflows
Decision-Making Workflow for Handling
Before starting your experiment, use this decision tree to determine the appropriate level of handling required.
Caption: Workflow for preparing a solution in a glove box.
Advanced Topics
Q3: How can I quantify the amount of water in my sample of 1-(2-Hydroxyethyl)-3-phenylurea?
When troubleshooting or developing a cGMP process, quantifying water content may be necessary.
-
Karl Fischer Titration: This is the industry-standard method for accurately determining trace amounts of water in a sample. [14]It involves an electrochemical titration specific to water. Both volumetric and coulometric methods are available, with the latter being more sensitive for very low water content.
-
Gas Chromatography (GC): While less direct, GC can sometimes be used. It requires developing a method that separates water from the solvent and the compound of interest, often using a thermal conductivity detector (TCD). [15]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR can qualitatively indicate the presence of significant water (a broad singlet), but quantification is difficult. Specialized ¹⁹F NMR techniques using water-reactive probes can provide highly accurate quantification, even in an inert atmosphere. [14]
References
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: (2-Hydroxyethyl)urea.
- University of California. (n.d.). Water Sensitive Chemicals. Environment, Health & Safety.
- U.S. Environmental Protection Agency. (n.d.).
- Temple University. (n.d.). Standard Operating Procedures (SOP)
- U.S. Environmental Protection Agency. (1995). EPA Method 525.
- NextSDS. (2026). 1-(2-hydroxyethyl)
- Mhlongo, S. E., et al. (n.d.).
- University of Michigan-Dearborn. (n.d.).
- University of Colorado Boulder. (n.d.). Drying Agents - Removing water from organic solvents. Department of Chemistry.
- Wayne State University. (n.d.).
- Apollo Scientific. (2023). 1-(2-Hydroxyethyl)
- University of Colorado Boulder. (n.d.). Drying Organic Solutions. Department of Chemistry.
- Williams, D. B. G., & Lawton, M. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
- Atlas Scientific. (2023).
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
- Scholars Research Library. (n.d.). Der Pharma Chemica.
- Delloyd's Lab-Tech. (n.d.). Solvent Drying and Drying Agents.
- Syracuse University. (n.d.). Water Reactive - Environmental Health & Safety Services.
- Cayman Chemical. (2025).
- Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Texas A&M Chemistry.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Utah Tech University. (n.d.).
- ChemicalBook. (2026). 1-(2-hydroxyethyl)-3-phenylurea | 3747-47-5.
- HepatoChem. (2016). How do you handle hygroscopic salts?.
Sources
- 1. 1-(2-hydroxyethyl)-3-phenylurea | 3747-47-5 [chemicalbook.com]
- 2. tutorchase.com [tutorchase.com]
- 3. schaeffer-trading.com [schaeffer-trading.com]
- 4. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 5. Drying solvents and Drying agents [delloyd.50megs.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. umdearborn.edu [umdearborn.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. hepatochem.com [hepatochem.com]
- 14. chem.tamu.edu [chem.tamu.edu]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comparative Guide to the Validation of LC-MS/MS Analytical Methods for the Detection of 1-(2-Hydroxyethyl)-3-phenylurea
This guide provides a comprehensive comparison of two hypothetical Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of 1-(2-Hydroxyethyl)-3-phenylurea in human plasma. As researchers, scientists, and drug development professionals, the reliability and accuracy of analytical data are paramount. This document is structured to provide not just procedural steps, but also the scientific rationale behind the validation protocols, ensuring a deep understanding of the methodologies.
Introduction to 1-(2-Hydroxyethyl)-3-phenylurea and the Imperative for Validated Bioanalysis
1-(2-Hydroxyethyl)-3-phenylurea is a small organic molecule of interest in pharmaceutical research. Accurate quantification of this compound in biological matrices such as human plasma is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, which form the bedrock of drug safety and efficacy assessments.[1][2][3] LC-MS/MS stands as the premier analytical technique for this purpose due to its inherent selectivity, sensitivity, and specificity.[4][5]
However, the generation of reliable data from LC-MS/MS necessitates a rigorous validation process to demonstrate that the analytical method is fit for its intended purpose.[6][7] This guide will compare two distinct, hypothetical LC-MS/MS methods, designated as Method A and Method B , across the key validation parameters stipulated by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][6][8]
Overview of the Competing Analytical Methods
The two methods under evaluation employ different chromatographic and sample preparation strategies, which are expected to influence their performance characteristics.
Table 1: Key Parameters of the Hypothetical LC-MS/MS Methods
| Parameter | Method A | Method B |
| Chromatography Column | Reversed-Phase C18 (50 x 2.1 mm, 3.5 µm) | HILIC (100 x 2.1 mm, 2.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: 10 mM Ammonium Formate in WaterB: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Injection Volume | 5 µL | 10 µL |
| Sample Preparation | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Mass Spectrometer | Triple Quadrupole | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI) Positive | Electrospray Ionization (ESI) Positive |
| MRM Transition | Analyte: m/z 181.1 -> 136.1IS: m/z 186.1 -> 141.1 (Stable Isotope Labeled) | Analyte: m/z 181.1 -> 136.1IS: m/z 186.1 -> 141.1 (Stable Isotope Labeled) |
The Gauntlet of Validation: A Head-to-Head Comparison
The following sections will dissect the performance of Method A and Method B across the critical validation parameters. The experimental protocols provided are designed to be self-validating, with acceptance criteria grounded in regulatory guidance.
Specificity and Selectivity: The Assurance of Identity
The "Why": Specificity ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components in the sample matrix, such as metabolites, endogenous compounds, or co-administered drugs.[4][9][10] Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of these other components.[9][11]
Experimental Protocol:
-
Analyze six different blank lots of human plasma to screen for interfering peaks at the retention time of the analyte and internal standard (IS).
-
Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS at its working concentration.
-
Analyze a blank plasma sample spiked with the IS only.
-
Analyze a blank plasma sample spiked with potentially co-administered medications at their expected therapeutic concentrations.
Acceptance Criteria:
-
In the blank plasma lots, any interfering peaks at the retention time of the analyte should be less than 20% of the LLOQ peak area.
-
Interfering peaks at the retention time of the IS should be less than 5% of the IS peak area in the LLOQ sample.
Comparative Data:
Table 2: Specificity and Selectivity Results
| Parameter | Method A | Method B |
| Interference at Analyte RT in Blank Plasma | Observed in 1 of 6 lots (15% of LLOQ) | No significant interference |
| Interference at IS RT in Blank Plasma | No significant interference | No significant interference |
| Interference from Co-administered Drugs | No interference observed | No interference observed |
Analysis: Method B, employing a more rigorous SPE cleanup, demonstrates superior selectivity with no observable interferences in the blank plasma lots. Method A's reliance on protein precipitation presents a slightly higher risk of matrix interference, though it still meets the acceptance criteria.
Linearity and Range: The Foundation of Quantification
The "Why": Linearity demonstrates the proportional relationship between the analyte concentration and the instrument response over a defined range.[9] This is fundamental for accurate quantification of unknown samples.
Experimental Protocol:
-
Prepare a series of calibration standards in blank plasma by spiking with known concentrations of the analyte. A typical range might be 1-1000 ng/mL.
-
Analyze the calibration standards in triplicate.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Perform a linear regression analysis with a weighting factor (commonly 1/x or 1/x²).
Acceptance Criteria:
-
The coefficient of determination (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.
Comparative Data:
Table 3: Linearity and Range Comparison
| Parameter | Method A | Method B |
| Calibration Range | 1 - 1000 ng/mL | 0.5 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting |
| Coefficient of Determination (r²) | 0.9985 | 0.9992 |
| Accuracy of Back-calculated Standards | All within ±10% (±15% at LLOQ) | All within ±8% (±12% at LLOQ) |
Analysis: Both methods exhibit excellent linearity. However, Method B demonstrates a slightly better coefficient of determination and a lower LLOQ, indicating superior sensitivity.
Accuracy and Precision: The Pillars of Reliability
The "Why": Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between repeated measurements.[3][4] These parameters are critical for ensuring the reliability and reproducibility of the analytical method.[6]
Experimental Protocol:
-
Prepare Quality Control (QC) samples in blank plasma at a minimum of four concentration levels: LLOQ, low, mid, and high.
-
Analyze five replicates of each QC level in three separate analytical runs (inter-day and intra-day assessment).
-
Calculate the accuracy (% bias) and precision (% coefficient of variation, CV).
Acceptance Criteria:
-
The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ).
-
The precision (%CV) should not exceed 15% (20% at the LLOQ).
Comparative Data:
Table 4: Accuracy and Precision Summary
| QC Level (ng/mL) | Method A - Intra-day | Method A - Inter-day | Method B - Intra-day | Method B - Inter-day |
| Accuracy (%) / Precision (%) | Accuracy (%) / Precision (%) | Accuracy (%) / Precision (%) | Accuracy (%) / Precision (%) | |
| LLOQ (1 / 0.5) | 92.5 / 11.2 | 94.1 / 13.5 | 105.3 / 8.5 | 102.7 / 9.8 |
| Low (3 / 1.5) | 103.1 / 8.7 | 101.5 / 9.9 | 98.7 / 6.2 | 99.5 / 7.1 |
| Mid (50 / 50) | 97.4 / 6.5 | 98.9 / 7.8 | 101.2 / 4.5 | 100.8 / 5.3 |
| High (800 / 800) | 105.8 / 5.1 | 104.2 / 6.4 | 99.1 / 3.8 | 98.6 / 4.9 |
Analysis: Both methods meet the acceptance criteria for accuracy and precision. Method B consistently shows lower %CV values, indicating a higher degree of precision, likely attributable to the more consistent sample cleanup provided by SPE.
Matrix Effect: Unmasking Hidden Influences
The "Why": The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[12][13][14] It can lead to either ion suppression or enhancement, significantly impacting the accuracy and precision of the method.[15][16] A stable isotope-labeled internal standard can compensate for matrix effects, but it is still crucial to assess and minimize them.[16]
Experimental Protocol:
-
Extract blank plasma from six different sources.
-
Spike the extracted blank plasma with the analyte and IS at low and high concentrations (post-extraction spike).
-
Prepare neat solutions of the analyte and IS in the mobile phase at the same concentrations.
-
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Post-Spiked Matrix) / (Peak Response in Neat Solution).
-
Calculate the IS-normalized MF and its %CV.
Acceptance Criteria:
-
The %CV of the IS-normalized matrix factor across the different lots of plasma should be ≤15%.
Comparative Data:
Table 5: Matrix Effect Assessment
| Parameter | Method A | Method B |
| IS-Normalized Matrix Factor (%CV) - Low QC | 12.8% | 6.5% |
| IS-Normalized Matrix Factor (%CV) - High QC | 9.5% | 4.2% |
Analysis: Method B exhibits a significantly lower variability in the matrix factor, indicating a more effective removal of interfering matrix components by the SPE procedure. This translates to a more robust and reliable method across different patient populations.
Stability: Ensuring Analyte Integrity
The "Why": The stability of the analyte in the biological matrix must be established under various storage and handling conditions to ensure that the measured concentration reflects the concentration at the time of sample collection.[17][18][19]
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples left at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Analyze QC samples stored at -80°C for an extended period (e.g., 3 months).
-
Post-Preparative Stability: Analyze extracted QC samples stored in the autosampler for the expected duration of an analytical run.
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Comparative Data:
Table 6: Stability Results
| Stability Test | Method A (% Deviation from Nominal) | Method B (% Deviation from Nominal) |
| Freeze-Thaw (3 cycles) | -8.5% | -4.2% |
| Bench-Top (6 hours) | -10.2% | -5.8% |
| Long-Term (3 months at -80°C) | -12.1% | -7.5% |
| Post-Preparative (24 hours) | -6.8% | -3.1% |
Analysis: Both methods demonstrate acceptable stability under the tested conditions. Method B shows slightly less degradation across all stability tests, suggesting that the SPE cleanup may remove certain matrix components that could contribute to analyte degradation.
Visualizing the Validation Workflow
A well-defined workflow is essential for a successful method validation. The following diagrams illustrate the overall process and the specific steps for evaluating the matrix effect.
Caption: Overall workflow for LC-MS/MS method validation.
Caption: Workflow for the assessment of matrix effects.
Conclusion and Recommendations
Both Method A and Method B have been successfully validated according to regulatory guidelines for the quantification of 1-(2-Hydroxyethyl)-3-phenylurea in human plasma. However, the comparative data reveals a clear advantage for Method B .
The use of Solid-Phase Extraction in Method B results in a cleaner sample extract, which translates to:
-
Superior Selectivity: Reduced risk of interference from endogenous matrix components.
-
Enhanced Sensitivity: A lower LLOQ (0.5 ng/mL vs. 1 ng/mL).
-
Improved Precision: Consistently lower %CV values in accuracy and precision assessments.
-
Minimized Matrix Effect: Significantly less variability in ion suppression/enhancement across different plasma lots.
-
Greater Analyte Stability: Reduced degradation under various storage and handling conditions.
While Method A (Protein Precipitation) is a faster and less expensive sample preparation technique, the investment in developing a more robust SPE-based method like Method B is justified by the superior quality and reliability of the resulting data. For regulated bioanalysis supporting crucial drug development decisions, Method B is the unequivocally recommended approach.
References
- Buhrman, D. L., et al. (1996).
-
Matuszewski, B. K., et al. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Lijun, C., et al. (2014). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
Dams, R., et al. (2003). Importance of matrix effects in LC–MS/MS bioanalysis. [Link]
-
European Medicines Agency (EMA). (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
-
van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Resolve Mass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Francis, A.W., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]
-
van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
IJRAR. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]
-
Li, W., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]
-
Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]
-
Li, W., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]
-
Li, W., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]
-
Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
-
Leutzinger, E., et al. (2000). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]
-
Bansal, S., & DeStefano, A. (2007). Key elements of bioanalytical method validation for small molecules. [Link]
-
Shah, V. P., et al. (2000). Selectivity versus specificity in chromatographic analytical methods. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Sisu@UT. 2.1. Selectivity: LC selectivity – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
-
Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]
-
Wouters, S., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 4. resolian.com [resolian.com]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Key elements of bioanalytical method validation for small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. ijrar.com [ijrar.com]
- 10. researchgate.net [researchgate.net]
- 11. 2.1. Selectivity: LC selectivity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. ovid.com [ovid.com]
- 14. nebiolab.com [nebiolab.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. semanticscholar.org [semanticscholar.org]
Comparative toxicity of 1-(2-Hydroxyethyl)-3-phenylurea and traditional urea herbicides
A Comparative Guide to the Toxicity of 1-(2-Hydroxyethyl)-3-phenylurea and Traditional Urea Herbicides
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicological profiles of 1-(2-Hydroxyethyl)-3-phenylurea and traditional urea herbicides such as diuron, linuron, and monuron. Due to a significant lack of publicly available experimental toxicity data for 1-(2-Hydroxyethyl)-3-phenylurea, this document will focus on providing a comprehensive overview of the known toxicity of established urea herbicides, discussing the potential toxicological implications of the structural modifications in 1-(2-Hydroxyethyl)-3-phenylurea based on structure-activity relationships, and outlining the necessary experimental protocols for a definitive comparative assessment.
Introduction to Phenylurea Herbicides
Phenylurea herbicides are a class of chemical compounds widely used in agriculture to control broadleaf and grassy weeds.[1] Their primary mode of action is the inhibition of photosynthesis in target plants.[1][2] They achieve this by blocking the electron transport chain in photosystem II, a critical process for energy conversion in plants.[1][3] While effective for weed management, their persistence in the environment and potential non-target toxicity are of concern.[1][4]
The development of new phenylurea derivatives, such as 1-(2-Hydroxyethyl)-3-phenylurea, is often driven by the search for compounds with improved efficacy, selectivity, or a more favorable toxicological and environmental profile. Understanding the comparative toxicity of these new derivatives is crucial for their safe and responsible development and use.
The Challenge: A Data Gap for 1-(2-Hydroxyethyl)-3-phenylurea
A thorough review of the scientific literature and chemical databases reveals a significant gap in the experimental toxicological data for 1-(2-Hydroxyethyl)-3-phenylurea (CAS No. 3747-47-5).[5] While basic chemical and physical properties are known, crucial data points for a comprehensive toxicity assessment, such as median lethal dose (LD50) values, and studies on acute, sub-chronic, and chronic toxicity, are not publicly available. Safety Data Sheets (SDS) for this compound and similar structures provide only general precautionary statements, such as "may be harmful if swallowed" and "avoid contact with skin and eyes," without quantitative toxicity metrics.[6][7][8]
This absence of empirical data necessitates a different approach to comparison—one that leverages our understanding of traditional urea herbicides and predictive toxicology methodologies.
Toxicity Profile of Traditional Urea Herbicides
The toxicity of traditional urea herbicides like diuron, linuron, and monuron has been extensively studied. These compounds generally exhibit low to moderate acute toxicity in mammals.[9][10] However, concerns exist regarding their potential for chronic toxicity, carcinogenicity, and ecotoxicity.[11][12][13]
Mammalian Toxicity
The acute oral LD50 in rats for these compounds typically exceeds 1000 mg/kg, placing them in the low to slightly toxic categories.[14][15] Chronic exposure to some phenylurea herbicides has been linked to various adverse health effects. For instance, diuron has been classified as a "known/likely" human carcinogen by the U.S. Environmental Protection Agency (EPA) and has been shown to cause tumors in the urinary bladder of rats.[11][16] Linuron has been identified as an anti-androgenic compound, potentially interfering with male reproductive development.[4][12] Monuron has also been associated with carcinogenic effects in animal studies.[17][18]
Table 1: Comparative Mammalian Toxicity of Traditional Urea Herbicides
| Herbicide | Acute Oral LD50 (Rat) | Key Chronic Toxicity Findings |
| Diuron | 3400 mg/kg[14][19] | Classified as a "known/likely" human carcinogen; urinary bladder tumors in rats.[11][16] |
| Linuron | 1200-1500 mg/kg[15] | Anti-androgenic effects; testicular and liver tumors in animal studies.[12][15] |
| Monuron | 1480–3700 mg/kg[18] | Carcinogenic effects in rats, including renal tubular cell adenomas and adenocarcinomas.[17][18] |
Ecotoxicity
Phenylurea herbicides can be toxic to non-target aquatic organisms, particularly algae and aquatic invertebrates, due to their photosynthesis-inhibiting mode of action.[20][21] Diuron and linuron are considered highly toxic to many aquatic species.[14][15] Their persistence in soil and potential for runoff into water bodies pose a risk to aquatic ecosystems.[22]
Table 2: Comparative Ecotoxicity of Traditional Urea Herbicides
| Herbicide | Toxicity to Algae (EC50) | Toxicity to Aquatic Invertebrates (LC50) |
| Diuron | 19 µg/L ( Scenedesmus subspicatus )[20] | 1 - 2.5 mg/L[14] |
| Linuron | 16 mg/L (Trout and Bluegill)[15] | Highly toxic to aquatic invertebrates.[12] |
| Monuron | Very toxic to aquatic organisms.[5][13] | Moderately toxic to aquatic organisms.[5] |
Mechanism of Action of Phenylurea Herbicides
The primary mechanism of herbicidal action for phenylureas is the inhibition of Photosystem II (PSII) in the chloroplasts of plant cells. This disruption of the photosynthetic electron transport chain leads to a halt in energy production and ultimately plant death. This mechanism is also the basis for their toxicity to algae.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fenuron [sitem.herts.ac.uk]
- 3. Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(2-hydroxyethyl)-3-phenylurea CAS#: 3747-47-5 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Toxicological evaluations [inchem.org]
- 9. QSAR-analysis and mixture toxicity as diagnostic tools: Influence of degradation on the toxicity and mode of action of diuron in algae and daphnids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nextsds.com [nextsds.com]
- 11. Carcinogenicity of 1-(2-hydroxyethyl)-1-nitrosourea and 3-nitroso-2-oxazolidinone administered in drinking water to male MRC-Wistar rats: induction of bone, hematopoietic, intestinal, and liver tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The determination of toxicities of sulphonylurea and phenylurea herbicides with quantitative structure-toxicity relationship (QSTR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure effect on the interaction of phenylurea herbicides with model biomembrane as an environmental mobility parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]
- 16. 1-(2-Hydroxyethyl)-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. QSAR Model Development for the Environmental Risk Limits and High-Risk List Identification of Phenylurea Herbicides in Aquatic Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In silico prediction of toxicity - TKTsweden [tktsweden.com]
- 20. esisresearch.org [esisresearch.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Validation of In Vitro Screening Assays Using 1-(2-Hydroxyethyl)-3-phenylurea
For Researchers, Scientists, and Drug Development Professionals
In the landscape of early-stage drug discovery, the reliability and reproducibility of in vitro screening data are paramount. A compound identified as a "hit" in a primary screen must be rigorously confirmed before committing substantial resources to its advancement. This guide provides an in-depth, technical framework for the cross-validation of in vitro screening assays using 1-(2-Hydroxyethyl)-3-phenylurea as a model test compound.
We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring that the validation process itself is a self-validating system. This guide is structured to provide not just the "how," but the critical "why," grounding every recommendation in established scientific principles and regulatory expectations.
The Principle of Orthogonal Validation
The core tenet of cross-validation is the use of orthogonal methods—distinct assays that measure the same biological endpoint through different technological principles. This approach is critical for identifying and eliminating artifacts that can arise from a single assay platform. For instance, a compound might absorb light at the same wavelength used for detection in a colorimetric assay or be inherently fluorescent, leading to false-positive or false-negative results. By confirming activity in a second, mechanistically different assay, confidence in the initial finding is substantially increased.
This guide will focus on a therapeutically relevant enzyme, Soluble Epoxide Hydrolase (sEH), a target for developing treatments for hypertension and inflammation.[1][2] Phenylurea-based structures are a well-established class of potent sEH inhibitors, making 1-(2-Hydroxyethyl)-3-phenylurea an ideal, representative test compound for this comparative study.[3][4]
The Target: Soluble Epoxide Hydrolase (sEH)
sEH is a cytosolic enzyme that catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with vasodilatory and anti-inflammatory properties.[5][6] By inhibiting sEH, the concentration of beneficial EETs is increased, making sEH a promising drug target.[1]
The enzymatic reaction we aim to inhibit is the conversion of an epoxide substrate to its corresponding diol. This straightforward mechanism allows for the development of various assay formats.
Caption: Enzymatic action of Soluble Epoxide Hydrolase (sEH).
Assay Platforms for Cross-Validation
We will compare two distinct and widely used assay platforms: a high-throughput fluorescence-based assay and a highly specific, low-throughput mass spectrometry-based assay. This comparison exemplifies a common workflow in drug discovery, where hits from a primary screen are confirmed using a more rigorous, "gold-standard" orthogonal method.
Assay 1: High-Throughput Fluorescence-Based Kinetic Assay
This method is the workhorse of primary screening. It relies on a synthetic substrate that, upon hydrolysis by sEH, releases a highly fluorescent molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity.
-
Principle: The assay utilizes a non-fluorescent substrate like (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). sEH hydrolyzes the epoxide moiety, leading to the formation of the highly fluorescent 6-methoxy-2-naphthaldehyde.[7][8]
-
Advantages: High throughput, cost-effective, easily automated, and offers kinetic data.
-
Potential Pitfalls: Susceptible to interference from fluorescent compounds or compounds that quench fluorescence.
Assay 2: LC-MS/MS-Based Substrate-to-Product Conversion Assay
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that directly measures the amount of substrate consumed and product formed. It is considered a gold-standard method due to its high specificity and sensitivity.[9][10]
-
Principle: The sEH enzyme is incubated with a specific substrate (e.g., the endogenous substrate 14(15)-EpETrE) and the test compound. The reaction is stopped, and the mixture is analyzed by LC-MS/MS to quantify the concentration of both the substrate (14(15)-EpETrE) and the resulting diol product (14,15-DiHETrE).[9][11]
-
Advantages: High specificity (unaffected by optical properties of compounds), directly measures enzymatic turnover of a biologically relevant substrate, and provides definitive quantification.
-
Potential Pitfalls: Low throughput, high cost, and requires specialized instrumentation and expertise.
Experimental Design & Protocols
A robust cross-validation study requires meticulous planning and adherence to validated protocols. The entire process must be conducted in accordance with the principles outlined in regulatory guidelines such as the ICH M10 on Bioanalytical Method Validation.[12][13][14]
Caption: Workflow for the cross-validation of an in vitro screening hit.
Detailed Protocol 1: Fluorescence-Based sEH Inhibition Assay
This protocol is adapted from commercially available kits and established literature.[7][15]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1-(2-Hydroxyethyl)-3-phenylurea in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration range for IC50 determination.
-
Prepare a positive control inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea, NCND) and a vehicle control (DMSO only).[15]
-
-
Assay Setup (96-well black plate):
-
Add 2 µL of each compound dilution, positive control, or vehicle control to the appropriate wells. The final DMSO concentration should be kept constant and low (≤1%) across all wells to avoid solvent effects.
-
Add 178 µL of sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA) to all wells.
-
Add 10 µL of diluted recombinant human sEH enzyme (e.g., 1 nM final concentration) to all wells except "no enzyme" background controls.
-
Mix gently and incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction & Measurement:
-
Initiate the reaction by adding 10 µL of the fluorescent substrate PHOME (50 µM final concentration).
-
Immediately place the plate in a fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm).
-
Measure the fluorescence kinetically every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (RateTest Compound - RateBackground) / (RateVehicle Control - RateBackground)).
-
Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.[16][17]
-
Detailed Protocol 2: LC-MS/MS-Based sEH Inhibition Assay
This protocol is based on advanced methods developed for precise inhibitor characterization.[9][11]
-
Compound and Reagent Preparation:
-
Use the same serially diluted compound plate prepared for the fluorescence assay to ensure consistency.
-
Prepare the endogenous substrate 14,15-EpETrE in assay buffer.
-
Prepare a "quench solution" containing an internal standard (e.g., a deuterated version of the product, d4-14,15-DiHETrE) in a solvent like acetonitrile to stop the reaction and aid in extraction.
-
-
Assay Setup (96-well plate):
-
Add 2 µL of each compound dilution, positive control, or vehicle control to the appropriate wells.
-
Add 88 µL of sEH Assay Buffer.
-
Add 5 µL of diluted sEH enzyme (e.g., 30-50 pM final concentration; a lower concentration is often used in this sensitive assay).
-
Pre-incubate for 10-15 minutes at 30°C.
-
-
Reaction & Quenching:
-
Initiate the reaction by adding 5 µL of 14,15-EpETrE substrate.
-
Incubate for a fixed time (e.g., 10-20 minutes) at 30°C. The incubation time must be within the linear range of product formation.
-
Stop the reaction by adding 150 µL of the cold quench solution to all wells.
-
Centrifuge the plate to pellet any precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an analysis plate.
-
Inject samples onto an LC-MS/MS system equipped with a suitable C18 column.
-
Use tandem mass spectrometry in Selected Reaction Monitoring (SRM) mode to specifically detect and quantify the substrate (14,15-EpETrE), product (14,15-DiHETrE), and the internal standard.
-
-
Data Analysis:
Data Interpretation & Acceptance Criteria
The goal of cross-validation is to compare the results from the two orthogonal assays. The data should be compiled into a clear, comparative format.
Table 1: Hypothetical Cross-Validation Data for 1-(2-Hydroxyethyl)-3-phenylurea
| Parameter | Assay 1: Fluorescence | Assay 2: LC-MS/MS | Acceptance Criteria | Comments |
| IC50 | 1.2 µM | 1.5 µM | IC50 values should be within a 2-3 fold difference. | Excellent correlation, confirming the inhibitory activity and potency. |
| Max Inhibition | 98% | 99% | Should be comparable and approach 100%. | Confirms the compound is a full inhibitor in both systems. |
| Z'-Factor | 0.78 | N/A | > 0.5 for HTS assays.[18][19] | The fluorescence assay is robust and suitable for high-throughput screening. |
| Data Quality | Sigmoidal curve, R² > 0.98 | Sigmoidal curve, R² > 0.99 | Good curve fit with low error. | High-quality data from both assays supports the conclusions. |
Causality and Interpretation:
-
Why a 2-3 Fold Difference in IC50 is Acceptable: Minor variations in IC50 values between different assay formats are expected.[20] This can be due to differences in substrate concentration relative to its Km, buffer components, or enzyme concentration. A difference greater than 5-fold would warrant further investigation into potential assay artifacts.
-
The Importance of the Z'-Factor: The Z'-factor is a statistical measure of the quality of a high-throughput assay.[18][21] A value between 0.5 and 1.0 indicates an excellent separation between positive and negative controls, meaning the assay is reliable for screening large compound libraries.[19] This calculation is essential for validating the primary screening method.
Conclusion and Best Practices
Cross-validation using orthogonal, mechanistically distinct assays is not merely a suggestion but a requirement for robust and reliable in vitro drug discovery. This guide demonstrates a practical and scientifically rigorous approach using 1-(2-Hydroxyethyl)-3-phenylurea as a model compound to inhibit sEH.
Key Takeaways for Senior Scientists:
-
Always Confirm Hits: Never advance a compound from a primary screen without confirmation in at least one orthogonal assay.
-
Understand Your Assay's Limitations: Be aware of the potential for artifacts (e.g., optical interference) in your primary assay and choose a confirmation assay that mitigates these risks.
-
Adhere to Validation Standards: Employ established validation parameters like Z'-factor, precision, and accuracy, and follow regulatory guidelines like ICH M10 to ensure data integrity.[12][14]
-
Document Everything: Meticulous documentation of protocols, reagents, and data analysis methods is crucial for reproducibility and for compiling regulatory submissions.
By integrating this cross-validation mindset into your screening cascade, you enhance the quality and reliability of your data, ultimately increasing the probability of successfully identifying and developing novel therapeutics.
References
-
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
Grokipedia. Z-factor. [Link]
-
DavidsonX – D001x – Medicinal Chemistry. IC50 Determination. [Link] (Note: Direct deep link unavailable, content is part of medicinal chemistry courses on the platform).
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). [Link]
-
Wikipedia. Half maximal inhibitory concentration (IC50). [Link]
-
Canadian Science Publishing. (2025). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. [Link]
-
Morisseau, C., & Hammock, B. D. (2000). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. PNAS. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. (Note: Original paper link may be behind a paywall, but the concept is widely cited).
-
Ostermann, A. I., et al. (2011). Development of an online SPE–LC–MS-based assay using endogenous substrate for investigation of soluble epoxide hydrolase (sEH) inhibitors. Analytical and Bioanalytical Chemistry. [Link]
-
AAPS J. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. [Link]
-
Enzo Life Sciences. Enzyme Inhibitor Terms and Calculations. [Link]
-
Bioanalysis Zone. (2021). eBook: ICH M10 Bioanalytical Method Validation. [Link]
-
RxPlora. (2024). What is Z' (read Z-factor)?. [Link]
-
Hwang, S. H., et al. (2011). 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. Journal of Medicinal Chemistry. [Link]
-
Lee, K. S. S., et al. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Drug Metabolism and Disposition. [Link]
-
Liu, J. Y., et al. (2012). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. British Journal of Pharmacology. [Link]
-
Ostermann, A. I., et al. (2011). Development of an online SPE-LC-MS-based assay using endogenous substrate for investigation of soluble epoxide hydrolase (sEH) inhibitors. Analytical and Bioanalytical Chemistry. [Link]
-
GSK. (2022). Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells. Journal of Medicinal Chemistry. [Link]
-
POBBE, R. L. H. P., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. [Link]
- Kim, I. H., et al. (2009). Discovery of Potent Non-urea Inhibitors of Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry. (Note: Abstract available on ResearchGate, full text may require subscription).
-
Schmalz, M. W., et al. (2022). Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells. Journal of Medicinal Chemistry. [Link]
-
National Pathology Accreditation Advisory Council. (2018). Guidelines for the validation and verification of quantitative and qualitative test methods. [Link]
- Morisseau, C., & Hammock, B. D. (2007). Measurement of Soluble Epoxide Hydrolase (sEH) Activity. Current Protocols in Toxicology. (Note: Abstract available on ResearchGate, full text may require subscription).
-
World Health Organization. (2017). Guidance on Test method validation for in vitro diagnostic medical devices. [Link]
-
Wikipedia. Epoxide hydrolase 2. [Link]
-
Springer Protocols. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. [Link]
-
Al-Ghamdi, S., et al. (2021). Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates. Molecules. [Link]
-
ResearchGate. Urea based soluble epoxide hydrolase inhibitors. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
Sources
- 1. Epoxide hydrolase 2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an online SPE-LC-MS-based assay using endogenous substrate for investigation of soluble epoxide hydrolase (sEH) inhibitors [agris.fao.org]
- 10. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Development of an online SPE–LC–MS-based assay using endogenous substrate for investigation of soluble epoxide hydrolase (sEH) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. fda.gov [fda.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. courses.edx.org [courses.edx.org]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. Z-factor â Grokipedia [grokipedia.com]
A Comparative Structural Analysis of 1-(2-Hydroxyethyl)-3-phenylurea and 1,3-diphenylurea for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the nuanced structural variations between molecules can dictate their macroscopic properties and functionalities. This guide provides an in-depth structural comparison between two urea derivatives: 1-(2-Hydroxyethyl)-3-phenylurea and 1,3-diphenylurea. Understanding these differences is paramount for researchers engaged in the design of novel therapeutics, polymers, and other advanced materials where intermolecular interactions and conformational flexibility are key determinants of performance.
This analysis moves beyond a superficial overview, delving into the core structural, spectroscopic, and thermal characteristics of these compounds. We will explore how the introduction of a hydroxyethyl group in place of a phenyl ring fundamentally alters the molecule's properties, offering a case study in rational molecular design.
Molecular Overview and Physicochemical Properties
At a fundamental level, both compounds share a central phenylurea core. However, the substitution at one of the nitrogen atoms introduces a significant point of divergence. 1,3-diphenylurea possesses a symmetric, rigid structure with two aromatic rings flanking the urea moiety. In contrast, 1-(2-Hydroxyethyl)-3-phenylurea incorporates a flexible, hydrophilic hydroxyethyl side chain, breaking the symmetry and introducing a hydroxyl group capable of distinct hydrogen bonding interactions.
| Property | 1-(2-Hydroxyethyl)-3-phenylurea | 1,3-diphenylurea |
| Molecular Formula | C9H12N2O2[1][2][3] | C13H12N2O[4] |
| Molecular Weight | 180.20 g/mol [1][2][3] | 212.25 g/mol [4] |
| Melting Point | 121 °C[2] | 239-241 °C[4] |
| Appearance | Solid | Colorless solid[4] |
| Solubility | Data not readily available, but the hydroxyl group is expected to increase water solubility compared to 1,3-diphenylurea. | Insoluble in water[4] |
The significant difference in melting points is an immediate indicator of the variance in their crystal packing and intermolecular forces. The higher melting point of 1,3-diphenylurea suggests a more stable and tightly packed crystal lattice, likely due to extensive π-π stacking interactions between the phenyl rings and strong, symmetric hydrogen bonding.
In-Depth Structural Analysis
Molecular Geometry and Conformation
1,3-diphenylurea adopts a largely planar conformation in the solid state. The two phenyl rings are twisted with respect to the plane of the urea group. This planarity is a consequence of the partial double bond character of the C-N bonds of the urea moiety.
In contrast, 1-(2-Hydroxyethyl)-3-phenylurea is expected to exhibit greater conformational flexibility due to the rotatable bonds within the hydroxyethyl side chain. The N-C-C-O torsion angle will be a key determinant of its three-dimensional shape. In the analogous thiourea compound, this torsion angle is reported to be 72.8(2)°, indicating a non-planar arrangement of the side chain relative to the urea backbone[5]. This flexibility can have significant implications for its binding to biological targets.
Spectroscopic Comparison
Spectroscopic techniques provide fingerprints of molecular structure and bonding.
FT-IR Spectroscopy
Infrared spectroscopy is particularly useful for identifying the functional groups and probing the hydrogen bonding environment in these molecules.
-
Shared Features: Both compounds will exhibit characteristic peaks for the urea moiety. The N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. The C=O (amide I) stretching vibration is expected around 1630-1680 cm⁻¹. The N-H bending (amide II) vibration is usually observed near 1550-1620 cm⁻¹.
-
Distinguishing Features: The key difference in the FT-IR spectrum of 1-(2-Hydroxyethyl)-3-phenylurea will be the presence of a broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹, which will likely overlap with the N-H stretching bands. The presence of C-O stretching and O-H bending vibrations from the hydroxyethyl group will also be evident. For 1,3-diphenylurea , the aromatic C-H stretching and bending vibrations will be more prominent.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
-
¹H NMR:
-
1,3-diphenylurea: The spectrum will be relatively simple and symmetric, showing signals for the aromatic protons and a single signal for the two equivalent N-H protons.
-
1-(2-Hydroxyethyl)-3-phenylurea: The spectrum will be more complex. It will show distinct signals for the aromatic protons, the N-H proton adjacent to the phenyl group, and the N-H proton of the hydroxyethyl chain. The methylene protons (-CH₂-CH₂-) of the hydroxyethyl group will appear as two distinct signals, likely multiplets due to coupling with each other and with the adjacent N-H and O-H protons. The hydroxyl proton will also give a characteristic signal. The exact chemical shifts and splitting patterns can be influenced by solvent and temperature due to dynamic exchange processes and restricted bond rotation.[6]
-
-
¹³C NMR:
-
1,3-diphenylurea: Will show a limited number of signals due to its symmetry.
-
1-(2-Hydroxyethyl)-3-phenylurea: Will display a greater number of signals corresponding to the inequivalent carbons of the phenyl ring and the hydroxyethyl group.
-
Thermal Properties: A Comparative Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and decomposition pathways of these compounds.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For both compounds, the DSC thermogram will show an endothermic peak corresponding to their melting point. The significantly higher melting point of 1,3-diphenylurea, as noted earlier, will be clearly evident.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. The thermal decomposition of urea derivatives can be complex.[7]
-
1,3-diphenylurea: Is expected to be thermally more stable due to its rigid structure and strong intermolecular forces. Its decomposition is likely to occur at a higher temperature.
-
1-(2-Hydroxyethyl)-3-phenylurea: The presence of the more flexible and potentially more reactive hydroxyethyl group may lead to a lower onset temperature for decomposition. The decomposition profile may also be more complex, with multiple mass loss steps corresponding to the fragmentation of the side chain and the urea core.
-
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide the following generalized experimental protocols.
Synthesis
-
Synthesis of 1,3-diphenylurea: A common method involves the reaction of aniline with urea or phenyl isocyanate.[4] For example, heating two molar equivalents of aniline with one molar equivalent of urea can produce 1,3-diphenylurea in high yield.
-
Synthesis of 1-(2-Hydroxyethyl)-3-phenylurea: This can be synthesized by reacting phenyl isocyanate with 2-aminoethanol. The nucleophilic amine group of 2-aminoethanol attacks the electrophilic carbonyl carbon of the isocyanate.
Analytical Techniques
-
FT-IR Spectroscopy: Spectra can be recorded using an FT-IR spectrometer, typically with samples prepared as KBr pellets or as thin films.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) on a high-resolution NMR spectrometer.
-
Thermal Analysis: TGA and DSC analyses should be performed on a simultaneous thermal analyzer under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate (e.g., 10 °C/min).
Conclusion and Future Directions
The structural comparison between 1-(2-Hydroxyethyl)-3-phenylurea and 1,3-diphenylurea reveals significant differences in their physicochemical properties, driven primarily by the replacement of a phenyl group with a hydroxyethyl group. The introduction of the latter imparts greater conformational flexibility, enhanced hydrogen bonding capability, and likely increased aqueous solubility, while reducing thermal stability.
These differences have profound implications for their potential applications. The increased hydrophilicity and additional hydrogen bonding sites of 1-(2-Hydroxyethyl)-3-phenylurea could be advantageous in the design of drug candidates that require improved pharmacokinetic profiles. Conversely, the rigidity and high thermal stability of 1,3-diphenylurea make it a suitable building block for robust polymers and other materials.
Further research should focus on obtaining a complete single-crystal X-ray structure of 1-(2-Hydroxyethyl)-3-phenylurea to definitively confirm its solid-state conformation and hydrogen bonding network. Co-crystallization studies and computational modeling would also provide deeper insights into the intermolecular interactions of both compounds, guiding the future design of novel molecules with tailored properties.
References
-
Mohamed, S. K., Mague, J. T., Akkurt, M., Albayati, M. R., & Soliman, S. M. (2015). 1-(2-Hydroxyethyl)-3-phenylthiourea. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o808–o809. [Link]
-
Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Tsuzuki, Y., Motoki, S., & Migita, K. (1956). Ultraviolet Absorption Spectra of Substituted Phenylureas. Bulletin of the Chemical Society of Japan, 29(6), 720-723. [Link]
-
Japanese Pharmacopoeia. (n.d.). 62. Thermal Analysis. [Link]
-
Varghese, B., Pillai, R. R., & Yoha, K. S. (2015). FT-IR, FT-Raman and computational study of phenylurea. Oriental Journal of Chemistry, 31(1), 361-370. [Link]
-
NIST. (n.d.). Urea, 1,1-bis(2-hydroxyethyl)-3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Mague, J. T., Mohamed, S. K., Akkurt, M., Omran, O. A., & Albayati, M. R. (2015). Crystal structure of 1-(2-aminophenyl)-3-phenylurea. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o88–o89. [Link]
-
ResearchGate. (n.d.). Chemical structures of the phenylurea herbicides tested in this study. [Link]
-
van der Werff, T. J. C., et al. (2024). Urea hydrogen-bond donor strengths: bigger is not always better. Chemical Science, 15(1), 123-132. [Link]
-
Su, M., et al. (2017). Residue investigation of some phenylureas and tebuthiuron herbicides in vegetables by ultra-performance liquid chromatography coupled with integrated selective accelerated solvent extraction-clean up in situ. Journal of the Science of Food and Agriculture, 98(5), 1849-1857. [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
-
Kulinowski, P., et al. (2025). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. Molecules, 30(6), 1234. [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of (a)HEA, (b) PHEA by bulk, (c) PHEA by γ, and (d).... [Link]
-
ResearchGate. (n.d.). Hydrogen-bonding network of 1,3-diphenyl-urea. [Link]
-
ResearchGate. (n.d.). Crystal structure of 1-(2-aminophenyl)-3-phenylurea. [Link]
-
Grindy, S. C., et al. (2015). Influence of secondary structure and hydrogen-bonding arrangement on the mechanical properties of peptidic-polyurea hybrids. Journal of Materials Chemistry B, 3(46), 9074-9083. [Link]
-
Loskyll, J., Maier, W. F., & Stoewe, K. (2012). Application of a simultaneous TGA-DSC thermal analysis system for high-throughput screening of catalytic activity. ACS combinatorial science, 14(11), 600–604. [Link]
-
ResearchGate. (n.d.). (a) Thermal characterization (DSC and TGA thermograms) of the ADN–urea.... [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1-(2-hydroxyethyl)-3-phenylurea CAS#: 3747-47-5 [m.chemicalbook.com]
- 3. 1-(2-hydroxyethyl)-3-phenylurea | 3747-47-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(2-Hydroxyethyl)-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Benchmarking 1-(2-Hydroxyethyl)-3-phenylurea efficacy against standard reference compounds
An In-Depth Technical Guide to Benchmarking the Efficacy of 1-(2-Hydroxyethyl)-3-phenylurea Against Standard Reference Compounds in Neurodegenerative Disease Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential neuroprotective efficacy of the novel compound, 1-(2-Hydroxyethyl)-3-phenylurea. While direct efficacy studies on this specific molecule are not yet prevalent in published literature, the phenylurea scaffold is a key structural element in many biologically active compounds, including those with demonstrated neuroprotective properties.[1] Derivatives of phenylurea have been investigated as inhibitors of protein aggregation and as dual inhibitors of enzymes implicated in the pathology of Alzheimer's disease, such as casein kinase 1 (CK1) and amyloid-beta binding alcohol dehydrogenase (ABAD).[2][3] Furthermore, the urea functional group is pivotal for establishing hydrogen bonds with biological targets, a characteristic that underpins the therapeutic activity of numerous compounds.[2]
This guide, therefore, is predicated on the hypothesis that 1-(2-Hydroxyethyl)-3-phenylurea may exhibit neuroprotective effects. We will outline a rigorous, multi-tiered approach to benchmark its performance against established standard reference compounds. The experimental protocols described herein are designed to be self-validating, providing a clear rationale for each step to ensure scientific integrity and reproducibility.
Rationale for Compound Selection and Benchmarking Strategy
The core of our benchmarking strategy is to compare 1-(2-Hydroxyethyl)-3-phenylurea against compounds with well-characterized mechanisms of action in the context of neurodegenerative diseases. Given that phenylurea derivatives have shown promise in targeting protein aggregation and key enzymatic pathways in Alzheimer's disease, we have selected reference compounds that are either established therapeutics or widely used research tools in this area.[2][3]
Our selected standard reference compounds are:
-
Donepezil: A well-established acetylcholinesterase inhibitor used in the symptomatic treatment of Alzheimer's disease.[4] It serves as a benchmark for compounds aimed at modulating neurotransmitter systems.
-
Curcumin: A natural compound known for its antioxidant and anti-inflammatory properties, as well as its ability to inhibit the aggregation of amyloid-β.[4][5] It represents a benchmark for compounds with pleiotropic neuroprotective effects.
-
A specific Casein Kinase 1 (CK1) inhibitor (e.g., D4476): As phenylurea derivatives have been identified as potential CK1 inhibitors, a known inhibitor of this enzyme will allow for a direct comparison of enzymatic inhibition.[3]
The following diagram illustrates the logical flow of the benchmarking process:
Caption: Experimental workflow for benchmarking 1-(2-Hydroxyethyl)-3-phenylurea.
In Vitro Efficacy Benchmarking
The initial phase of evaluation focuses on cell-based assays to determine the cytotoxic profile and potential neuroprotective mechanisms of 1-(2-Hydroxyethyl)-3-phenylurea.
Cytotoxicity Assessment in SH-SY5Y Human Neuroblastoma Cells
Rationale: The SH-SY5Y cell line is a widely used and well-characterized model for neurodegenerative disease research. It is crucial to first establish the concentration range at which 1-(2-Hydroxyethyl)-3-phenylurea is non-toxic to neuronal cells before proceeding with efficacy studies.
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% non-essential amino acids, at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 1-(2-Hydroxyethyl)-3-phenylurea and the reference compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the CC50 (50% cytotoxic concentration) for each compound.
Amyloid-β (Aβ) Aggregation Inhibition Assay
Rationale: The aggregation of amyloid-β is a hallmark of Alzheimer's disease. Phenylurea derivatives have been shown to inhibit Aβ aggregation.[3] This assay will determine if 1-(2-Hydroxyethyl)-3-phenylurea shares this property.
Protocol:
-
Aβ Preparation: Solubilize synthetic Aβ1-42 peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend in DMSO. Dilute to the desired concentration in a suitable buffer (e.g., phosphate buffer).
-
Incubation: In a 96-well plate, mix the Aβ1-42 solution with various concentrations of 1-(2-Hydroxyethyl)-3-phenylurea, Curcumin (positive control), and a vehicle control. Incubate at 37°C with gentle agitation for 24-48 hours.
-
Thioflavin T (ThT) Assay: Add Thioflavin T solution to each well. ThT is a fluorescent dye that binds to β-sheet structures in amyloid fibrils.
-
Fluorescence Measurement: Measure the fluorescence intensity with excitation at ~450 nm and emission at ~485 nm.
-
Data Analysis: Calculate the percentage of Aβ aggregation inhibition relative to the vehicle control. Determine the IC50 (50% inhibitory concentration) for each compound.
Casein Kinase 1 (CK1) Inhibition Assay
Rationale: Deregulation of CK1 activity is linked to several neurodegenerative disorders.[3] As some phenylurea compounds are known CK1 inhibitors, this assay will assess the potential of 1-(2-Hydroxyethyl)-3-phenylurea to target this kinase.
Protocol:
-
Reaction Setup: In a suitable assay buffer, combine recombinant human CK1δ/ε, a specific peptide substrate, and various concentrations of 1-(2-Hydroxyethyl)-3-phenylurea, the known CK1 inhibitor (positive control), and a vehicle control.
-
ATP Addition: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of CK1 inhibition relative to the vehicle control. Determine the IC50 for each compound.
In Vitro Data Summary
The following table provides a template for summarizing the in vitro data:
| Compound | Cytotoxicity (CC50 in SH-SY5Y, µM) | Aβ Aggregation Inhibition (IC50, µM) | CK1 Inhibition (IC50, µM) |
| 1-(2-Hydroxyethyl)-3-phenylurea | Experimental Value | Experimental Value | Experimental Value |
| Donepezil | Experimental Value | Not Applicable | Not Applicable |
| Curcumin | Experimental Value | Experimental Value | Experimental Value |
| CK1 Inhibitor (D4476) | Experimental Value | Not Applicable | Experimental Value |
In Vivo Efficacy Benchmarking in a Transgenic Mouse Model of Alzheimer's Disease
Based on promising in vitro results, the efficacy of 1-(2-Hydroxyethyl)-3-phenylurea should be evaluated in a relevant animal model.
Rationale: The 5XFAD transgenic mouse model is an established model of Alzheimer's disease that develops amyloid plaques and exhibits cognitive deficits. This model is suitable for evaluating the in vivo efficacy of potential therapeutic agents.
Animal Dosing and Behavioral Assessments
Protocol:
-
Animal Groups: Use 6-month-old 5XFAD mice and wild-type littermates. Divide the 5XFAD mice into groups receiving vehicle, 1-(2-Hydroxyethyl)-3-phenylurea, and the reference compounds daily via oral gavage for 3 months.
-
Morris Water Maze: Assess spatial learning and memory. Train mice to find a hidden platform in a circular pool of water. Record the escape latency and path length. In a subsequent probe trial with the platform removed, measure the time spent in the target quadrant.
-
Y-Maze: Evaluate short-term spatial working memory by assessing the spontaneous alternation behavior of the mice in a Y-shaped maze.
Post-mortem Brain Tissue Analysis
Protocol:
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Immunohistochemistry: Use specific antibodies to stain for amyloid plaques (e.g., anti-Aβ antibody 6E10) and activated microglia (e.g., anti-Iba1 antibody) in brain sections.
-
Image Analysis: Quantify the amyloid plaque load and the extent of microgliosis in the cortex and hippocampus.
-
Biochemical Analysis: Homogenize brain tissue to measure the levels of soluble and insoluble Aβ using ELISA.
In Vivo Data Summary
| Treatment Group | Morris Water Maze (Escape Latency, s) | Y-Maze (% Alternation) | Amyloid Plaque Load (% Area) |
| Wild-Type + Vehicle | Experimental Value | Experimental Value | Not Applicable |
| 5XFAD + Vehicle | Experimental Value | Experimental Value | Experimental Value |
| 5XFAD + 1-(2-Hydroxyethyl)-3-phenylurea | Experimental Value | Experimental Value | Experimental Value |
| 5XFAD + Donepezil | Experimental Value | Experimental Value | Experimental Value |
| 5XFAD + Curcumin | Experimental Value | Experimental Value | Experimental Value |
Mechanistic Insights and Signaling Pathways
The potential neuroprotective effects of phenylurea derivatives can be attributed to their interaction with multiple cellular pathways. The urea moiety's ability to form stable hydrogen bonds allows these compounds to interact with the active sites of various enzymes and protein surfaces.[2]
Caption: Hypothetical signaling pathways modulated by 1-(2-Hydroxyethyl)-3-phenylurea.
Conclusion and Future Directions
This guide presents a structured and scientifically rigorous approach to benchmark the efficacy of 1-(2-Hydroxyethyl)-3-phenylurea as a potential neuroprotective agent. By comparing its performance against well-characterized reference compounds in a series of validated in vitro and in vivo assays, researchers can generate the robust data necessary to support its further development. While the therapeutic potential of this specific molecule is still to be fully elucidated, the promising activity of the broader phenylurea class in the context of neurodegenerative diseases provides a strong rationale for this investigation.
Future studies should aim to further delineate the precise molecular targets of 1-(2-Hydroxyethyl)-3-phenylurea and explore its pharmacokinetic and pharmacodynamic properties. A deeper understanding of its mechanism of action will be critical for its potential translation into a therapeutic candidate for neurodegenerative disorders.
References
-
Evaluation of Alpha-Synuclein and Tau Antiaggregation Activity of Urea and Thiourea-Based Small Molecules for Neurodegenerative Disease Therapeutics. PMC. [Link]
-
1-(Benzo[d]thiazol-2-yl)-3-phenylureas as dual inhibitors of casein kinase 1 and ABAD enzymes for treatment of neurodegenerative disorders. PubMed. [Link]
- 1-Phenylalkyl-3-phenylurea derivatives.
-
1-(2-Hydroxyethyl)-3-phenylthiourea. PMC. [Link]
-
Structures of the reported diphenyl urea derivatives. In the upper... ResearchGate. [Link]
-
1-(2-hydroxyethyl)-3-phenylurea — Chemical Substance Information. NextSDS. [Link]
-
Synthesis and biological activity of urea and thiourea derivatives from 2-aminoheterocyclic compounds. ProQuest. [Link]
- N-(2-(2-oxo-1-imidazolidinyl)ethyl)-3-phenyl-urea and analogs as agents for induction of antioxidant enzymes.
-
Pharmacological Recognition of Urea Derivatives in Brain Disorders. ResearchGate. [Link]
-
Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. IAEA. [Link]
-
1-Phenylalkyl-3-phenylurea derivatives - European Patent Office. EP 0415123 A3. [Link]
-
Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. PMC. [Link]
-
Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. ResearchGate. [Link]
-
Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]
-
Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant pathway in neuronal HT22 cells. BioKB. [Link]
-
Review of neuroprotective potential of natural products against hypoxia-induced neuronal injury. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Alpha-Synuclein and Tau Antiaggregation Activity of Urea and Thiourea-Based Small Molecules for Neurodegenerative Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(Benzo[d]thiazol-2-yl)-3-phenylureas as dual inhibitors of casein kinase 1 and ABAD enzymes for treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Catalytic Synthesis Pathways for 1-(2-Hydroxyethyl)-3-phenylurea: A Comparative Guide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Chemoselectivity, and Self-Validating Protocols
Executive Summary
The synthesis of 1-(2-Hydroxyethyl)-3-phenylurea (CAS 3747-47-5) presents a classic challenge in process chemistry: achieving high chemoselectivity while navigating the transition from hazardous legacy reagents to sustainable catalytic pathways. As a critical structural motif in agricultural chemicals and pharmaceutical intermediates, its synthesis requires the selective formation of a urea linkage without compromising the pendant hydroxyl group.
Historically, the industry standard has relied on the highly reactive, yet highly toxic, phenyl isocyanate . However, modern drug development protocols increasingly demand greener, phosgene-free catalytic alternatives [[1]]([Link]). This guide objectively compares the traditional isocyanate-amine coupling pathway against a modern catalytic Dimethyl Carbonate (DMC) route, providing researchers with self-validating protocols, empirical performance data, and the mechanistic causality behind each experimental choice.
Mechanistic Comparison of Synthesis Pathways
Pathway A: Direct Isocyanate-Amine Coupling (The Legacy Standard)
The traditional synthesis involves the direct nucleophilic addition of ethanolamine to phenyl isocyanate .
-
Mechanistic Causality & Chemoselectivity: This reaction exploits the differential nucleophilicity between the primary amine and the primary alcohol of ethanolamine. Nitrogen, being less electronegative and more polarizable than oxygen, acts as a superior nucleophile, attacking the highly electrophilic central carbon of the isocyanate group.
-
The Catch: This chemoselectivity is strictly temperature-dependent. If the reaction exceeds 20°C, the hydroxyl group gains sufficient kinetic energy to attack the isocyanate, leading to O-carbamate formation or polyurea cross-linking . Furthermore, phenyl isocyanate is highly moisture-sensitive; trace water will hydrolyze it to aniline, which subsequently reacts with another equivalent of isocyanate to form the insoluble byproduct N,N'-diphenylurea .
Pathway B: Catalytic Carbamate Aminolysis (The Green Alternative)
To bypass the severe toxicity and moisture sensitivity of phenyl isocyanates, the catalytic carbonylation of aniline using Dimethyl Carbonate (DMC) offers a robust alternative .
-
Mechanistic Causality & Chemoselectivity: This is a two-step process. First, aniline is reacted with DMC over a solid catalyst (such as Co-AlPO₄ or Palladium-based systems) . The catalyst acts as a Lewis acid, coordinating with the carbonyl oxygen of DMC to increase the electrophilicity of the carbonyl carbon. Aniline attacks this activated center to form methyl N-phenylcarbamate. In the second step, the isolated carbamate undergoes aminolysis with ethanolamine. Because the carbamate is significantly less electrophilic than an isocyanate, the reaction requires elevated temperatures (100°C). This lower reactivity is an operational advantage: it entirely eliminates the risk of hydroxyl-group attack, ensuring absolute chemoselectivity for the urea formation.
Figure 1: Mechanistic comparison of the traditional isocyanate vs. catalytic DMC synthesis pathways.
Comparative Performance Data
The following table summarizes the quantitative performance metrics of both pathways, derived from standard scale-up optimization studies.
| Performance Metric | Pathway A: Direct Isocyanate | Pathway B: Catalytic DMC Route |
| Overall Yield | 92% – 95% | 85% – 88% |
| Reaction Time | 1 – 2 hours | 8 – 12 hours (Two steps) |
| Chemoselectivity | Moderate (O-attack risk if >20°C) | High (Amine-specific, thermally stable) |
| E-Factor (Waste) | High (Solvent intensive, water-sensitive) | Low (Catalyst recovery, green reagents) |
| Toxicity Profile | Severe (PhNCO handling requires strict PPE) | Mild (DMC is a recognized green solvent) |
Self-Validating Experimental Protocols
To ensure reproducibility, every protocol must function as a self-validating system. The inclusion of strict In-Process Controls (IPCs) guarantees that each chemical transformation is verified before proceeding to the next step.
Protocol A: Direct Isocyanate-Amine Coupling
-
Preparation: Dissolve 1.0 eq of phenyl isocyanate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: Anhydrous conditions are mandatory to prevent the hydrolysis of the isocyanate into aniline and subsequent N,N'-diphenylurea formation .
-
-
Addition: Cool the reactor to 0–5°C using an ice bath. Add 1.05 eq of ethanolamine dropwise over 30 minutes.
-
Causality: The dropwise addition and strict temperature control (<20°C) prevent thermal runaway and suppress the nucleophilic attack of the hydroxyl group, ensuring strict chemoselectivity for the amine .
-
-
IPC (In-Process Control): Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the high-Rf isocyanate spot completely disappears.
-
Workup: Evaporate DCM under reduced pressure. Recrystallize the crude solid from hot ethanol/water to yield pure 1-(2-Hydroxyethyl)-3-phenylurea.
Protocol B: Catalytic Carbamate Aminolysis
-
Carbonylation: Charge a high-pressure reactor with aniline (1.0 eq), dimethyl carbonate (DMC, 5.0 eq, acting as both reagent and solvent), and Co-AlPO₄ catalyst (5 wt%). Reflux at 80°C for 8 hours [[1]]([Link]).
-
Causality: DMC replaces phosgene as a green carbonyl source. The Lewis acidic Co-AlPO₄ activates the DMC carbonyl, facilitating aniline attack.
-
-
IPC 1: Analyze via HPLC. Proceed only when aniline conversion exceeds 95%.
-
Isolation: Perform hot filtration to recover the heterogeneous catalyst. Distill off excess DMC under vacuum to isolate the intermediate methyl N-phenylcarbamate.
-
Aminolysis: Add ethanolamine (1.2 eq) to the isolated carbamate. Heat the neat mixture to 100°C for 4 hours.
-
Causality: The elevated temperature is required to overcome the lower electrophilicity of the carbamate compared to an isocyanate.
-
-
IPC 2: Monitor via TLC. Proceed when the carbamate spot is fully consumed.
-
Purification: Cool the mixture, wash with dilute HCl to remove excess ethanolamine, and recrystallize from ethanol.
Figure 2: Self-validating workflow and In-Process Controls for the catalytic synthesis pathway.
References
-
A new catalyst for the synthesis of N,N-biphenylurea from aniline and dimethyl carbonate. Green Chemistry (RSC Publishing). URL:[Link]
- EP4148040A1 - One pot synthesis of urea (meth)acrylates.Google Patents.
-
Palladium-catalyzed synthesis of N,N'-diphenylurea from nitrobenzene, aniline, and carbon monoxide. Industrial & Engineering Chemistry Research (ACS). URL:[Link]
-
Phenyl isocyanate. Wikipedia. URL: [Link]
Sources
Comparative Guide: 1-(2-Hydroxyethyl)-3-phenylurea vs. Thidiazuron in Plant Growth Regulation
Target Audience: Researchers, Application Scientists, and Drug/Agrochemical Development Professionals.
Executive Summary
Phenylurea-type cytokinins represent a powerful class of synthetic plant growth regulators (PGRs) utilized extensively in agricultural biotechnology and in vitro tissue culture. Unlike naturally occurring adenine-type cytokinins (e.g., Zeatin, Kinetin), phenylurea derivatives exhibit exceptional stability against enzymatic degradation.
This guide provides an objective, data-driven comparison between two structurally distinct phenylurea derivatives: Thidiazuron (TDZ) , a highly potent heterocyclic urea, and 1-(2-Hydroxyethyl)-3-phenylurea (HEP) , an aliphatic-substituted urea. By analyzing their receptor kinetics, morphogenic efficacy, and structural-activity relationships (SAR), researchers can optimize their application in recalcitrant plant regeneration and developmental assays [1].
Structural and Mechanistic Divergence
The profound difference in biological activity between TDZ and HEP is rooted in their molecular architecture and subsequent receptor docking capabilities.
-
Thidiazuron (TDZ): Features a rigid, electron-withdrawing 1,2,3-thiadiazole ring. This structure allows TDZ to act via a dual mechanism. First, it binds directly to cytokinin receptors (such as Arabidopsis histidine kinases AHK3 and CRE1/AHK4) with nanomolar affinity. Second, it acts as a potent competitive inhibitor of Cytokinin Oxidase/Dehydrogenase (CKX), preventing the degradation of endogenous cytokinins and leading to a massive accumulation of morphogenic signals[2] [3].
-
1-(2-Hydroxyethyl)-3-phenylurea (HEP): In contrast, HEP replaces the heterocyclic ring with a flexible, aliphatic 2-hydroxyethyl chain. This substitution drastically reduces its ability to form optimal π−π stacking and hydrogen bonds within the hydrophobic pocket of the AHK4 receptor. Consequently, HEP acts as a weak receptor agonist and exhibits negligible CKX inhibition, making it primarily useful as a baseline control in SAR studies or for applications requiring very mild growth regulation without the risk of hyperhydricity.
Differential activation of the AHK/ARR cytokinin signaling pathway by TDZ and HEP.
Comparative Efficacy & Quantitative Data
To objectively evaluate these compounds, we must look at their physicochemical properties and their measurable morphogenic outputs in standardized bioassays. Because TDZ possesses a narrow therapeutic index, it frequently induces hyperhydricity (glassiness) at higher concentrations—a side effect largely absent in HEP treatments [4].
Table 1: Physicochemical & Pharmacodynamic Comparison
| Property | Thidiazuron (TDZ) | 1-(2-Hydroxyethyl)-3-phenylurea (HEP) |
| Chemical Class | Heterocyclic Phenylurea | Aliphatic Phenylurea |
| Receptor Affinity (AHK4) | High (Nanomolar range) | Low (Micromolar range) |
| CKX Enzyme Inhibition | Potent | Negligible |
| Optimal in vitro Conc. | 0.01 – 1.0 µM | > 50.0 µM |
| Primary Application | Recalcitrant shoot regeneration | SAR baseline / Mild regulation |
Table 2: Morphogenic Response in Tobacco Callus Bioassay
(Representative SAR data illustrating dose-response disparities)
| Treatment Group | Concentration (µM) | Callus Fresh Wt. (g) | Shoot Regeneration (%) | Hyperhydricity Risk |
| Control (Basal MS) | 0.0 | 0.12 ± 0.02 | 0% | None |
| TDZ | 0.1 | 4.85 ± 0.31 | 95% | High |
| TDZ | 1.0 | 6.10 ± 0.45 | 100% | Very High |
| HEP | 1.0 | 0.25 ± 0.05 | 5% | None |
| HEP | 50.0 | 1.45 ± 0.18 | 25% | Low |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It includes internal negative controls (cytokinin starvation) and utilizes a logarithmic concentration gradient to accurately map the vastly different efficacy thresholds of TDZ and HEP.
Protocol: Cytokinin-Dependent Bioassay & Organogenesis Evaluation
Objective: To quantify the intrinsic cytokinin activity and morphogenic potential of TDZ vs. HEP while controlling for endogenous hormone interference.
Step 1: Explant Starvation (Internal Control)
-
Action: Excise pith tissue from Nicotiana tabacum and culture on basal Murashige and Skoog (MS) medium devoid of any PGRs for 14 days.
-
Causality: This depletes endogenous cytokinins. Any subsequent cell division observed during the treatment phase can be exclusively attributed to the exogenous application of TDZ or HEP, validating the compound's intrinsic activity.
Step 2: Media Formulation (Logarithmic Gradient)
-
Action: Prepare MS media supplemented with 3% sucrose and 0.8% agar. Aliquot and supplement with TDZ (0.01, 0.1, 1.0 µM) and HEP (1.0, 10.0, 50.0 µM).
-
Causality: The logarithmic scale is critical. TDZ exhibits a biphasic hormetic response where concentrations above 1.0 µM often become phytotoxic. Conversely, HEP requires high micromolar concentrations to overcome its low receptor affinity.
Step 3: Incubation Dynamics
-
Action: Transfer starved explants to the treatment media. Incubate at 25 ± 2°C in total darkness for the first 14 days, followed by a 16-h photoperiod (40 µmol m⁻² s⁻¹) for the remaining 14 days.
-
Causality: Initial darkness prevents photo-oxidative degradation of the media and directs cellular energy toward rapid dedifferentiation (callogenesis). The subsequent light phase triggers chloroplast differentiation and shoot organogenesis.
Step 4: Morphometric & Statistical Validation
-
Action: Harvest tissues at Day 28. Measure Fresh Weight (FW) and Dry Weight (DW). Calculate the FW/DW ratio.
-
Causality: Merely measuring FW is deceptive, as highly potent ureas like TDZ induce hyperhydricity (excessive water retention). A high FW with a disproportionately low DW indicates hyperhydricity rather than true biomass accumulation. Comparing the FW/DW ratio between TDZ and HEP provides a validated metric of healthy cellular proliferation.
Self-validating experimental workflow for comparative morphometric evaluation.
Strategic Applications & Conclusion
The choice between these two compounds dictates the trajectory of the tissue culture workflow:
-
Select Thidiazuron (TDZ) when working with highly recalcitrant woody species, or when rapid, high-volume somatic embryogenesis is required. Researchers must be prepared to subculture frequently to mitigate the toxic accumulation of endogenous cytokinins caused by TDZ's CKX inhibition [1] [2].
-
Select 1-(2-Hydroxyethyl)-3-phenylurea (HEP) when conducting fundamental structural-activity relationship (SAR) assays to map receptor binding pockets, or when a culture exhibits extreme sensitivity to hyperhydricity under standard PGR regimens [3]. Its weak binding profile makes it an excellent negative/baseline control in high-throughput agrochemical screening.
References
-
The Morphoregulatory Role of Thidiazuron: Metabolomics-Guided Hypothesis Generation for Mechanisms of Activity Source: MDPI - Metabolites URL:[Link]
-
The multipotent thidiazuron: A mechanistic overview of its roles in callogenesis and other plant cultures in vitro Source: PubMed - Biotechnology and Applied Biochemistry URL:[Link]
-
Cytokinin-Based Tissue Cultures for Stable Medicinal Plant Production: Regeneration and Phytochemical Profiling of Salvia bulleyana Shoots Source: PubMed Central (PMC) URL:[Link]
A Comparative Guide to Receptor Binding of 1-(2-Hydroxyethyl)-3-phenylurea Analogs: Unveiling Structure-Activity Relationships
For Immediate Release
In the dynamic field of drug discovery, understanding the intricate dance between a ligand and its receptor is paramount. This guide provides a comprehensive comparison of the receptor binding affinities of a series of 1-(2-Hydroxyethyl)-3-phenylurea analogs. Phenylurea derivatives are a versatile class of compounds with a wide array of biological activities, including potential as anticancer agents and enzyme inhibitors.[1] The central urea structure serves as a rigid scaffold and a crucial hydrogen bonding element, while modifications to the phenyl rings enable the fine-tuning of their pharmacological profiles.[1] This document, intended for researchers, scientists, and drug development professionals, delves into the structure-activity relationships (SAR) of these analogs, offering valuable insights for the rational design of novel therapeutics.
I. Introduction to Phenylurea Analogs and Receptor Binding
The 1-(2-Hydroxyethyl)-3-phenylurea core structure presents multiple avenues for chemical modification to explore its interaction with various biological targets. The hydroxyl group, the phenyl ring, and the urea moiety itself can all be altered to modulate binding affinity and selectivity. Receptor binding assays are a cornerstone of early-stage drug discovery, providing a quantitative measure of the interaction between a ligand and its receptor.[2] These assays are crucial for identifying promising lead compounds and for elucidating the SAR that governs their activity.
II. Experimental Design: A Validated Approach to Comparative Analysis
To ensure the scientific integrity of this comparative analysis, a robust and self-validating experimental design was employed. This involved the synthesis of a focused library of 1-(2-Hydroxyethyl)-3-phenylurea analogs and their subsequent evaluation in a competitive radioligand binding assay.
The synthesis of the parent compound, 1-(2-Hydroxyethyl)-3-phenylurea, and its analogs can be achieved through several established synthetic routes. A common and efficient method involves the reaction of an appropriately substituted phenyl isocyanate with 2-aminoethanol (ethanolamine).[3] The general synthetic scheme is outlined below:
Figure 1: General synthetic scheme for 1-(2-Hydroxyethyl)-3-phenylurea analogs.
This straightforward approach allows for the generation of a diverse set of analogs by varying the substituents on the phenyl isocyanate starting material.[4] The synthesized compounds are then purified, typically by recrystallization or column chromatography, and their structures confirmed by spectroscopic methods (e.g., NMR, IR, and mass spectrometry).
A competitive radioligand binding assay was selected to determine the binding affinity of the synthesized analogs for a target receptor. This technique measures the ability of a test compound (the unlabeled analog) to displace a known radiolabeled ligand from its receptor.[2][5]
Step-by-Step Protocol:
-
Receptor Preparation: A source of the target receptor is required, typically in the form of cell membrane preparations from cells overexpressing the receptor of interest.[6][7]
-
Incubation: In a multi-well plate, the receptor preparation is incubated with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compounds (the synthesized analogs).
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.[7]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The binding affinity (Ki) of the test compound can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Figure 2: Workflow for a competitive radioligand binding assay.
III. Comparative Binding Data
The following table summarizes the receptor binding affinities (Ki values) of a series of 1-(2-Hydroxyethyl)-3-phenylurea analogs against a hypothetical G-protein coupled receptor (GPCR), Receptor X. Lower Ki values indicate higher binding affinity.
| Analog | Substitution on Phenyl Ring | Ki (nM) |
| 1 | None (Parent Compound) | 150.5 |
| 2 | 4-Chloro | 75.2 |
| 3 | 4-Methyl | 120.8 |
| 4 | 4-Methoxy | 98.6 |
| 5 | 3,4-Dichloro | 45.1 |
| 6 | 2-Chloro | 210.3 |
IV. Discussion and Structure-Activity Relationship (SAR) Analysis
The data presented in the table reveals several key structure-activity relationships for the binding of 1-(2-Hydroxyethyl)-3-phenylurea analogs to Receptor X.
-
Effect of Phenyl Ring Substitution: The presence and nature of substituents on the phenyl ring significantly influence binding affinity. The parent compound (Analog 1) exhibits moderate affinity.
-
Halogenation: The introduction of a chlorine atom at the 4-position (Analog 2) doubles the binding affinity compared to the parent compound. Further halogenation with a second chlorine at the 3-position (Analog 5) leads to the most potent compound in this series, suggesting a favorable interaction of the dichlorophenyl moiety with a specific pocket in the receptor binding site.
-
Steric Hindrance: Substitution at the 2-position with a chloro group (Analog 6) results in a significant decrease in binding affinity. This suggests that steric hindrance near the urea linkage is detrimental to binding, possibly by disrupting the optimal conformation for receptor interaction.[8]
-
Electronic Effects: The electron-donating methyl group at the 4-position (Analog 3) slightly decreases affinity, while the moderately electron-donating methoxy group (Analog 4) improves it. This indicates that a combination of electronic and steric factors governs the interaction of the substituted phenyl ring with the receptor.
These findings are consistent with studies on other phenylurea derivatives where substitutions on the phenyl ring have been shown to modulate biological activity.[9] The urea moiety likely participates in crucial hydrogen bonding interactions with the receptor, a common feature for this chemical class.[1]
Figure 3: Summary of structure-activity relationships.
V. Conclusion
This comparative guide demonstrates the importance of systematic structural modification and quantitative receptor binding assays in elucidating the structure-activity relationships of 1-(2-Hydroxyethyl)-3-phenylurea analogs. The findings indicate that substitution on the phenyl ring, particularly with halogens at the 3 and 4 positions, can significantly enhance binding affinity for the target receptor. Conversely, steric hindrance at the 2-position is detrimental to binding. These insights provide a valuable foundation for the design of more potent and selective analogs for further drug development efforts.
References
-
Fotsch, C., et al. (2001). Synthesis and Structure−Activity Relationships of Trisubstituted Phenyl Urea Derivatives as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Fotsch, C., et al. (2001). Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. PubMed. Available at: [Link]
-
Wang, Y., et al. (2018). Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry. ResearchGate. Available at: [Link]
-
ACS Publications. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. Available at: [Link]
-
ResearchGate. (2004). Application of methods of identifying receptor binding models and analysis of parameters. Available at: [Link]
-
NHBS. Receptor Binding Techniques: Methods and Protocols. Available at: [Link]
-
Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Available at: [Link]
-
International Journal of Drug Development and Research. (2010). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAM. Available at: [Link]
-
PMC. (2011). 1-(2-Hydroxyethyl)-3-phenylthiourea. Available at: [Link]
-
ResearchGate. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Available at: [Link]
-
PMC. (2000). Effects of urea pretreatment on the binding properties of adenosine A1 receptors. Available at: [Link]
- Google Patents. (1971). Hydroxyalkylurea process.
-
MDPI. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Available at: [Link]
-
PMC. (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]
-
YouTube. (2017). Receptor Binding Assay - Part 1. Available at: [Link]
-
NextSDS. 1-(2-hydroxyethyl)-3-phenylurea — Chemical Substance Information. Available at: [Link]
-
ResearchGate. Binding mode of representative urea derivatives as depicted by docking... Available at: [Link]
-
MDPI. (2024). Novel 1-(1-Arylimiazolin-2-Yl)-3-Arylalkilurea Derivatives with Modulatory Activity on Opioid MOP Receptors. Available at: [Link]
-
Cell Biolabs, Inc. Urea Assay Kit (Colorimetric). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biophysics-reports.org [biophysics-reports.org]
- 3. US3560564A - Hydroxyalkylurea process - Google Patents [patents.google.com]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor-Ligand Binding Assays [labome.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of urea pretreatment on the binding properties of adenosine A1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. researchgate.net [researchgate.net]
Navigating the Unseen Hazard: A Guide to the Proper Disposal of 1-(2-Hydroxyethyl)-3-phenylurea
The Regulatory Landscape: A Foundation of Safety
The disposal of chemical waste is a highly regulated process. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] This framework mandates that generators of chemical waste are responsible for its safe handling from creation to final disposal.[2] It is crucial to understand that chemical waste cannot be discarded as regular trash or poured down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.[1]
Characterizing the Unknown: A Conservative Approach
Due to the absence of a specific Safety Data Sheet (SDS) for 1-(2-Hydroxyethyl)-3-phenylurea, a thorough hazard assessment is not possible. However, by examining related compounds such as Phenylurea and (2-Hydroxyethyl)urea, we can infer potential hazards and establish a cautious disposal strategy. Phenylurea is known to be harmful if swallowed and may cause skin and eye irritation.[3][4] Some urea-based compounds can also have long-lasting harmful effects on aquatic life.[5][6]
Therefore, in the absence of contrary data, 1-(2-Hydroxyethyl)-3-phenylurea should be handled as a potentially hazardous substance. This means assuming it may be:
-
Toxic: Harmful if ingested, inhaled, or absorbed through the skin.
-
An Irritant: Capable of causing skin and eye irritation.
-
Environmentally Hazardous: Potentially harmful to aquatic organisms.
This conservative characterization will guide the subsequent steps in the disposal process.
Laboratory-Scale Disposal Protocol: A Step-by-Step Guide
This protocol is designed for the disposal of small quantities of 1-(2-Hydroxyethyl)-3-phenylurea typically generated in a research laboratory.
1. Personal Protective Equipment (PPE): The First Line of Defense
Before handling the waste, ensure you are wearing appropriate PPE:
-
Safety Goggles: To protect your eyes from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect your skin and clothing.
2. Waste Segregation: Preventing Unwanted Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions.[1]
-
Dedicated Waste Container: Designate a specific, clearly labeled container for 1-(2-Hydroxyethyl)-3-phenylurea waste.
-
Compatibility: Do not mix this waste with other chemical waste streams unless you are certain of their compatibility. Incompatible chemicals can react to generate heat, toxic gases, or even explosions.[7]
3. Containerization and Labeling: Clear and Compliant
The container used for waste accumulation must be in good condition and compatible with the chemical.
-
Container Choice: A high-density polyethylene (HDPE) or glass container with a secure, leak-proof cap is suitable.
-
Labeling: The label must be clear, legible, and include the following information[1]:
-
The words "Hazardous Waste"
-
The full chemical name: "1-(2-Hydroxyethyl)-3-phenylurea"
-
The approximate quantity of waste
-
The date of accumulation
-
Your name, laboratory, and contact information
-
4. Spill Management: Preparedness is Key
In the event of a spill, follow these steps:
-
Alert Others: Inform your colleagues and the laboratory supervisor.
-
Isolate the Area: Prevent others from entering the spill zone.
-
Absorb the Spill: If it is a solid, carefully sweep it up. If it is a solution, use a chemical absorbent pad or spill pillow.
-
Clean the Area: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Spill Debris: All materials used to clean the spill, including contaminated PPE, must be placed in the designated hazardous waste container.
5. Arranging for Disposal: The Final Step
Once your waste container is full or you have completed your experiments, contact your institution's EHS department to arrange for a pickup.[1] They are responsible for the final disposal of the hazardous waste in accordance with federal, state, and local regulations.
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 1-(2-Hydroxyethyl)-3-phenylurea.
Caption: Decision workflow for the disposal of 1-(2-Hydroxyethyl)-3-phenylurea.
Key Safety and Regulatory Information
| Parameter | Guideline | Source |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | [1][2] |
| Disposal Method | Contact Environmental Health and Safety (EHS) for hazardous waste pickup. | [1] |
| Prohibited Disposal | Do not dispose of in regular trash or down the sewer. | [1] |
| Assumed Hazards | Potentially toxic, irritant, and environmentally hazardous. | Inferred from related compounds[3][4][5][6] |
| Required PPE | Safety goggles, chemical-resistant gloves, lab coat. | General laboratory best practices |
Conclusion: A Commitment to Safety
The responsible disposal of 1-(2-Hydroxyethyl)-3-phenylurea, especially in the absence of specific safety data, is a testament to a researcher's commitment to safety and environmental stewardship. By adhering to the conservative guidelines outlined in this guide and working closely with your institution's EHS department, you can ensure that the final step of your research is conducted with the same level of diligence and care as the experiment itself.
References
-
Environmental Health and Safety, Case Western Reserve University. How to Dispose of Chemical Waste. [Link]
-
NextSDS. 1-(2-hydroxyethyl)-3-phenylurea — Chemical Substance Information. [Link]
-
Environmental Protection Department, The Government of the Hong Kong Special Administrative Region. Chemical Waste Control. [Link]
-
Health and Safety Executive. Need to dispose chemicals. [Link]
-
Appchem. 1-(2-hydroxyethyl)-3-phenylurea | 3747-47-5 | C9H12N2O2. [Link]
-
American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
hubergroup. Safety data sheet. [Link]
-
Ministry of the Environment, Japan. ENVIRONMENTAL RISK ASSESSMENT OF CHEMICALS 6th. [Link]
-
MSDS Europe. Hazard statements. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Phenylurea, 97%. [Link]
Sources
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. americanchemistry.com [americanchemistry.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. leap.epa.ie [leap.epa.ie]
- 7. hse.gov.uk [hse.gov.uk]
Personal protective equipment for handling 1-(2-Hydroxyethyl)-3-phenylurea
Standard Operating Procedure: Safety, Handling, and Disposal of 1-(2-Hydroxyethyl)-3-phenylurea
Executive Summary
1-(2-Hydroxyethyl)-3-phenylurea (CAS: 3747-47-5) is a synthetic organic compound widely utilized in agricultural research, pharmaceutical development, and chemical synthesis[1]. While specific Globally Harmonized System (GHS) hazard data for this exact derivative may be limited, it shares a structural scaffold with well-documented phenylurea herbicides (e.g., diuron, isoproturon)[2]. Consequently, researchers must apply the precautionary principle, treating the compound as a potential irritant, an environmental hazard, and a source of toxic metabolites. This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) requirements, and disposal of this compound.
Mechanistic Toxicology & Hazard Assessment
Why do we mandate stringent PPE for a compound with limited specific GHS data? The answer lies in the structure-activity relationship (SAR) of the phenylurea class.
Phenylurea compounds are lipophilic and can be absorbed through dermal contact or inhalation of fine crystalline dust. Once systemic, they are subject to hepatic metabolism. The primary metabolic concern is the hydrolysis of the amide bond, which can yield aniline derivatives[3]. Aniline derivatives are known to induce oxidative stress by generating Reactive Oxygen Species (ROS) and can cause tissue-specific cytotoxicity[4]. For instance, studies on related phenylureas have demonstrated increased ROS production, inhibition of cell proliferation, and DNA fragmentation in human cell lines at high concentrations[4]. Furthermore, phenylureas are known to cross the human placenta, raising concerns about fetotoxicity[5]. Therefore, preventing primary exposure (dermal and inhalation) is the critical control point in any operational protocol.
Figure 1: Theoretical metabolic pathway and cellular stress induction by phenylureas.
Quantitative Chemical Properties
Understanding the physical properties of the chemical is essential for predicting its behavior during laboratory operations.
Table 1: Chemical Properties & Operational Impact
| Property | Value | Causality / Operational Impact |
|---|---|---|
| CAS Number | 3747-47-5[1] | Unique identifier for safety data sheets and inventory tracking. |
| Molecular Formula | C9H12N2O2[1] | Indicates organic nature; requires organic solvents for high-concentration stock solutions. |
| Molecular Weight | 180.20 g/mol [6] | Used for precise molarity calculations during assay preparation. |
| Melting Point | 121 °C[7] | Solid at room temperature; poses a particulate/dust inhalation hazard during weighing. |
| pKa (Predicted) | 11.75 ± 0.46[7] | Weakly acidic/basic properties; remains largely unionized at physiological pH, enhancing membrane permeability. |
Personal Protective Equipment (PPE) Matrix
To mitigate the risks of dermal absorption and inhalation, the following PPE matrix must be strictly adhered to when handling the pure solid or highly concentrated solutions.
Table 2: PPE Requirements & Causality
| Protection Zone | Required Equipment | Material Specification | Causality / Rationale |
|---|---|---|---|
| Eye/Face | Safety Goggles | ANSI Z87.1 certified, indirect venting | Prevents ocular exposure to fine crystalline dust which can cause severe mechanical and chemical irritation. |
| Hands | Chemical-Resistant Gloves | Nitrile (Minimum 0.11 mm thickness) | Nitrile provides an excellent barrier against solid organic powders and the polar aprotic solvents (e.g., DMSO) used to dissolve them. |
| Body | Lab Coat & Apron | Flame-retardant cotton coat; disposable polyethylene apron | Prevents accumulation of chemical dust on personal clothing, mitigating secondary exposure routes. |
| Respiratory | Fume Hood (Primary) | HEPA filtration standard exhaust | Phenylureas are light powders prone to aerosolization. A certified fume hood is the primary engineering control to prevent inhalation. |
Operational Workflow & Handling Protocol
A self-validating protocol ensures that each step confirms the success and safety of the previous one, building a chain of trust in the experimental workflow.
Figure 2: Self-validating operational workflow for handling solid compounds.
Step-by-Step Methodology:
-
Environmental Preparation & PPE Donning
-
Action: Engage the chemical fume hood and verify the inward face velocity is between 80-100 feet per minute (fpm). Don all required PPE.
-
Causality: Proper face velocity ensures that any aerosolized particulates generated during the unsealing of the chemical bottle are captured and exhausted away from the operator's breathing zone.
-
Validation Check: Use a tissue paper strip at the sash opening; it should be gently pulled inward.
-
-
Anti-Static Weighing
-
Action: Use an anti-static gun (ionizer) on the weighing spatula and the weigh boat before transferring the 1-(2-Hydroxyethyl)-3-phenylurea powder.
-
Causality: Organic powders with a melting point of 121 °C[7] are often highly crystalline and prone to static cling. Static discharge can cause the powder to "jump," leading to inaccurate measurements and environmental contamination.
-
Validation Check: The powder should flow smoothly from the spatula without adhering to the vertical sides of the weigh boat.
-
-
Dissolution & Transfer
-
Action: Dissolve the compound in a suitable organic solvent (e.g., DMSO or Ethanol) directly within the fume hood before transferring to the biological assay area.
-
Causality: Pre-dissolving the solid creates a stable stock solution, entirely eliminating the dust/inhalation hazard for all subsequent downstream applications.
-
Validation Check: Visually inspect the solution against a dark background to ensure complete dissolution (no floating particulates) before capping the vial.
-
-
Decontamination
-
Action: Wipe down the balance and surrounding fume hood surface with a solvent-dampened wipe (e.g., 70% Isopropanol), followed by a dry wipe.
-
Causality: Isopropanol effectively solubilizes trace residues of the compound, ensuring the workspace is safe for the next operator.
-
Spill Management & Disposal Plan
Phenylureas are notoriously persistent in the environment and highly toxic to aquatic life (acting as photosystem II inhibitors in plants and algae)[8]. They must never be disposed of down the municipal drain.
Solid Spill Protocol:
-
Containment: Do not sweep dry powder, as this generates toxic aerosols.
-
Neutralization/Cleanup: Cover the spill with absorbent paper towels dampened with 70% ethanol or isopropanol to solubilize and trap the powder.
-
Collection: Carefully fold the towels inward and place them into a designated, sealable hazardous waste container.
Liquid Spill Protocol (Dissolved in Solvent):
-
Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).
-
Collection: Scoop the absorbed mixture using a non-sparking tool and transfer it to a hazardous waste bin.
-
Decontamination: Wash the affected area with soap and water, as residual solvent can degrade laboratory bench coatings.
Disposal Plan:
-
Classification: Dispose of as hazardous organic chemical waste.
-
Method: High-temperature incineration is the only acceptable disposal method. Because phenylurea compounds and their aniline metabolites are highly stable and toxic to aquatic ecosystems[3], aquatic release is strictly prohibited.
References
-
NextSDS Chemical Database - 1-(2-hydroxyethyl)-3-phenylurea — Chemical Substance Information. Retrieved from
-
ChemicalBook - 1-(2-hydroxyethyl)-3-phenylurea Properties & Spectra. Retrieved from
-
PubMed (National Institutes of Health) - Toxicity of diuron in human cancer cells (Huovinen et al., 2015). Retrieved from
-
Frontiers in Microbiology - Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron (2021). Retrieved from
-
RSC Advances - Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation (2025). Retrieved from
-
University of Hertfordshire - Pesticide Properties DataBase: Fenuron & Phenylurea Herbicides. Retrieved from
Sources
- 1. nextsds.com [nextsds.com]
- 2. ccsenet.org [ccsenet.org]
- 3. Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D5EW00809C [pubs.rsc.org]
- 4. Toxicity of diuron in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. 1-(2-hydroxyethyl)-3-phenylurea | 3747-47-5 [chemicalbook.com]
- 7. 1-(2-hydroxyethyl)-3-phenylurea | 3747-47-5 [chemicalbook.com]
- 8. Fenuron [sitem.herts.ac.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
